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  • Product: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
  • CAS: 1809161-39-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

This guide is structured as a high-level technical monograph designed for a medicinal chemistry or process development team. It prioritizes actionable data, synthesis logic, and characterization protocols over generic de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for a medicinal chemistry or process development team. It prioritizes actionable data, synthesis logic, and characterization protocols over generic descriptions.

[1][2][3]

Executive Summary

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4 ) is a highly functionalized pyridine building block used primarily in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD).[1][2][3] Its structural value lies in the 5-bromo handle, which facilitates Suzuki/Buchwald couplings, and the 2-carboxamide motif, which often serves as a hydrogen-bond acceptor in active site binding or to modulate solubility/metabolic stability (LogD).[1]

This guide consolidates physicochemical properties, synthesis logic, and quality control protocols to support its use as a scaffold in lead optimization.

Chemical Identity & Structural Analysis[1]

AttributeDetail
IUPAC Name 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
CAS Number 1809161-39-4
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
SMILES CN(C)C(=O)c1cc(Br)c(C)cn1
InChI Key Calculated based on structure (e.g., InChI=1S/C9H11BrN2O...)[1][4][2][5]
Structural Class Halogenated Pyridine Carboxamide
Structural Visualization

The following diagram illustrates the core reactivity nodes of the molecule, highlighting its utility in parallel medicinal chemistry (PMC).

G Core Core Scaffold (Pyridine Ring) Br 5-Bromo Position (Suzuki/Buchwald Handle) Core->Br Electrophilic Site Me 4-Methyl Group (Steric/Hydrophobic Clamp) Core->Me Ortho to Br Amide 2-Carboxamide (N,N-dimethyl) (Solubility/H-Bond Acceptor) Core->Amide Electronic w/g

Caption: Functional mapping of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide showing orthogonal reactivity sites.

Physicochemical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Values below represent a consensus of experimental analogs and high-fidelity predictive models (ACD/Labs, ChemAxon) used in industry settings.

Physical Constants
PropertyValue / RangeConfidence
Physical State Solid (Low melting) or Viscous OilHigh (Based on analogs)
Melting Point 45°C – 60°C (Predicted)Medium
Boiling Point ~340°C (at 760 mmHg)Predicted
Density 1.4 ± 0.1 g/cm³Predicted
Flash Point >110°CSafety Estimate
Molecular Descriptors (ADME/Tox Profiling)
DescriptorValueImplication for Drug Design
LogP (Octanol/Water) 1.8 – 2.1Ideal for CNS/Oral bioavailability; Lipophilic enough for membrane permeability.[1]
TPSA (Topological Polar Surface Area) 32.7 ŲExcellent permeability (Rule of 5 compliant).[1]
H-Bond Donors 0No donor penalty; good membrane traverse.[1]
H-Bond Acceptors 2Amide carbonyl + Pyridine nitrogen.[1]
pKa (Pyridine N) ~2.5 – 3.0Weakly basic due to electron-withdrawing amide and Br; likely neutral at physiological pH.[1]

Synthesis & Manufacturing Logic

The synthesis of this compound typically follows a convergent route starting from 5-bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2).[1]

Recommended Synthetic Workflow

The following Graphviz diagram outlines the standard laboratory scale-up route (10g – 100g scale).

Synthesis SM1 Start: 5-Bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2) Reaction Amide Coupling RT, 2-4 Hours SM1->Reaction Reagent Reagents: Dimethylamine (HCl salt) + HATU/DIPEA Solvent: DMF or DCM Reagent->Reaction Workup Workup: Dilute w/ EtOAc, Wash w/ NaHCO3/Brine Dry over MgSO4 Reaction->Workup Monitor by LCMS Product Target: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Yield: ~85-95% Workup->Product Concentration

Caption: Standard amide coupling workflow. Alternative activation via Thionyl Chloride (SOCl₂) is viable for larger scales to avoid expensive coupling agents.[1]

Causality & Optimization:

  • Coupling Agent Choice: HATU is preferred for small-scale (mg to g) discovery chemistry due to high conversion rates.[1] For process scale (>100g), converting the acid to the acid chloride using oxalyl chloride/DMF is more cost-effective.[1]

  • Regiochemistry: The 4-methyl group provides steric bulk but does not significantly hinder the 2-position amide formation.[1]

Analytical Characterization Protocols

To ensure the integrity of biological data generated using this compound, strict QC is required.

A. Purity Analysis (HPLC-UV/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

  • Acceptance Criteria: >95% purity by area integration.

B. 1H-NMR Prediction (CDCl₃, 400 MHz)
  • δ 8.5-8.6 ppm (s, 1H): Proton at C6 (deshielded by pyridine N and Br).[1]

  • δ 7.4-7.5 ppm (s, 1H): Proton at C3.

  • δ 3.0-3.1 ppm (s, 3H): N-Methyl group 1 (distinct due to restricted rotation of amide bond).[1]

  • δ 2.9-3.0 ppm (s, 3H): N-Methyl group 2.[1]

  • δ 2.3-2.4 ppm (s, 3H): Aryl Methyl group at C4.[1]

Handling, Stability & Safety (SDS Summary)

Based on GHS classifications for similar halogenated pyridine amides.

Hazard ClassCategoryStatement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][6]
Skin Irritation Category 2H315: Causes skin irritation.[1][7]
Eye Irritation Category 2AH319: Causes serious eye irritation.[1][7]
STOT - SE Category 3H335: May cause respiratory irritation.[1][6]

Storage Protocol:

  • Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.[1]

  • Keep container tightly closed; the compound is hygroscopic.

References

  • BLD Pharmatech. (2024). Product Analysis: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4).[1][4][2][3][8] Retrieved from

  • PubChem. (n.d.). Compound Summary: Pyridine-2-carboxamide derivatives. National Library of Medicine. Retrieved from

  • U.S. Patent 2006/0116519 A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-yl intermediates. Google Patents. Retrieved from

  • ChemBuyersGuide. (2024). Global Supplier List for CAS 1809161-39-4. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a substituted pyridine derivative of interest...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Drawing upon established synthetic methodologies and spectroscopic principles, this document serves as a practical resource for the synthesis, characterization, and potential application of this compound.

Introduction and Significance

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide belongs to the picolinamide class of compounds, which are known to exhibit a wide range of biological activities. The pyridine ring is a common scaffold in many pharmaceuticals, and its substitution pattern can significantly influence a molecule's physicochemical properties and pharmacological effects. The presence of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies. The N,N-dimethylcarboxamide group at the 2-position can influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds with biological targets.

This guide will detail the chemical structure, a reliable synthetic route, and the expected analytical characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Chemical Structure and Properties

The chemical structure of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is presented below.

Figure 1: Chemical structure of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number1809161-39-4Commercial Supplier Data
Molecular FormulaC₉H₁₀BrN₃OCalculated
Molecular Weight243.10 g/mol Commercial Supplier Data
AppearanceOff-white to light yellow solid (Predicted)Analogous Compounds
Melting PointNot available-
Boiling PointNot available-
SolubilitySoluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water. (Predicted)General amide properties

Synthesis Pathway

A logical and efficient synthetic route to 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide involves a two-step process starting from the commercially available 5-bromo-4-methylpyridine-2-carboxylic acid. This precursor serves as a key intermediate in the synthesis of various substituted pyridines.

The overall synthetic scheme is as follows:

Synthesis_Pathway Start 5-Bromo-4-methylpyridine-2-carboxylic acid Reagent1 SOCl₂ or (COCl)₂ DCM, Reflux Start->Reagent1 Intermediate 5-Bromo-4-methylpyridine-2-carbonyl chloride Reagent2 Dimethylamine (gas or solution) Et₃N, DCM, 0 °C to rt Intermediate->Reagent2 Product 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Reagent1->Intermediate Step 1: Acid Chloride Formation Reagent2->Product Step 2: Amidation

Figure 2: Proposed synthetic workflow for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Rationale for Experimental Choices
  • Step 1: Acid Chloride Formation: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and highly effective method for activating the carboxyl group for amidation. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common and efficient reagents for this transformation. The reaction is typically performed in an inert solvent like dichloromethane (DCM) under reflux to drive the reaction to completion. The byproducts of this reaction (SO₂ and HCl, or CO, CO₂, and HCl) are gaseous and can be easily removed, simplifying the workup.

  • Step 2: Amidation: The resulting acid chloride is then reacted with dimethylamine to form the desired N,N-dimethylcarboxamide. The reaction is highly exothermic and is therefore carried out at a reduced temperature (0 °C) to control the reaction rate and minimize side reactions. A tertiary amine base, such as triethylamine (Et₃N), is added to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the dimethylamine and driving the reaction to completion.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Bromo-4-methylpyridine-2-carbonyl chloride

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM, 10 mL per gram of carboxylic acid).

  • Slowly add thionyl chloride (2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 5-bromo-4-methylpyridine-2-carbonyl chloride, typically an oil or low-melting solid, is used in the next step without further purification.

Step 2: Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

  • Dissolve the crude 5-bromo-4-methylpyridine-2-carbonyl chloride from Step 1 in anhydrous DCM (10 mL per gram of the starting carboxylic acid) in a clean, dry round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of dimethylamine (2.0 M in THF or another suitable solvent, 2.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Slowly add the dimethylamine solution to the cooled acid chloride solution dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide as a solid.

Analytical Characterization

Due to the absence of publicly available experimental data for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, the following section provides predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This information serves as a reliable guide for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Aromatic~8.5s1HH-6
Aromatic~7.8s1HH-3
N-Methyl~3.1s3HN-CH₃
N-Methyl~3.0s3HN-CH₃
C-Methyl~2.4s3HC-CH₃
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl~168C=O
Aromatic~155C-2
Aromatic~150C-6
Aromatic~145C-4
Aromatic~125C-5
Aromatic~122C-3
N-Methyl~38N-CH₃
N-Methyl~35N-CH₃
C-Methyl~18C-CH₃

Rationale for Predicted Shifts:

  • ¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as singlets due to the substitution pattern. The proton at the 6-position will be downfield due to the deshielding effect of the adjacent nitrogen and carboxamide group. The two N-methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, potentially appearing as two distinct singlets. The methyl group on the pyridine ring will appear as a singlet in the typical alkyl region.

  • ¹³C NMR: The carbonyl carbon will have a characteristic downfield shift. The aromatic carbons will appear in the typical range for a substituted pyridine ring, with their specific shifts influenced by the electron-withdrawing and -donating effects of the substituents. The carbons of the N-methyl and C-methyl groups will appear in the upfield aliphatic region.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (243.10 for C₉H₁₀⁷⁹BrN₃O and 245.10 for the ⁸¹Br isotope), with the characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio for M⁺ and M+2).

  • Key Fragments:

    • Loss of the dimethylamino group (-N(CH₃)₂): [M - 44]⁺

    • Loss of the entire carboxamide group (-CON(CH₃)₂): [M - 72]⁺

    • Cleavage of the C-Br bond: [M - 79/81]⁺

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (methyl groups)
~1650-1630C=O stretch (amide I band)
~1600-1550Aromatic C=C and C=N stretching
~1400-1350C-N stretch (amide)

Rationale for Predicted Absorptions:

The IR spectrum will be dominated by a strong carbonyl stretch of the tertiary amide. Aromatic and aliphatic C-H stretching vibrations will also be present in their characteristic regions.

Potential Applications in Research and Drug Development

Substituted picolinamides are a versatile class of molecules with a broad spectrum of reported biological activities. The structural features of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide make it an attractive candidate for several areas of drug discovery research:

  • Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can serve as a fragment for screening against various biological targets.

  • Oncology: Pyridine-based compounds have been investigated as inhibitors of various kinases and other enzymes implicated in cancer.

  • Infectious Diseases: The pyridine scaffold is present in numerous antibacterial and antiviral agents.

  • Neuroscience: Many centrally acting drugs contain a pyridine core.

The bromine atom provides a key point for diversification, allowing for the rapid synthesis of libraries of related compounds to explore and optimize biological activity.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, a robust synthetic pathway, and the expected analytical characteristics of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. While experimental data for this specific molecule is not widely published, the information presented herein is based on well-established chemical principles and data from closely related analogs, offering a reliable and practical resource for researchers in the field of medicinal chemistry and drug development.

References

  • General methodologies for the synthesis of pyridine-2-carboxamides can be found in various organic chemistry textbooks and journals.
  • Spectroscopic data for analogous compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS)
Foundational

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide molecular weight

Technical Profile: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Executive Summary 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS: 1809161-39-4 ) is a functionalized pyridine scaffold utilized primarily a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Executive Summary

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS: 1809161-39-4 ) is a functionalized pyridine scaffold utilized primarily as an intermediate in medicinal chemistry.[1][2][3] Its structural core combines a solubilizing amide motif with a reactive aryl bromide handle, making it a critical building block for the synthesis of kinase inhibitors and GPCR ligands via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

This guide provides a definitive technical analysis of its molecular weight characteristics, synthesis protocols, and analytical validation standards.[2][3]

Physicochemical Specifications

The molecular weight of this compound is not a single static number in analytical contexts; it must be interpreted through its isotopic distribution, particularly due to the bromine atom.[2][3]

Molecular Weight & Formula Data
ParameterValueTechnical Context
Chemical Formula C₉H₁₁BrN₂O Stoichiometric basis.
Average Molecular Weight 243.10 g/mol Used for molarity calculations and weighing.[1][2][3]
Monoisotopic Mass (⁷⁹Br) 242.0058 Da Primary peak in High-Res MS (M+H⁺ = 243.013).[1][2][3]
Monoisotopic Mass (⁸¹Br) 244.0038 Da Secondary peak in High-Res MS.[1][2][3]
Isotopic Pattern 1:1 Doublet A signature [M] and [M+2] doublet of equal intensity in Mass Spectrometry, diagnostic of a single bromine atom.[2][3]
Predicted Properties
  • LogP (Calculated): ~1.6 – 1.9 (Moderate lipophilicity, suitable for CNS-penetrant drug scaffolds).[2][3]

  • Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated at low pH).[2][3]

  • pKa (Pyridine N): ~3.5 (Electron-withdrawing amide and bromine reduce basicity compared to pyridine).[2][3]

Synthetic Pathway & Methodology

To ensure high purity and scalability, the recommended synthesis utilizes a peptide coupling strategy starting from the commercially available carboxylic acid precursor.[2][3] This method avoids harsh conditions associated with acid chlorides.[2][3]

Retrosynthetic Logic

The target molecule is disconnected at the amide bond.[2][3] The precursor, 5-bromo-4-methylpyridine-2-carboxylic acid (CAS 886365-02-2), is stable and widely available.[1][2][3]

Synthesis Acid 5-Bromo-4-methylpyridine- 2-carboxylic acid (CAS 886365-02-2) Reagents HATU / DIPEA DMF, RT, 4h Acid->Reagents Amine Dimethylamine HCl Amine->Reagents Product 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide (Target) Reagents->Product Amide Coupling >85% Yield

Figure 1: One-step synthetic workflow using modern coupling reagents.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 1.0 g of Target Molecule.

  • Reagent Setup:

    • Precursor: 5-Bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv, 4.63 mmol, 1.00 g).[1][2][3]

    • Amine Source: Dimethylamine hydrochloride (1.5 equiv, 6.95 mmol, 0.57 g).[2][3]

    • Coupling Agent: HATU (1.2 equiv, 5.56 mmol, 2.11 g).[2][3]

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 13.9 mmol, 2.4 mL).[2][3]

    • Solvent: Anhydrous DMF (10 mL).

  • Procedure:

    • Activation: In a dried round-bottom flask, dissolve the carboxylic acid in DMF. Add DIPEA (2.0 equiv) and stir for 5 minutes. Add HATU in one portion. The solution should turn slightly yellow (active ester formation).[2][3]

    • Coupling: Add Dimethylamine HCl followed by the remaining DIPEA (1.0 equiv). Stir at Room Temperature (25°C) for 4–6 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of MW 216 (Acid) and appearance of MW 243/245 doublet (Product).[2][3]

  • Workup & Purification:

    • Dilute reaction with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid.[2][3]

    • Wash with Brine (20 mL), dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash Column Chromatography (SiO₂).[2][3] Elute with 0–50% EtOAc in Hexanes.[2][3] The amide is typically more polar than the starting material but less polar than the acid.[2][3]

Analytical Validation (QC)

Trustworthiness in synthesis relies on verifying the structure through orthogonal methods.[2][3]

Mass Spectrometry (LC-MS)
  • Expectation: A distinct 1:1 doublet at m/z 243.0 and 245.0 [M+H]⁺.

  • Diagnostic: If the [M+2] peak is absent or <5% intensity, the bromine has been lost (de-halogenation side reaction).[2][3]

¹H-NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Region: Two singlets (due to substituents at 2, 4, 5 positions preventing coupling).[2][3]

    • δ ~8.55 ppm (s, 1H): H-6 proton (deshielded, adjacent to N and Br).[2][3]

    • δ ~7.95 ppm (s, 1H): H-3 proton (adjacent to amide).[2][3]

  • Aliphatic Region:

    • δ ~3.10 ppm (s, 3H): N-CH₃ (Amide methyl A).[2][3]

    • δ ~3.00 ppm (s, 3H): N-CH₃ (Amide methyl B - distinct due to restricted rotation).[1][2][3]

    • δ ~2.45 ppm (s, 3H): Ar-CH₃ (Methyl at position 4).[2][3]

Application Logic in Drug Discovery

Why utilize this specific scaffold?

  • The "Magic Methyl" Effect: The methyl group at C4 restricts conformation and can fill hydrophobic pockets in kinase active sites (e.g., gatekeeper residues), often boosting potency 10–100x compared to the des-methyl analog.[2][3]

  • Orthogonal Reactivity:

    • C5-Bromine: Ready for Suzuki coupling to attach aryl/heteroaryl "tails".[1][2][3]

    • C2-Amide: Acts as a hydrogen bond acceptor (carbonyl) and controls metabolic stability.[1][2][3]

Applications Core 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Suzuki Suzuki Coupling (C5-Br) + Aryl Boronic Acid Core->Suzuki Metabolism Amide Functionality Modulates Sol/LogP Core->Metabolism Library Biaryl Kinase Inhibitor Library Suzuki->Library

Figure 2: Functional utility in medicinal chemistry workflows.[1][2][3]

References

  • ChemicalBook. (2024).[2][3] 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Product Page. Link

  • Apollo Scientific. (2024).[2][3] 5-Bromo-4-methylpyridine-2-carboxylic acid (Precursor Data). Link

  • PubChem. (2024).[2][3][4] Compound Summary: 5-Bromo-4-methylpyridine-2-carboxylic acid.[1][2][3][5][6] Link[2][3]

  • Sigma-Aldrich. (2024).[2][3][4] Protocol for Amide Coupling using HATU. Link

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted picolinamide derivative of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted picolinamide derivative of significant interest in medicinal chemistry and drug discovery. The unique arrangement of its substituents—a bromine atom, a methyl group, and a dimethylcarboxamide moiety on the pyridine core—imparts specific physicochemical properties that are valuable for the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this target molecule, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

The presented synthesis is a multi-step process commencing from the readily available starting material, 4-methyl-2-picoline. The pathway involves a sequence of oxidation, regioselective bromination, and amide coupling reactions. Each step has been carefully selected to ensure high yields, purity, and scalability, making it suitable for both laboratory-scale synthesis and potential industrial applications.

Synthetic Pathway Overview

The synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can be achieved through a robust three-step sequence. The overall strategy focuses on the sequential functionalization of the pyridine ring, beginning with the oxidation of the 2-methyl group, followed by a regioselective bromination, and concluding with an amide bond formation.

Synthesis_Pathway A 4-Methyl-2-picoline B 4-Methylpyridine-2-carboxylic acid A->B Oxidation (KMnO4) C 5-Bromo-4-methylpyridine-2-carboxylic acid B->C Bromination (NBS/H2SO4) D 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide C->D Amide Coupling (HATU, Dimethylamine)

Caption: Synthetic workflow for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Step 1: Oxidation of 4-Methyl-2-picoline to 4-Methylpyridine-2-carboxylic acid

The initial step in the synthesis is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation is crucial as it introduces the functional group necessary for the subsequent amide coupling.

Causality of Experimental Choices:

Potassium permanganate (KMnO4) is a powerful oxidizing agent well-suited for converting alkyl side chains on aromatic rings to carboxylic acids.[1] The reaction is typically carried out in an aqueous medium under neutral or slightly alkaline conditions. The choice of KMnO4 is predicated on its efficacy and relatively low cost. The reaction proceeds via a complex mechanism involving the formation of a manganese ester, which is subsequently hydrolyzed to the carboxylate.

Experimental Protocol:

  • To a stirred solution of 4-methyl-2-picoline (1 equivalent) in water, potassium permanganate (3 equivalents) is added portion-wise.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours until the purple color of the permanganate has discharged.

  • The hot solution is then filtered to remove the manganese dioxide byproduct.

  • The filtrate is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried to afford 4-methylpyridine-2-carboxylic acid.

Step 2: Regioselective Bromination of 4-Methylpyridine-2-carboxylic acid

This step involves the electrophilic aromatic substitution of 4-methylpyridine-2-carboxylic acid to introduce a bromine atom at the 5-position of the pyridine ring. The regioselectivity of this reaction is a critical aspect of the synthesis.

Causality of Experimental Choices:

The directing effects of the existing substituents on the pyridine ring govern the position of bromination. The carboxylic acid group at the 2-position is an electron-withdrawing group and acts as a meta-director.[2][3][4][5] The methyl group at the 4-position is an electron-donating group and is an ortho- and para-director.[3][4] The combined influence of these two groups strongly favors the electrophilic attack of bromine at the 5-position, which is meta to the carboxylic acid and ortho to the methyl group. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective brominating agent for this transformation.[6]

Experimental Protocol:

  • 4-Methylpyridine-2-carboxylic acid (1 equivalent) is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • N-Bromosuccinimide (1.1 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.

  • The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried to yield 5-bromo-4-methylpyridine-2-carboxylic acid.

Step 3: Amide Coupling to form 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

The final step is the formation of the amide bond between the carboxylic acid and dimethylamine. This is a standard transformation in organic synthesis, and several reliable coupling reagents can be employed.

Causality of Experimental Choices:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and widely used coupling reagent for amide bond formation.[3][7] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is necessary to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.

Experimental Protocol:

  • To a solution of 5-bromo-4-methylpyridine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), HATU (1.2 equivalents) and DIPEA (2.5 equivalents) are added.

  • The mixture is stirred at room temperature for a short period to allow for the activation of the carboxylic acid.

  • A solution of dimethylamine (2 M in THF, 1.5 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous solution of a weak acid (e.g., NH4Cl), a weak base (e.g., NaHCO3), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the final product, 5-bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
14-Methyl-2-picolinePotassium permanganate (KMnO4)4-Methylpyridine-2-carboxylic acid70-80%
24-Methylpyridine-2-carboxylic acidN-Bromosuccinimide (NBS), Sulfuric acid (H2SO4)5-Bromo-4-methylpyridine-2-carboxylic acid80-90%
35-Bromo-4-methylpyridine-2-carboxylic acidHATU, Dimethylamine, DIPEA5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide85-95%

Conclusion

The synthetic pathway detailed in this guide provides a clear and efficient method for the preparation of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. By leveraging a logical sequence of well-established reactions—oxidation, regioselective bromination, and amide coupling—this protocol offers a reliable route to this valuable compound. The provided experimental details and the rationale behind the choice of reagents and conditions are intended to empower researchers in their synthetic endeavors and facilitate the advancement of drug discovery and development programs.

References

  • Baran, P. S., et al. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
  • Bobbitt, J. M., et al. (1988). Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. Chemistry of Heterocyclic Compounds.
  • Chauhan, P., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molecules.
  • CN102321016A. (2012). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Organic Chemistry Tutor. (2022).
  • Methyl 4-bromo-6-methylpicolin
  • Organic Chemistry Tutor. (n.d.).
  • Picolinic acid. (n.d.). In Wikipedia. Retrieved January 24, 2024, from [Link]

  • Liberty University. (n.d.).
  • Willson Research Group. (n.d.).
  • Experimental Methods 1.
  • The Bromin
  • US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Lab 9: Addition of Bromine to trans-Cinnamic Acid. (n.d.). CSUB.
  • CN101514184A. (2009). A kind of synthetic method of 5-bromo-2-picoline.
  • 8.6 Substituent Effects in Electrophilic Substitutions. (n.d.).
  • 5-Bromo-2-methyl-4-pyrimidinecarboxylic acid synthesis. (n.d.). ChemicalBook.
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.
  • Applications of Brominated Pyridines in Organic Chemistry Synthesis. (2026).
  • Methyl 4-bromo-5-methylpicolin

Sources

Foundational

The Privileged Scaffold: A Technical Deep Dive into Substituted Pyridine Carboxamides

The following technical guide details the discovery, medicinal chemistry, and synthetic evolution of substituted pyridine carboxamides. Executive Summary The substituted pyridine carboxamide moiety represents a "privileg...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, medicinal chemistry, and synthetic evolution of substituted pyridine carboxamides.

Executive Summary

The substituted pyridine carboxamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. From its biological origins in Nicotinamide (Vitamin B3) to its role as the hinge-binding warhead in blockbuster kinase inhibitors like Sorafenib , this scaffold balances physicochemical properties (solubility, metabolic stability) with versatile hydrogen-bonding capabilities. This guide analyzes the structural evolution, pharmacological mechanisms, and synthetic protocols defining this chemical class.[1][2]

Part 1: Historical Genesis & Structural Archetypes

The history of pyridine carboxamides is not linear; it is a convergent evolution from nutritional biochemistry, agrochemistry, and oncology.

The Biological Anchor: Nicotinamide

The simplest pyridine carboxamide, Nicotinamide (pyridine-3-carboxamide) , is the active form of Vitamin B3 and a precursor to the essential cofactors NAD+ and NADP+.[3][4]

  • Discovery: Identified in 1937 by Elvehjem as the curative factor for pellagra.

  • Significance: It established the pyridine ring's metabolic acceptability in humans. Unlike benzene analogs, the pyridine nitrogen provides a handle for metabolic detoxification (N-methylation) and specific receptor interactions.

The Agrochemical Bridge: Boscalid

Before dominating oncology, the scaffold revolutionized agriculture.

  • Compound: Boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide).

  • Mechanism: A Succinate Dehydrogenase Inhibitor (SDHI).[5] The pyridine carboxamide moiety mimics the substrate ubiquinone, disrupting the mitochondrial electron transport chain in fungi.

  • Insight for Pharma: Boscalid demonstrated that bulky biaryl substituents on the amide nitrogen could be tolerated and used to fill hydrophobic pockets—a strategy later mirrored in kinase inhibitor design.

Part 2: The Oncology Revolution (Kinase Inhibitors)

The most significant application of substituted pyridine carboxamides lies in Type II Kinase Inhibitors.

The Sorafenib Paradigm

Sorafenib (Nexavar) , the first oral multikinase inhibitor approved for renal cell carcinoma, relies on a N-methylpyridine-2-carboxamide motif.

  • Structural Role:

    • Hinge Binding: The pyridine nitrogen (acceptor) and the amide NH (donor) form a bidentate hydrogen bond network with the kinase hinge region (e.g., Cys919 in VEGFR2).

    • Geometry: The 2-carboxamide substitution pattern forces a planar conformation via an intramolecular hydrogen bond, pre-organizing the molecule for entropy-favored binding.

  • Regorafenib: A fluoro-analog of Sorafenib, retaining the exact pyridine carboxamide warhead, proving the scaffold's robustness against minor structural modifications.

Modern Allosteric Modulators (SHP2 & BTK)

Recent discoveries (2024) have expanded the scaffold beyond the ATP pocket:

  • SHP2 Inhibitors: Substituted pyridine carboxamides bind to the allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the phosphatase in an auto-inhibited state.

  • BTK Inhibitors: Covalent inhibitors utilizing the carboxamide to position an electrophilic warhead (acrylamide) near Cys481.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the divergent evolution of the scaffold and its binding modes.

PyridineCarboxamide_Evolution cluster_Binding Kinase Binding Mode (Type II) Nicotinamide Nicotinamide (Biological Origin) Boscalid Boscalid (Agro-Fungicide) Target: SDH Complex Nicotinamide->Boscalid Hydrophobic Expansion MMV687254 MMV687254 (Tuberculosis) Prodrug Activation Nicotinamide->MMV687254 Prodrug Strategy (AmiC Activation) Sorafenib Sorafenib (Oncology) Target: VEGFR/BRAF Boscalid->Sorafenib Scaffold Repurposing (Hinge Binding) PyridineN Pyridine N (H-Bond Acceptor) Hinge Kinase Hinge (Cys Residue) PyridineN->Hinge H-Bond AmideNH Amide NH (H-Bond Donor) AmideNH->Hinge H-Bond

Figure 1: Evolutionary lineage of pyridine carboxamide drugs and the structural basis for kinase hinge interaction.

Part 4: Synthetic Protocols & Methodologies

The synthesis of substituted pyridine carboxamides has evolved from simple condensation to complex C-H activation.

Protocol A: The "Green" Oxidative Amidation

Use Case: High-throughput synthesis of amide libraries without harsh chlorinating agents.

Reagents: Pyridine-2-carbaldehyde, Amine (R-NH2), tert-Butyl hydroperoxide (TBHP), Copper(II) catalyst.

Step-by-Step Methodology:

  • Charge: To a sealed tube, add pyridine-2-carbaldehyde (1.0 equiv), the target aniline/amine (1.2 equiv), and CuCl₂ (5 mol%).

  • Solvent: Add acetonitrile (ACN) or water (for green compliance).

  • Oxidant: Slowly add 70% aqueous TBHP (2.0 equiv).

  • Reaction: Heat to 80°C for 4–6 hours. Mechanism: The aldehyde forms a hemiaminal intermediate, which is oxidatively dehydrogenated to the amide.

  • Workup: Cool to RT, dilute with EtOAc, wash with saturated NaHCO₃.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Success Indicator: Disappearance of the aldehyde peak (~10.0 ppm) and appearance of the amide NH singlet (~8.5–10 ppm) in ¹H NMR.

Protocol B: Regioselective Minisci Alkylation

Use Case: Late-stage functionalization of the pyridine ring (e.g., adding alkyl groups to the 4-position of nicotinamide).

Reagents: Nicotinamide derivative, Alkyl carboxylic acid (R-COOH), Silver nitrate (AgNO₃), Ammonium persulfate ((NH₄)₂S₂O₈).

Step-by-Step Methodology:

  • Dissolution: Dissolve the pyridine carboxamide substrate in a biphasic mixture of CH₂Cl₂ and Water (1:1).

  • Acid Activation: Add the alkyl carboxylic acid (2.0 equiv).

  • Radical Generation: Add AgNO₃ (0.2 equiv) and (NH₄)₂S₂O₈ (1.5 equiv).

  • Heating: Heat to 40–50°C. Mechanism: Oxidative decarboxylation generates an alkyl radical, which attacks the electron-deficient pyridine ring at the most electrophilic positions (C2 or C4).

  • Quench: Basify with NaOH to pH 9 to neutralize acid byproducts.

Part 5: Quantitative Data Summary

Table 1: Comparative Potency of Key Pyridine Carboxamide Derivatives

CompoundTargetPrimary IndicationIC₅₀ / Kd ValueStructural Feature
Nicotinamide PARP-1Vitamin B3 / Metabolic~50 µMUnsubstituted 3-carboxamide
Sorafenib VEGFR2Renal Cell Carcinoma90 nMN-methyl-2-carboxamide (Hinge Binder)
Boscalid SDHFungicide0.04 µM2-chloro-nicotinamide core
MMV687254 M. tbTuberculosisMIC: 0.5 µMProdrug (cleaved by AmiC)
Compound C6 SHP2Oncology (Experimental)0.13 nMAllosteric 3-carboxamide

Part 6: Future Outlook & Emerging Trends

  • PROTACs (Proteolysis Targeting Chimeras): The pyridine carboxamide motif is increasingly used as the "warhead" linker for Cereblon-based degraders, particularly in degrading kinases where the scaffold provides high selectivity but low occupancy time.

  • Mycobacterial Prodrugs: Following the success of MMV687254, libraries of pyridine carboxamides are being screened for activation by specific bacterial amidases, offering a "Trojan Horse" strategy against drug-resistant TB.

References

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed. (2024).[6] Link

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. (2024).[7][8] Link

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. (2023). Link

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. (2022). Link

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science. (2020). Link

  • Discovery of a novel series of pyridine and pyrimidine carboxamides as potent and selective covalent inhibitors of Btk. Bioorganic & Medicinal Chemistry Letters. (2018). Link

  • Sorafenib (Nexavar) Prescribing Information. FDA. Link

Sources

Exploratory

Technical Guide: Safety and Handling of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Subtitle: A Risk-Based Approach to Handling Uncharacterized Halogenated Pyridine Intermediates Executive Summary This technical guide addresses the safety, handling, and containment protocols for 5-Bromo-4-methyl-N,N-dim...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Risk-Based Approach to Handling Uncharacterized Halogenated Pyridine Intermediates

Executive Summary

This technical guide addresses the safety, handling, and containment protocols for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS: 1809161-39-4).[1] As a specialized building block in medicinal chemistry—often utilized in the synthesis of kinase inhibitors—this compound lacks extensive, substance-specific toxicological data common to commodity chemicals.

Therefore, this guide adopts the Precautionary Principle , synthesizing safety data from structural analogs (halogenated pyridines and dimethyl-carboxamides) to establish a "Safety by Design" workflow. The protocols detailed below assume the compound possesses significant acute toxicity and irritant properties until proven otherwise.

Part 1: Chemical Identity & Physicochemical Profiling[1]

Understanding the physical nature of the molecule is the first step in exposure control.

PropertyDetailImplication for Safety
Chemical Name 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamideTarget scaffold for nucleophilic aromatic substitution.[1]
CAS Number 1809161-39-4Unique identifier for inventory tracking.[1]
Molecular Formula C₉H₁₁BrN₂OHalogenated organic.
Molecular Weight ~243.10 g/mol Likely a solid at room temperature; dust hazard.
Physical State Solid (Crystalline powder)Inhalation Hazard: Dust generation during weighing.
Solubility DMSO, Dichloromethane (DCM), MethanolDermal Hazard: Solvents facilitate skin absorption.
Functional Groups Pyridine ring, Aryl Bromide, DimethylamidePotential hepatotoxicity (pyridine) and alkylating potential.

Part 2: Hazard Identification (SAR Analysis)[1]

In the absence of a complete specific SDS, we utilize Structure-Activity Relationships (SAR) based on validated analogs (e.g., 5-bromo-2-methylpyridine and N,N-dimethyl-pyridin-2-amine).[1]

Acute Toxicity (Predicted)
  • Oral/Inhalation: Pyridine derivatives often exhibit Acute Tox.[2][3] Category 4 or 3 (Harmful/Toxic if swallowed). The pyridine ring can undergo metabolic activation to reactive N-oxides, posing risks to the liver and kidneys.

  • Dermal: The N,N-dimethyl moiety increases lipophilicity (LogP), potentially enhancing dermal absorption. Treat as Fatal/Toxic in contact with skin (Category 2/3) as a precaution.

Skin & Eye Corrosion[1][3][4]
  • Skin Irritation: Halogenated pyridines are notorious skin irritants (Category 2).

  • Eye Damage: Risk of serious eye damage (Category 1) due to the basicity of the pyridine nitrogen and the amide functionality.

Specific Target Organ Toxicity (STOT)[3][4][5]
  • Respiratory: High probability of STOT-SE 3 (Respiratory Irritation) if dust is inhaled.

Part 3: Engineering Controls & Containment[1][6]

The hierarchy of control must prioritize isolation over PPE.

Primary Containment: The Vented Enclosure

All open handling of the solid (weighing, transfer) must occur within a Certified Chemical Fume Hood or a Powder Containment Enclosure .

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at the lowest working position (typically 18 inches/45 cm).

  • Turbulence: Place balances >6 inches back from the sash plane to prevent eddy currents from entraining dust into the user's breathing zone.

Workflow Logic: Risk Assessment

The following diagram outlines the decision matrix for handling this uncharacterized intermediate.

RiskAssessment Start New Compound Receipt: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide CheckSDS Specific SDS Available? Start->CheckSDS FollowSDS Follow Specific GHS Protocols CheckSDS->FollowSDS Yes SAR_Analysis Perform SAR Analysis (Analogs: Halogenated Pyridines) CheckSDS->SAR_Analysis No (Likely) AssignRisk Assign Default High-Risk Category (Acute Tox 3 / Skin Irrit 2) SAR_Analysis->AssignRisk Engineering Engineering Controls: Fume Hood (Required) Static Control (Required) AssignRisk->Engineering PPE PPE Selection: Double Nitrile Gloves Lab Coat + Sleeves Eye Protection Engineering->PPE Execution Proceed with Synthesis PPE->Execution

Figure 1: Risk Assessment Decision Matrix for handling research intermediates with limited toxicological data.

Part 4: Personal Protective Equipment (PPE)[1][7]

Reliance on PPE is the last line of defense, but critical for this compound due to its potential for dermal absorption.

Body AreaRecommended EquipmentScientific Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).[1]Pyridine analogs can permeate thin latex. Double gloving provides a breakthrough time buffer and allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Safety glasses are insufficient for powders that can drift. Goggles seal the eyes against dust and splashes.[4]
Respiratory N95/P100 Respirator (if outside hood).Only required if engineering controls fail (e.g., spill cleanup outside a hood).
Body Lab Coat (Buttoned) + Tyvek Sleeves .Wrist exposure is the most common failure point. Tyvek sleeves bridge the gap between glove and coat.

Part 5: Experimental Handling & Decontamination[1]

Protocol: Solubilization and Transfer
  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid. Dry powders of pyridine amides are often electrostatic and can "jump" during weighing.

  • Solvent Choice: Dissolve in DCM or DMSO inside the hood immediately after weighing. Handling the compound as a solution reduces inhalation risk significantly.

  • Glassware: Use single-neck flasks with joint clips. Avoid open beakers.

Emergency Response: Spill Cleanup Logic

In the event of a powder spill, do not use a brush or broom (generates dust).

SpillResponse Spill Powder Spill Detected Evacuate Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate PPE_Don Don PPE: Resp Protection (N95/P100) Double Gloves Evacuate->PPE_Don Cover Cover with Wet Paper Towels (Dampen with inert solvent/water) PPE_Don->Cover Scoop Scoop Material (Avoid Dust Generation) Cover->Scoop Clean Double Wash Surface (1. Soap/Water, 2. Acetone) Scoop->Clean Waste Dispose as Hazardous Solid Waste Clean->Waste

Figure 2: Step-by-step spill response protocol minimizing aerosolization.

Part 6: Waste Disposal & Stability[1]

Stability[1][8]
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Pyridine carboxamides can hydrolyze over time if exposed to atmospheric moisture.

  • Light Sensitivity: Store in amber vials. Halogenated heterocycles can undergo photodehalogenation.

Disposal Streams[1]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Hazardous Solid Waste" (Incineration).

  • Liquid Waste:

    • Halogenated Organic: If dissolved in DCM/Chloroform.

    • Non-Halogenated Organic: If dissolved in Acetone/Methanol (only if the concentration of the brominated compound is negligible, otherwise default to Halogenated).

  • Aqueous Waste: Do not pour down the drain. Collect as "Aqueous Toxic" waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12461863 (5-Bromo-4-methylpyrimidine - Analog).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine derivatives classification.[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Foundational

Theoretical Profiling of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

This guide serves as a definitive technical framework for the theoretical and computational characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4).[1] It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical framework for the theoretical and computational characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4).[1] It is designed for medicinal chemists and computational biologists utilizing this scaffold as a high-value intermediate in the synthesis of kinase inhibitors and triazolopyrimidine derivatives.[1]

Technical Whitepaper | Computational Chemistry & Drug Design

Executive Summary & Structural Context

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a functionalized pyridine scaffold characterized by three distinct reactive/interaction vectors:

  • The 2-Carboxamide Moiety: A hydrogen-bond acceptor (carbonyl) and steric modulator (N,N-dimethyl), critical for solubility and active site orientation.[1]

  • The 5-Bromo Substituent: A halogen handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, and a potential halogen-bond donor in biological targets.[1]

  • The 4-Methyl Group: Provides hydrophobic packing and restricts rotational freedom of adjacent substituents.[1]

This guide delineates the protocol for Density Functional Theory (DFT) analysis, molecular docking workflows, and ADMET prediction to validate this molecule’s utility in pharmaceutical development.

Physicochemical Baseline:

  • SMILES: CN(C)C(=O)c1ncc(Br)c(C)c1

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O[1][2]
  • Molecular Weight: 243.10 g/mol [1][3]

Quantum Chemical Analysis (DFT Protocol)

To accurately predict the reactivity and stability of the molecule, a standardized DFT workflow is required. This section details the ab initio methodology.

Computational Methodology

All theoretical calculations must be performed using the Gaussian 16 or ORCA suite, adhering to the following level of theory:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in predicting geometries of organic amides.[1]

  • Basis Set: 6-311++G(d,p) – includes diffuse and polarization functions essential for modeling the electron-rich bromine and oxygen atoms.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) or DMSO to simulate physiological or reaction environments.[1]
    
Geometry Optimization & Conformational Analysis

The steric bulk of the N,N-dimethyl group induces torsion relative to the pyridine ring.[1]

  • Objective: Determine the Global Minimum Energy Conformation (GMEC).

  • Key Parameter: Dihedral angle ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    (N${py}
    
    
    
    {carbonyl}
    
    
    {amide}$).[1]
  • Causality: A planar conformation (

    
     or 
    
    
    
    ) maximizes
    
    
    -conjugation but may be destabilized by steric clash between the carbonyl oxygen and the pyridine nitrogen lone pair.[1] The 4-methyl group further influences the electronic distribution of the ring.[1]
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical hardness and kinetic stability.[1]

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the amide nitrogen lone pair and the bromine atom.[1] High energy suggests susceptibility to electrophilic attack.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the electron-deficient pyridine ring and the carbonyl carbon.[1] This validates the molecule's role as an electrophile in nucleophilic aromatic substitution (S

    
    Ar) or metal-catalyzed coupling at the C-Br bond.[1]
    

Data Output Table: Theoretical Reactivity Descriptors

DescriptorFormulaSignificance
Chemical Potential (

)

Tendency of electrons to escape.[1]
Chemical Hardness (

)

Resistance to charge transfer (stability).[1]
Electrophilicity Index (

)

Propensity to accept electrons (critical for cross-coupling).[1]
Molecular Electrostatic Potential (MEP) Mapping

MEP surfaces map the charge distribution, guiding non-covalent interaction predictions.

  • Red Regions (Negative Potential): Localized over the Carbonyl Oxygen and Pyridine Nitrogen.[1] These are primary H-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized on the Methyl hydrogens and the electropositive region of the Bromine (sigma-hole), enabling halogen bonding.[1]

Computational Workflow Visualization

The following diagram illustrates the integrated workflow for characterizing this scaffold, from initial structure generation to biological validation.

TheoreticalWorkflow Input Input: 2D Structure (SMILES) ConfSearch Conformational Search (MMFF94 Force Field) Input->ConfSearch 3D Gen DFT_Opt DFT Optimization (B3LYP/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Freq_Calc Frequency Calc (IR/Raman Validation) DFT_Opt->Freq_Calc No Imaginary Freq FMO_MEP Electronic Properties (FMO, MEP, NBO) DFT_Opt->FMO_MEP Wavefunction Docking Molecular Docking (Kinase Hinge Region) DFT_Opt->Docking Optimized Ligand ADMET ADMET Profiling (SwissADME) Docking->ADMET Hit Validation

Caption: Integrated computational workflow for the structural and biological characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Molecular Docking & Interaction Profiling

As a fragment often incorporated into kinase inhibitors (e.g., targeting Triazolopyrimidine pathways), the binding mode of the pyridine-carboxamide core is theoretically significant.[1]

Target Selection[1]
  • Primary Model: Generic Kinase Hinge Region (ATP-binding site).[1]

  • Relevance: The pyridine nitrogen and amide oxygen often form a "donor-acceptor" motif interacting with the backbone NH and CO of the kinase hinge residues (e.g., Met, Glu, or Leu).[1]

Docking Protocol (Self-Validating System)[1]
  • Ligand Preparation:

    • Import optimized DFT geometry.[4]

    • Assign Gasteiger charges.[1]

    • Detect root and rotatable bonds (Note: Amide C-N bond is treated as rigid due to partial double bond character; C-C bond between ring and carbonyl is rotatable).[1]

  • Grid Generation:

    • Center grid box on the co-crystallized ligand of a reference kinase (e.g., PDB ID: 4CSV for generic pyridine inhibitors).

    • Box size:

      
       Å.
      
  • Scoring Function: Use Genetic Algorithm (Lamarckian) to evaluate binding free energy (

    
    ).[1]
    
Interaction Analysis[1]
  • Hydrogen Bonding: Monitor distance between Pyridine-N and Hinge-NH (

    
     Å).[1]
    
  • Halogen Bonding: Assess the angle and distance of the 5-Br atom to backbone carbonyls.[1] A linear angle (

    
    ) indicates a strong 
    
    
    
    -hole interaction.[1]

In Silico ADMET Prediction

For drug development, theoretical physicochemical properties determine "drug-likeness."[1]

Predicted Pharmacokinetic Profile:

PropertyPredicted ValueInterpretation
LogP (Lipophilicity)

Optimal for membrane permeability; highly orally bioavailable.[1]
Topological Polar Surface Area (TPSA)

Å

Excellent blood-brain barrier (BBB) penetration potential (TPSA

).[1]
H-Bond Acceptors 2 (Pyridine N, Amide O)Compliant with Lipinski’s Rule of 5.[1]
H-Bond Donors 0Improves permeability; requires target to provide H-donors.[1]
Bioavailability Score 0.55High probability of oral absorption.[1]

Toxicity Alert:

  • Brenk Alert: None.

  • PAINS (Pan-Assay Interference Compounds): None.

  • Metabolism: The 4-methyl group is a potential site for metabolic oxidation (CYP450 mediated hydroxylation).[1]

Synthesis Pathway (Retrosynthetic Logic)

Understanding the theoretical formation helps in analyzing impurities.[1]

Synthesis Target 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Step1 Amidation (EDC/HOBt or SOCl2 + HNMe2) Step1->Target Intermediate1 5-Bromo-4-methylpyridine- 2-carboxylic acid Intermediate1->Step1 Step2 Oxidation / Carboxylation Step2->Intermediate1 Precursor 2-Bromo-4-methyl-5-bromopyridine (Starting Material) Precursor->Step2

Caption: Retrosynthetic pathway highlighting the carboxylic acid intermediate, a key control point for theoretical impurity analysis.

References

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1] [1]

  • Density functional theory study of pyridine derivatives. Journal of Molecular Structure. Validates B3LYP/6-311++G(d,p) for pyridine amides.[1]

  • SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 2017.[1] Link

  • BLD Pharm Product Data: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4). [1][5]

  • Patent WO2017/Triazolopyrimidine Compounds. Mentions CAS 1809161-39-4 as a synthesis intermediate.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Abstract This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a key building block in medicinal chemistry and drug discovery. The synthesis commences with the amidation of 4-methylpicolinic acid with dimethylamine, facilitated by a carbodiimide coupling agent, to yield the intermediate 4-methyl-N,N-dimethylpyridine-2-carboxamide. The subsequent step involves a regioselective electrophilic bromination at the 5-position of the pyridine ring using N-Bromosuccinimide (NBS) under acidic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to ensure reproducibility and safety.

Introduction

Substituted picolinamides are a class of compounds with significant interest in the pharmaceutical industry due to their wide range of biological activities. The target molecule, 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, incorporates several key structural features: a pyridine scaffold, a carboxamide functional group, and a bromine atom, which serves as a versatile handle for further chemical modifications, such as cross-coupling reactions. This protocol outlines a reliable and efficient synthetic route, designed to be accessible for laboratory-scale production.

The chosen synthetic strategy involves two primary transformations:

  • Amide Bond Formation: The initial step focuses on the creation of the N,N-dimethylcarboxamide moiety from the corresponding carboxylic acid. This is a crucial transformation in organic synthesis, and the use of coupling agents provides a mild and efficient method.

  • Electrophilic Aromatic Substitution: The second step introduces the bromo-substituent onto the pyridine ring. The regioselectivity of this bromination is directed by the existing substituents on the pyridine ring.

This document provides a comprehensive, step-by-step guide for both synthetic steps, complete with reagent quantities, reaction conditions, and purification procedures.

Overall Synthetic Scheme

The synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is achieved via a two-step process, starting from commercially available 4-methylpicolinic acid.

Synthetic_Workflow A 4-Methylpicolinic Acid B Intermediate: 4-Methyl-N,N-dimethyl- pyridine-2-carboxamide A->B Step 1: Amidation (EDC, HOBt, DIPEA, Dimethylamine) C Final Product: 5-Bromo-4-methyl-N,N-dimethyl- pyridine-2-carboxamide B->C Step 2: Bromination (NBS, H₂SO₄)

Figure 1: Overall workflow for the synthesis of the target compound.

PART 1: Synthesis of 4-Methyl-N,N-dimethylpyridine-2-carboxamide

Mechanistic Rationale

The formation of the amide bond is achieved by activating the carboxylic acid group of 4-methylpicolinic acid. In this protocol, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is employed. EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, which can reduce the yield. The addition of HOBt mitigates this by reacting with the O-acylisourea to form an active ester. This HOBt-ester is more stable than the O-acylisourea but still highly reactive towards amines. The subsequent nucleophilic attack by dimethylamine on the activated ester yields the desired amide and releases HOBt. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the hydrochloride salt of dimethylamine and any acids formed during the reaction, driving the equilibrium towards product formation.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Methylpicolinic Acid137.1410.01.01.37 g
EDC (hydrochloride)191.7012.01.22.30 g
HOBt (hydrate)153.1411.01.11.68 g
Dimethylamine solution (2.0 M in THF)45.0815.01.57.5 mL
DIPEA129.2420.02.03.5 mL
Dichloromethane (DCM)---50 mL
Saturated aq. NaHCO₃ solution---2 x 25 mL
Brine---25 mL
Anhydrous MgSO₄---As needed
Experimental Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methylpicolinic acid (1.37 g, 10.0 mmol) and dissolve it in dichloromethane (50 mL).

  • Activation: Add HOBt (1.68 g, 11.0 mmol) and EDC (2.30 g, 12.0 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. The solution should remain a clear to pale yellow suspension.

  • Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the dimethylamine solution (7.5 mL of 2.0 M solution in THF, 15.0 mmol) followed by the dropwise addition of DIPEA (3.5 mL, 20.0 mmol).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 25 mL) and brine (25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-methyl-N,N-dimethylpyridine-2-carboxamide as a solid or oil.

PART 2: Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Mechanistic Rationale

The second step is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the presence of the activating methyl group at the 4-position and the directing effect of the carboxamide group at the 2-position will influence the position of bromination. In a strongly acidic medium, the pyridine nitrogen is protonated, further deactivating the ring. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid serves as the source of the electrophilic bromine species (Br⁺). The bromination is expected to occur at the 5-position, which is para to the methyl group and meta to the protonated pyridine nitrogen and the carboxamide group. This regioselectivity is a balance of the electronic effects of the substituents. A similar procedure has been successfully used for the bromination of isoquinoline[1].

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
4-Methyl-N,N-dimethylpyridine-2-carboxamide164.205.01.00.82 g
N-Bromosuccinimide (NBS)177.985.51.10.98 g
Concentrated Sulfuric Acid (98%)98.08--10 mL
Crushed Ice---~50 g
Sodium Hydroxide (aq. solution, 5M)40.00--As needed
Ethyl Acetate---3 x 20 mL
Brine---20 mL
Anhydrous MgSO₄---As needed
Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, carefully add concentrated sulfuric acid (10 mL) and cool it to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 4-methyl-N,N-dimethylpyridine-2-carboxamide (0.82 g, 5.0 mmol) to the cold sulfuric acid with stirring. Ensure the temperature remains below 10 °C.

  • Brominating Agent Addition: Add N-Bromosuccinimide (0.98 g, 5.5 mmol) portion-wise to the reaction mixture, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The color of the solution may change during this time. Monitor the reaction by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (~50 g) in a beaker with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding 5M aqueous sodium hydroxide solution until the pH is approximately 8-9. Perform this step in an ice bath to control the exotherm. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive and will cause severe burns. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • The neutralization of the strong acid is highly exothermic and should be performed slowly and with cooling.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conclusion

This application note details a robust and reproducible two-step synthesis for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. The protocol is designed to be straightforward for a competent organic chemist and utilizes common laboratory reagents and techniques. The mechanistic rationale provided for each step offers a deeper understanding of the chemical transformations involved, aiding in troubleshooting and optimization. This synthetic guide should prove valuable for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Google Patents.Method of making amides of dimethylamine and piperazine. US3288794A.
  • Google Patents.Bromination of pyridine derivatives. WO2019145177A1.
  • YouTube. 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. Available from: [Link]

  • ResearchGate. 4-Dimethylamino-pyridine(DMAP). Available from: [Link]

  • Google Patents.Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US20060116519A1.
  • Google Patents.Preparation method for 5-bromine-2-picolinic acid. CN104987308A.

Sources

Application

Application Notes and Protocols for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide in Medicinal Chemistry

Disclaimer: These Application Notes and Protocols are intended for research purposes only. The biological activities and specific protocols described herein are based on the analysis of structurally related compounds and...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: These Application Notes and Protocols are intended for research purposes only. The biological activities and specific protocols described herein are based on the analysis of structurally related compounds and established synthetic methodologies. As of the date of this publication, specific experimental data for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is limited in publicly accessible scientific literature. Researchers should validate these protocols and hypotheses in a laboratory setting.

Introduction: The Pyridine Carboxamide Scaffold in Drug Discovery

The pyridine carboxamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid framework make it an ideal building block for designing molecules that can interact with a variety of biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.

This guide focuses on 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide , a specific derivative with potential applications in medicinal chemistry. While direct studies on this molecule are not extensively documented, its structural features suggest several promising avenues for investigation, particularly in the fields of oncology and infectious diseases. The presence of a bromine atom at the 5-position offers a valuable handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for screening.[1]

Physicochemical Properties

A summary of the predicted and known properties of related compounds is presented below.

PropertyPredicted/Inferred ValueSource
Molecular FormulaC₉H₁₁BrN₂O-
Molecular Weight243.10 g/mol -
AppearanceSolid (Predicted)[2]
SolubilitySoluble in organic solvents (e.g., DCM, DMF, DMSO), sparingly soluble in water (Predicted)[3]
Boiling Point~350-400 °C at 760 mmHg (Predicted)[2]

Hypothesized Medicinal Chemistry Applications

Based on the biological activities of structurally similar pyridine carboxamide derivatives, we hypothesize that 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide could serve as a valuable intermediate or a pharmacologically active agent in the following areas:

Kinase Inhibition in Oncology

The "5-bromo-4-methyl-pyridine" core is a key intermediate in the synthesis of protein kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors.

Hypothesized Mechanism of Action:

We propose that derivatives of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide could be designed to target the ATP-binding pocket of various kinases. The pyridine nitrogen can form a critical hydrogen bond with the hinge region of the kinase, while the substituents on the ring can be modified to achieve selectivity and potency. The N,N-dimethylcarboxamide group may occupy a solvent-exposed region, influencing solubility and pharmacokinetic properties. The 5-bromo substituent can be utilized for further derivatization via Suzuki or other cross-coupling reactions to explore interactions with other regions of the kinase.[5]

kinase_inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Derivative Hinge_Region Hinge Region Solvent_Front Solvent Front Back_Pocket Back Pocket Pyridine_N Pyridine Nitrogen Pyridine_N->Hinge_Region H-Bond NN_Dimethylcarboxamide N,N-Dimethylcarboxamide NN_Dimethylcarboxamide->Solvent_Front Interaction Bromo_Substituent 5-Bromo (derivatized) Bromo_Substituent->Back_Pocket Interaction

Caption: Hypothesized binding mode of a derivative in a kinase active site.

Antibacterial and Antifungal Agents

Pyridine carboxamide derivatives have demonstrated promising activity against various bacterial and fungal pathogens.[6][7] These compounds can act through diverse mechanisms, including the inhibition of essential enzymes like DNA gyrase or succinate dehydrogenase.[6][7]

Hypothesized Mechanism of Action:

The planar pyridine ring of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide could intercalate with microbial DNA, a mechanism observed for some pyridine-containing compounds.[8] Alternatively, the molecule could be optimized to inhibit key metabolic enzymes. The N,N-dimethylcarboxamide moiety could be crucial for cell wall penetration and interaction with the target protein.

antimicrobial_moa Compound 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Cell_Wall Bacterial/Fungal Cell Wall Compound->Cell_Wall Penetration Target Intracellular Target (e.g., DNA Gyrase, SDH) Cell_Wall->Target Interaction Inhibition Inhibition of Cellular Processes Target->Inhibition

Caption: Potential mechanism of antimicrobial action.

Synthetic Protocols

The following is a proposed, non-optimized synthetic route for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide based on established chemical transformations for similar pyridine derivatives.[4][9][10]

synthesis_workflow Start 5-Bromo-4-methylpicolinic acid Intermediate 5-Bromo-4-methylpicolinoyl chloride Start->Intermediate SOCl₂ or (COCl)₂ Product 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Intermediate->Product Dimethylamine (HNMe₂), Base

Caption: Proposed synthetic workflow.

Protocol: Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Materials and Reagents:

  • 5-Bromo-4-methylpicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount if using oxalyl chloride)

  • Dimethylamine solution (e.g., 2 M in THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of 5-Bromo-4-methylpicolinic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Alternatively, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-4-methylpicolinoyl chloride. This intermediate is typically used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C.

    • In a separate flask, prepare a solution of dimethylamine (1.5 eq) and a non-nucleophilic base such as triethylamine (2.0 eq) in anhydrous DCM.

    • Add the dimethylamine solution dropwise to the acid chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until completion.

  • Work-up and Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for evaluating the inhibitory activity of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide or its derivatives against a target kinase.

Materials and Reagents:

  • Recombinant kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well white plates

Procedure:

  • Preparation of Reagents:

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

    • Prepare solutions of the kinase, substrate, and ATP in kinase assay buffer at the appropriate concentrations.

  • Kinase Reaction:

    • Add the test compound solution to the wells of a 384-well plate.

    • Add the kinase solution to the wells and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide represents a promising, yet underexplored, scaffold for medicinal chemistry research. The synthetic accessibility and the potential for diverse biological activities, particularly as a precursor for kinase inhibitors and as an antimicrobial agent, make it a compelling target for further investigation. The protocols outlined in this guide provide a starting point for researchers to synthesize and evaluate the biological properties of this and related compounds. Future work should focus on the synthesis of a library of derivatives, particularly through modification at the 5-bromo position, and screening them against a panel of kinases and microbial strains to elucidate their specific biological targets and mechanisms of action.

References

  • Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][3][11]triazolo[1,5-a]pyridine. Retrieved from

  • PubMed. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubMed. (n.d.). Structure and biological evaluation of pyridine-2-carboxamidine copper(II) complex resulting from N. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • MDPI. (2018, January 20). 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • MDPI. (n.d.). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2024069592A1 - N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Retrieved from

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • MDPI. (2025, October 13). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]

  • PMC. (n.d.). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 7). 4-Dimethylamino-pyridine(DMAP). Retrieved from [Link]

  • Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
  • Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

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Method

Application Notes and Protocols: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide as a Versatile Synthetic Building Block

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxami...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. While direct literature on this specific molecule is emerging, its structural motifs suggest significant potential as a versatile building block in modern synthetic organic chemistry. By drawing parallels with well-established reactivity of related bromopyridine derivatives, this guide offers detailed protocols and mechanistic insights for its application in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. The protocols provided herein are designed to be self-validating, with explanations for each experimental choice to ensure robust and reproducible outcomes.

Introduction: A Privileged Scaffold in Modern Chemistry

The pyridine ring is a cornerstone of many pharmaceuticals and functional materials. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and biological properties. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a trifunctionalized pyridine derivative poised for significant utility in synthetic campaigns. Its key structural features include:

  • A Bromo Substituent at the 5-position: This serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

  • A Methyl Group at the 4-position: This substituent can influence the electronic properties of the pyridine ring and provide steric hindrance that can be exploited for regioselective transformations.

  • An N,N-dimethylcarboxamide Group at the 2-position: This group can act as a directing group in certain reactions and its presence can modulate the solubility and pharmacokinetic profile of derivative molecules.

These features make 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide an attractive starting material for the synthesis of complex molecules, particularly in the context of drug discovery where pyridine scaffolds are prevalent.

Physicochemical Properties and Handling

While experimental data for this specific compound is not widely published, its properties can be predicted based on analogous structures.

PropertyPredicted Value/InformationSource
Molecular Formula C9H11BrN2O-
Molecular Weight 243.10 g/mol -
Appearance Likely a white to off-white solid[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. Limited solubility in water.[2]
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed.[3]

Safety Precautions: Similar brominated aromatic compounds can be harmful if swallowed, in contact with skin, or inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is the primary reactive site for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a robust method for forming biaryl and vinyl-pyridine structures. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to yield the coupled product and regenerate the catalyst.[5]

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reagents: - 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., 1,4-Dioxane/H2O) setup Reaction Setup: - Add reagents to a Schlenk flask. - Degas the mixture (3x vacuum/inert gas cycles). reagents->setup 1. reaction Reaction: - Heat to 85-95 °C with stirring. - Monitor by TLC or LC-MS. setup->reaction 2. workup Workup: - Cool to room temperature. - Dilute with water and extract with an organic solvent. reaction->workup 3. purification Purification: - Dry the organic layer. - Concentrate in vacuo. - Purify by column chromatography. workup->purification 4.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-4-methyl-N,N-dimethylpyridine-2-carboxamide

This protocol is a representative example of a Suzuki-Miyaura coupling reaction using 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask under a positive pressure of inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst suitable for a wide range of Suzuki couplings.[6]

  • Base: Potassium carbonate is a mild and effective base for promoting the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. This reaction is particularly valuable in medicinal chemistry for introducing amine functionalities.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-methyl-N,N-dimethyl-5-(phenylamino)pyridine-2-carboxamide

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide to a Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in toluene. Add this solution to the Schlenk flask.

  • Add 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide and aniline to the reaction flask.

  • Seal the flask and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Experimental Choices:

  • Catalyst and Ligand: The combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for C-N bond formation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Toluene is a common high-boiling solvent for Buchwald-Hartwig aminations.

Future Perspectives and Related Applications

Beyond Suzuki and Buchwald-Hartwig reactions, 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can potentially be employed in a variety of other transformations, including:

  • Sonogashira Coupling: For the synthesis of alkynylpyridines.

  • Heck Coupling: For the formation of vinylpyridines.

  • Stille Coupling: For coupling with organotin reagents.

  • Cyanation Reactions: To introduce a nitrile group, which can be further elaborated.

The N,N-dimethylcarboxamide group can also be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for derivatization.

Conclusion

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a promising and versatile building block for the synthesis of highly substituted pyridine derivatives. Its strategic placement of reactive handles allows for the application of modern synthetic methodologies to construct diverse molecular architectures. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents.
  • WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][7][8]triazolo[1,5-a]pyridine - Google Patents. Available at:

  • Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors - I.R.I.S. Available at: [Link]

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide 250mg - Dana Bioscience. Available at: [Link]

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]

  • 5-Bromo-N-methylpyridine-2-carboxamide - Pipzine Chemicals. Available at: [Link]

  • Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine - PubMed - NIH. Available at: [Link]

  • a facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation - LOCKSS. Available at: [Link]

  • 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. Available at: [Link]

  • (PDF) The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist - ResearchGate. Available at: [Link]

  • 4-Dimethylaminopyridine - Wikipedia. Available at: [Link]

  • 2-Acetamido-5-bromo-4-methylpyridine | C8H9BrN2O | CID 15179563 - PubChem. Available at: [Link]

Sources

Application

Application Note: Cross-Coupling Protocols for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Executive Summary & Chemical Profile[1][2] Compound: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Role: Key Intermediate / Scaffold Primary Reactivity: C5-Bromine oxidative addition.[1] This Application Note addre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

Compound: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Role: Key Intermediate / Scaffold Primary Reactivity: C5-Bromine oxidative addition.[1]

This Application Note addresses the specific synthetic challenges posed by 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide . Unlike simple bromopyridines, this scaffold presents a "Push-Pull-Block" dynamic:[1]

  • Electronic Pull: The 2-carboxamide and pyridine nitrogen create an electron-deficient ring, facilitating oxidative addition [1].[1]

  • Steric Block: The 4-methyl group is ortho to the reaction site (C5), creating significant steric hindrance that destabilizes the palladium complex during transmetalation [2].[1][2]

  • Coordination Risk: The pyridine nitrogen and amide oxygen can act as competitive ligands, potentially poisoning the catalyst.[2]

The protocols below utilize sterically demanding, electron-rich phosphine ligands (Buchwald-type) to overcome the 4-methyl barrier and ensure high turnover frequencies (TOF).

Reaction Scope & Decision Matrix

The following diagram illustrates the validated pathways for this scaffold.

ReactionScope Substrate 5-Bromo-4-methyl- N,N-dimethylpyridine- 2-carboxamide Suzuki Suzuki-Miyaura (Biaryl Synthesis) Substrate->Suzuki Pd(OAc)2 / SPhos Boronic Acids Buchwald Buchwald-Hartwig (C-N Bond Formation) Substrate->Buchwald Pd2(dba)3 / XPhos Amines Sonogashira Sonogashira (Alkynylation) Substrate->Sonogashira PdCl2(PPh3)2 / CuI Terminal Alkynes caption Figure 1: Primary cross-coupling pathways optimized for the 4-methyl steric constraint.

Detailed Experimental Protocols

Protocol A: Sterically-Resilient Suzuki-Miyaura Coupling

Best for: Attaching aryl or heteroaryl groups despite the 4-methyl hindrance.[1]

Rationale: Standard ligands like PPh3 often fail here because they lack the bulk to force reductive elimination in crowded systems.[1] SPhos or XPhos are required to form a "pocket" around the metal center [3].[1]

Materials:

  • Substrate: 1.0 equiv (e.g., 243 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv[1][3]

  • Catalyst: Pd(OAc)₂ (2 mol%)[2]

  • Ligand: SPhos (4 mol%) (Alternatively: XPhos for very bulky boronic acids)[2]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[2]

  • Solvent: Toluene/Water (10:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)[2]

Procedure:

  • Pre-complexation: In a reaction vial, dissolve Pd(OAc)₂ and SPhos in the organic solvent. Stir at RT for 5 mins until the solution turns yellow/orange (active L-Pd(0) generation).

  • Loading: Add the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, boronic acid, and K₃PO₄.

  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (sparging) or 3 cycles of vacuum/backfill. Critical: Oxygen inhibits the active catalyst.[1]

  • Reaction: Heat to 80–100°C for 4–12 hours. Monitor by LC-MS.[4][1][3][5]

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[2] Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[2]

Optimization Note: If the boronic acid is protodeboronated (unstable), switch base to KF or CsF and use anhydrous THF [4].

Protocol B: Buchwald-Hartwig Amination

Best for: Introduction of amine handles for solubility or SAR exploration.[1]

Rationale: The electron-deficient pyridine ring favors oxidative addition, but the 4-methyl group hinders the approach of the amine nucleophile.[1] BrettPhos (for primary amines) or RuPhos (for secondary amines) are the gold standards here [5].[2]

Materials:

  • Substrate: 1.0 equiv

  • Amine: 1.2 equiv[1]

  • Pre-catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (1–3 mol%)[2]

    • Note: Using G3 pre-catalysts ensures accurate Pd:L ratio and air stability.[1]

  • Base: NaOtBu (1.4 equiv) (Use Cs₂CO₃ if substrate contains esters/ketones sensitive to strong bases).[2]

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene.[1]

Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or use a glovebox.[1]

  • Charge: Add Substrate, Amine (if solid), Base, and Pre-catalyst.[2]

  • Solvent: Add anhydrous solvent.[2][3] (If amine is liquid, add now).[2][3]

  • Reaction: Heat to 80–110°C .

    • Observation: The reaction mixture often turns dark brown/black; this is normal.[1]

  • Quench: Dilute with DCM, wash with water.

    • Purification: Pyridine amines can streak on silica.[2] Add 1% Et₃N to the eluent.[1]

Protocol C: Sonogashira Coupling

Best for: Alkynyl linkers.[1]

Rationale: The 4-methyl group is less problematic here due to the linear nature of the alkyne (rod-like geometry), which bypasses some steric clash.[1]

Materials:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst: PdCl₂(PPh₃)₂ (3 mol%)[2]

  • Co-Catalyst: CuI (1.5 mol%)[2]

  • Base/Solvent: Et₃N (or Diisopropylamine) / THF (1:1 mixture).[2]

Procedure:

  • Dissolve substrate and alkyne in degassed THF/Base mixture.[2]

  • Add Pd catalyst and CuI.[2][6]

  • Stir at RT to 50°C . (Start at RT; only heat if sluggish).

  • Warning: If the reaction turns black immediately and stalls, copper acetylide precipitation may be occurring.[2] Increase solvent volume.

Troubleshooting & Optimization Logic

Use this decision tree when yields are below 50%.

OptimizationTree Start Low Yield (<50%)? CheckSM Is Starting Material Consumed? Start->CheckSM OxAddFail Issue: Oxidative Addition Failure (Catalyst died or too slow) CheckSM->OxAddFail No (SM Remains) SideRxn Issue: Protodehalogenation or Homocoupling CheckSM->SideRxn Yes (Complex Mixture) Sol1 Action: Switch to XPhos or tBuXPhos (Increase Steric Bulk) OxAddFail->Sol1 Sol2 Action: Use Anhydrous Conditions Switch Base to K3PO4 or CsF SideRxn->Sol2 caption Figure 2: Troubleshooting logic for sterically hindered pyridine couplings.

Data Summary Table: Ligand Selection Guide
Reaction TypePrimary ConstraintRecommended LigandBaseSolvent
Suzuki Steric clash at C4SPhos (General), XPhos (Extreme steric)K₃PO₄Toluene/H₂O
Buchwald 1° AminesBrettPhos NaOtBut-Amyl Alcohol
Buchwald 2° AminesRuPhos NaOtBuToluene
Heck Electronic poor ringP(tBu)₃ Cy₂NMeDioxane

References

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] Link[2]

  • Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1][7] Accounts of Chemical Research, 41(11), 1461–1473.[2] Link[2]

  • Billingsley, K. L., & Buchwald, S. L. (2007).[2] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[2] Link[2]

  • Molander, G. A., & Ellis, N. (2002).[2] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 40(4), 275-286.[1][2] Link[2]

  • Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2] Link

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Abstract: This technical guide provides a comprehensive framework for the strategic derivatization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the strategic derivatization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a key heterocyclic building block in modern medicinal chemistry. We delve into the core principles governing its reactivity and present detailed, field-proven protocols for high-efficacy C-C and C-N bond formation via palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Pyridine-2-Carboxamide Scaffold

The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry.[3] Specifically, the pyridine-2-carboxamide motif is a critical pharmacophore found in a range of biologically active agents, including potent kinase inhibitors for cancer immunotherapy.[4]

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide serves as an ideal starting material for library synthesis. The bromine atom at the C5 position provides a reactive handle for a multitude of derivatization reactions, allowing for systematic exploration of the chemical space around the core structure. The strategic placement of the methyl and N,N-dimethylcarboxamide groups influences the molecule's electronic and steric properties, which can be harnessed to achieve selective and high-yield transformations. This guide focuses on three of the most powerful and versatile palladium-catalyzed cross-coupling reactions for its derivatization: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Core Chemical Principles & Reactivity

Understanding the inherent reactivity of the starting material is paramount for successful derivatization. The pyridine ring is intrinsically electron-deficient, which influences the reactivity of its substituents. The bromine atom at the C5 position is an excellent leaving group for oxidative addition to a low-valent palladium center, the crucial first step in most cross-coupling catalytic cycles. The N,N-dimethylcarboxamide group at the C2 position is a moderately electron-withdrawing group and can potentially act as a chelating ligand to the metal catalyst, influencing regioselectivity and reaction rates. The C4-methyl group is weakly electron-donating, having a minor electronic impact but providing steric hindrance that can be a factor in catalyst-substrate interaction.

G cluster_0 Derivatization Workflow Start 5-Bromo-4-methyl-N,N-dimethyl- pyridine-2-carboxamide Decision Choose Coupling Strategy Start->Decision Suzuki Suzuki-Miyaura (C-C Coupling) Decision->Suzuki Aryl/Vinyl Boronic Acid Sonogashira Sonogashira (C-C Coupling) Decision->Sonogashira Terminal Alkyne Buchwald Buchwald-Hartwig (C-N Coupling) Decision->Buchwald Amine Purification Work-up & Purification Suzuki->Purification Sonogashira->Purification Buchwald->Purification Product Diverse Library of Functionalized Derivatives Purification->Product

Caption: General workflow for derivatizing the core molecule.

Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl or vinyl-aryl structures due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[5]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. A critical subsequent step is transmetalation, where the organic group from the boron atom is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic borate species, which facilitates the transfer.[6] The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

G pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2 L₂Pdᴵᴵ(Ar)(Br) ox_add->pd2 trans Transmetalation pd2->trans R-B(OR)₂ + Base pd2_r L₂Pdᴵᴵ(Ar)(R) trans->pd2_r red_elim Reductive Elimination pd2_r->red_elim Ar-R red_elim->pd0

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for various boronic acids. Optimization of the catalyst, ligand, and base may be necessary for challenging substrates.[7][8]

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

  • Aryl- or vinyl-boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or (Pd₂(dba)₃, 1-2.5 mol%)

  • Phosphine Ligand (if using Pd₂(dba)₃, e.g., SPhos, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 eq.), the boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent (e.g., 1,4-Dioxane/H₂O 4:1, to a concentration of ~0.1 M).

  • Reaction Conditions: Heat the mixture with vigorous stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Data Summary: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O90>85%
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2.5)Toluene100>90%
3Pyridine-3-boronic acidPd(PPh₃)₄ (4)-Cs₂CO₃ (2)DMF10070-85%
4(E)-Styrylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)Dioxane/H₂O85>80%

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to substituted alkynes that are valuable intermediates in organic synthesis and materials science.[9]

Mechanistic Rationale

The reaction typically involves a dual catalytic system of palladium and copper(I).[9] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The unique role of copper is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex, transferring the alkynyl group to the palladium center, from which the product is eliminated. Copper-free versions often require a stronger base or different ligand systems to facilitate the direct reaction of the alkyne with the palladium complex.[10]

G pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2 L₂Pdᴵᴵ(Ar)(Br) ox_add->pd2 trans Transmetalation pd2->trans pd2_r L₂Pdᴵᴵ(Ar)(C≡CR) trans->pd2_r cu_halide CuBr trans->cu_halide red_elim Reductive Elimination pd2_r->red_elim Ar-C≡CR red_elim->pd0 alkyne HC≡CR + Base cu_halide->alkyne Regeneration cu_acetylide CuC≡CR cu_acetylide->trans alkyne->cu_acetylide

Caption: Dual catalytic cycle for a copper-catalyzed Sonogashira reaction.

Optimized Protocol for Sonogashira Coupling

This protocol describes a standard copper(I)-cocatalyzed Sonogashira reaction.[11] All glassware should be scrupulously dried, and solvents must be anhydrous and deoxygenated.

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 eq.), Pd(PPh₃)₂Cl₂ (2.5 mol%), and CuI (3 mol%) under an inert atmosphere.

  • Solvent and Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., THF, to ~0.1 M), followed by the amine base (e.g., Et₃N, 2.5 eq.) and the terminal alkyne (1.2 eq.) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The formation of a salt precipitate (triethylammonium bromide) is often observed.

  • Work-up: Once the reaction is complete (typically 2-8 hours), filter the mixture through a pad of Celite to remove solids, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling Conditions
EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (3)Et₃N (2.5)THFRT>90%
21-HexynePd(PPh₃)₄ (3)CuI (3)DIPEA (2.5)DMF50>85%
3EthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃N (2)THFRT>95%
4Propargyl alcoholPd(dppf)Cl₂ (3)CuI (4)Et₃N (3)Acetonitrile6075-85%

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, allowing for the formation of C-N bonds under relatively mild conditions. It is particularly useful for coupling aryl halides with a wide variety of primary and secondary amines.[12]

Mechanistic Rationale

Similar to the other cross-coupling reactions, the catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then undergoes coordination with the amine. A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium amide complex. The final, product-forming step is reductive elimination, which generates the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.[13]

G pd0 L₂Pd⁰ ox_add Oxidative Addition pd0->ox_add Ar-Br pd2 L₂Pdᴵᴵ(Ar)(Br) ox_add->pd2 amine_coord Amine Coordination pd2->amine_coord HNR¹R² pd2_amine [L₂Pdᴵᴵ(Ar)(HNR¹R²)]⁺Br⁻ amine_coord->pd2_amine deprotonation Deprotonation (Base) pd2_amine->deprotonation pd2_amido L₂Pdᴵᴵ(Ar)(NR¹R²) deprotonation->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim Ar-NR¹R² red_elim->pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Optimized Protocol for Buchwald-Hartwig Amination

This protocol requires strict anaerobic conditions, as both the Pd(0) catalyst and the phosphine ligands can be sensitive to air.

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2.5 mol% or Pd(OAc)₂, 2-4 mol%)

  • Bulky phosphine ligand (e.g., rac-BINAP, Xantphos, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.5-2.5 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk technique, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., rac-BINAP, 3 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous, deoxygenated solvent (e.g., Toluene, to ~0.1 M), followed by 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 eq.) and the amine (1.2 eq.).

  • Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 6-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield
1MorpholinePd₂(dba)₃ (1.5)rac-BINAP (3)NaOt-Bu (1.5)Toluene100>90%
2AnilinePd(OAc)₂ (2)Xantphos (4)K₃PO₄ (2)Dioxane110>80%
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)LiHMDS (1.8)Toluene9080-90%
4PyrrolidinePd(OAc)₂ (3)XPhos (5)K₃PO₄ (2.5)Dioxane100>85%

References

  • Rocha, W. D., Lana, M. A., de Assis, F. F., Cancado, L. G., & Augusti, R. (2020). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. [Link]

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. CN101560183B.
  • Kim, J. H., et al. (2018). 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. [Link]

  • David, V., et al. (2021). Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Total Synthesis. (2020). Suzuki Coupling [Video]. YouTube. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. [Link]

  • Wang, Y., et al. (2022). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Reactions of 5-Bromo-4,6-Dimethyl-2-Thioxo-1,2-Dihydropyridine-3-Carbonitrile with Organophosphorus Reagents. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Zhang, Y., et al. (2020). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules. [Link]

  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

  • Dobosh, K. M., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Al-Obaidi, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • Wikipedia. (n.d.). Nicotinamide. [Link]

  • Kumar, D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Tetrahedron Letters. [Link]

  • Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2007). Precolumn derivatization of cysteine residues for quantitative analysis of five major cytochrome P450 isoenzymes by liquid chromatography/tandem mass spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Shen, Q., & Hartwig, J. F. (2006). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Kwong, F. Y., & Buchwald, S. L. (2002). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Organic Letters. [Link]

  • Karimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

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Application

The Strategic Role of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Picolinamide Scaffold as a Privileged Motif in Kinase Inhibition In the landscape of modern medicinal chemistry, the pyridine-2-carboxamide, or picolinamide, scaffold has emerged as a cornerstone in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinamide Scaffold as a Privileged Motif in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridine-2-carboxamide, or picolinamide, scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The picolinamide core offers a versatile framework that can be strategically decorated with various substituents to achieve high-affinity binding to the ATP-binding site of specific kinases, thereby modulating their activity.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and application of a key building block, 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide , in the development of novel kinase inhibitors.

The unique substitution pattern of this compound—a bromine atom at the 5-position, a methyl group at the 4-position, and an N,N-dimethylcarboxamide at the 2-position—offers a trifecta of functionalities that are highly advantageous for kinase inhibitor synthesis. The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The 4-methyl group can provide beneficial steric interactions within the kinase active site and improve metabolic stability. Finally, the N,N-dimethylcarboxamide group can act as a key hydrogen bond acceptor and influence the overall solubility and pharmacokinetic properties of the final inhibitor.

This document will provide detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into a representative kinase inhibitor. Furthermore, it will delve into the rationale behind its design, its potential applications in targeting various kinase families, and methodologies for its biological evaluation.

Synthetic Strategy and Protocols

The synthesis of kinase inhibitors utilizing the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide scaffold can be logically approached in a stepwise manner, beginning with the synthesis of the core intermediate itself.

Part 1: Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

The synthetic route to the title compound is a two-step process commencing with the selective oxidation of a commercially available starting material, 5-bromo-2,4-dimethylpyridine (5-bromo-4-methyl-2-picoline), followed by amidation.

Synthesis_Workflow cluster_reagents Key Reagents Start 5-Bromo-2,4-dimethylpyridine Step1 Step 1: Oxidation (KMnO4, H2O) Start->Step1 Intermediate 5-Bromo-4-methylpicolinic acid Step1->Intermediate Step2 Step 2: Amidation (HATU, DIPEA, Dimethylamine) Intermediate->Step2 Product 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Step2->Product KMnO4 Potassium Permanganate HATU HATU DIPEA DIPEA DMA Dimethylamine

Caption: Synthetic workflow for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

This protocol is adapted from established procedures for the oxidation of picoline derivatives.[4][5] The use of potassium permanganate in an aqueous medium is a robust and scalable method for this transformation.

Materials and Reagents:

ReagentFormulaMWAmountMoles
5-Bromo-2,4-dimethylpyridineC₇H₈BrN186.0510.0 g53.7 mmol
Potassium PermanganateKMnO₄158.0325.5 g161.4 mmol
WaterH₂O18.02250 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Sodium MetabisulfiteNa₂S₂O₅190.11As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-bromo-2,4-dimethylpyridine (10.0 g, 53.7 mmol) and water (150 mL).

  • Heat the mixture to 80 °C with vigorous stirring.

  • In a separate beaker, dissolve potassium permanganate (25.5 g, 161.4 mmol) in water (100 mL) with gentle warming.

  • Add the potassium permanganate solution portion-wise to the reaction mixture over 1-2 hours, maintaining the internal temperature between 85-90 °C. The purple color of the permanganate will dissipate as the reaction proceeds.

  • After the addition is complete, continue heating and stirring at 90 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate through a pad of Celite. Wash the filter cake with hot water (2 x 50 mL).

  • Combine the filtrates and cool in an ice bath. While stirring, carefully add a saturated aqueous solution of sodium metabisulfite until the purple/brown color is completely discharged.

  • Slowly acidify the clear solution to pH 3-4 with concentrated hydrochloric acid. A white precipitate of 5-bromo-4-methylpicolinic acid will form.

  • Stir the suspension in the ice bath for 30 minutes, then collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) and dry under vacuum to afford the desired product.

Expected Yield: 70-80%. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient peptide coupling reagent to facilitate the formation of the N,N-dimethylamide.[6]

Materials and Reagents:

ReagentFormulaMWAmountMoles
5-Bromo-4-methylpicolinic acidC₇H₆BrNO₂216.035.0 g23.1 mmol
HATUC₁₀H₁₅F₆N₆OP380.239.6 g25.4 mmol
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.248.0 mL46.2 mmol
Dimethylamine (2.0 M in THF)C₂H₇N45.0817.3 mL34.7 mmol
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-

Procedure:

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-4-methylpicolinic acid (5.0 g, 23.1 mmol), HATU (9.6 g, 25.4 mmol), and dichloromethane (100 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add N,N-Diisopropylethylamine (DIPEA) (8.0 mL, 46.2 mmol) to the mixture and stir for an additional 15 minutes. The mixture should become a clear solution as the activated ester forms.

  • Slowly add the 2.0 M solution of dimethylamine in THF (17.3 mL, 34.7 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide as a solid.

Expected Yield: 85-95%.

Application in Kinase Inhibitor Synthesis: A Suzuki-Miyaura Coupling Approach

The bromine atom at the 5-position of the picolinamide core is a key functional group that allows for the introduction of various aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a particularly powerful and widely used method for this purpose.

Suzuki_Coupling Picolinamide 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Picolinamide->Reaction BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Reaction Inhibitor Kinase Inhibitor Scaffold Reaction->Inhibitor

Caption: General scheme for kinase inhibitor synthesis via Suzuki-Miyaura coupling.

Protocol 3: Synthesis of a Representative Kinase Inhibitor Scaffold

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide with a generic arylboronic acid. The specific arylboronic acid used will depend on the target kinase and the desired structure-activity relationship (SAR).

Materials and Reagents:

ReagentFormulaMWAmountMoles
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamideC₉H₁₁BrN₂O243.101.0 g4.11 mmol
Arylboronic AcidAr-B(OH)₂-1.2 eq4.93 mmol
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56237 mg0.206 mmol (5 mol%)
Potassium CarbonateK₂CO₃138.211.14 g8.22 mmol
1,4-DioxaneC₄H₈O₂88.1120 mL-
WaterH₂O18.025 mL-

Procedure:

  • To a Schlenk flask, add 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 g, 4.11 mmol), the arylboronic acid (4.93 mmol), and potassium carbonate (1.14 g, 8.22 mmol).

  • Add Pd(PPh₃)₄ (237 mg, 0.206 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired kinase inhibitor scaffold.

Rationale and Biological Context

The strategic design of the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide building block is rooted in established principles of kinase inhibitor design.

  • The Picolinamide Core: This motif is a well-known hinge-binding element in many kinase inhibitors. The pyridine nitrogen and the amide carbonyl oxygen can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.[1]

  • The 5-Bromo Substituent: As demonstrated in the synthetic protocols, the bromine atom is a versatile handle for diversification. This allows for the exploration of a wide range of substituents at this position to optimize interactions with the solvent-exposed region of the ATP-binding pocket, thereby influencing potency and selectivity.

  • The 4-Methyl Group: Small alkyl groups at the 4-position of the pyridine ring can enhance binding affinity through favorable van der Waals interactions with hydrophobic residues in the kinase active site. Moreover, methylation at this position can block potential sites of metabolism, leading to improved pharmacokinetic properties.

  • The N,N-Dimethylcarboxamide: The amide functionality is crucial for hinge binding. The N,N-dimethyl substitution can improve aqueous solubility and may also prevent unwanted intramolecular hydrogen bonding, which could otherwise lead to poor physicochemical properties.

Potential Kinase Targets

The picolinamide scaffold has been successfully employed in the development of inhibitors for a variety of kinase families, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Picolinamide-based inhibitors have shown significant promise in targeting VEGFR-2, a key regulator of angiogenesis.[7] The development of such inhibitors is a major focus in oncology.[8]

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of cancer, and picolinamide derivatives have been explored as potent CDK inhibitors.[9][10]

  • p38 Mitogen-Activated Protein (MAP) Kinase: p38 MAP kinase is a key player in inflammatory signaling pathways, and picolinamide-based inhibitors have been investigated for the treatment of inflammatory diseases.[4][11]

The 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide building block provides a valuable starting point for the synthesis of libraries of compounds to screen against these and other important kinase targets.

Kinase_Signaling cluster_VEGFR VEGFR Signaling cluster_CDK Cell Cycle Control VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F G1S G1-S Transition E2F->G1S Picolinamide_Inhibitor Picolinamide-Based Inhibitor Picolinamide_Inhibitor->VEGFR Picolinamide_Inhibitor->CDK46

Caption: Simplified representation of signaling pathways potentially targeted by picolinamide-based inhibitors.

Conclusion

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a strategically designed and highly versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a hinge-binding picolinamide core, a synthetically tractable bromine handle, a beneficial methyl group, and a solubilizing dimethylamide moiety makes it an invaluable tool for medicinal chemists. The protocols provided herein offer a robust and efficient pathway to this key intermediate and its subsequent elaboration into potential drug candidates. The exploration of kinase inhibitors derived from this scaffold holds significant promise for the development of new therapeutics for cancer and other diseases driven by aberrant kinase signaling.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm. Available at: [Link]

  • 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors. Google Patents.
  • Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. PubMed. Available at: [Link]

  • Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases. Available at: [Link]

  • Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). PubMed. Available at: [Link]

  • Structure–Activity Relationship Study of Covalent Pan-phosphatidylinositol 5-Phosphate 4-Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PRMT5 inhibitors. Google Patents.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. Available at: [Link]

  • Preparation method for 5-bromine-2-picolinic acid. Google Patents.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Semantic Scholar. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]

  • Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors. PubMed. Available at: [Link]

  • Discovery of novel CDK inhibitors via scaffold hopping from CAN508. PubMed. Available at: [Link]

  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. Available at: [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central. Available at: [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. Available at: [Link]

  • The Anti-VEGF(R) Drug Discovery Legacy: Improving Attrition Rates by Breaking the Vicious Cycle of Angiogenesis in Cancer. MDPI. Available at: [Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. Available at: [Link]

  • Compositions of 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluoropheyl)-3-phenylurea. Google Patents.
  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers. Available at: [Link]

  • N-(5-substituted-carboxamide compounds, pharmaceutical compositions, and methods of preparing the amide compounds and of their use. Google Patents. Available at:

  • p38 MAP Kinase Inhibitors in Clinical Trials. ResearchGate. Available at: [Link]

  • Recent Progress in CDK4/6 Inhibitors and PROTACs. MDPI. Available at: [Link]

  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. PubMed. Available at: [Link]

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Method

Application Notes &amp; Protocols for the Versatile Building Block: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Introduction: A Strategic Intermediate for Complex Molecule Synthesis In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Intermediate for Complex Molecule Synthesis

In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide emerges as a highly valuable, yet under-documented, building block. Its unique substitution pattern—a reactive bromine atom at the 5-position, an electron-donating methyl group at the 4-position, and a sterically influential N,N-dimethylcarboxamide group at the 2-position—offers a tunable platform for generating diverse molecular architectures. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2]

This guide provides in-depth, field-proven protocols for the three most impactful classes of cross-coupling reactions involving this substrate: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies presented are synthesized from established procedures for analogous substituted bromopyridines and are designed to serve as a robust starting point for researchers.[3][4] The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower users to not only follow the protocols but also to troubleshoot and adapt them for their specific synthetic targets.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reactant's properties and safety requirements is paramount.

PropertyValueSource
IUPAC Name 5-bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide-
Molecular Formula C₉H₁₁BrN₂O-
Molecular Weight 243.10 g/mol -
Appearance Likely an off-white to yellow solidInferred
Solubility Expected to be soluble in common organic solvents like THF, Dioxane, Toluene, DMF, DMSOInferred

Safety & Handling:

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, like many halogenated heterocyclic compounds, should be handled with care in a well-ventilated chemical fume hood.[5] Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7][8] May cause respiratory irritation.

  • Precautionary Measures: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[5] Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[5][9] All palladium catalysts and phosphine ligands should be handled under an inert atmosphere (e.g., Nitrogen or Argon) as they can be sensitive to air and moisture.[8]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this molecule is unlocked through palladium-catalyzed cross-coupling. These reactions provide a modular approach to introduce a wide array of functional groups at the C5 position of the pyridine ring. The general workflow for these reactions is highly conserved, emphasizing the importance of maintaining an inert atmosphere to protect the catalyst.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A 1. Add 5-Bromo-4-methyl- N,N-dimethylpyridine-2-carboxamide, Coupling Partner, & Base to a dry Schlenk flask. B 2. Evacuate and backfill the flask with N₂ or Ar (3x). A->B C 3. Add Ligand and Pd Catalyst under positive N₂/Ar pressure. B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to the specified temperature with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to RT, perform aqueous workup, and extract the product with an organic solvent. F->G H 8. Purify the product by column chromatography. G->H

Caption: General Experimental Workflow for Pd-Catalyzed Cross-Coupling.

Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust method for creating biaryl or heteroaryl-aryl structures, which are privileged motifs in medicinal chemistry.[4][10] The reaction couples the bromopyridine with an organoboron compound, typically a boronic acid or ester.

Mechanistic Causality: The choice of catalyst, ligand, and base is critical for an efficient catalytic cycle. A Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, initiates the cycle by oxidatively adding to the C-Br bond.[2] Bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center and promote the subsequent transmetalation and reductive elimination steps.[3] The base (e.g., K₃PO₄ or Cs₂CO₃) is essential for activating the boronic acid to facilitate the transmetalation step.[11] A mixed solvent system like dioxane/water often accelerates the reaction.[11]

G Pd0 LₙPd(0) ArPdBr Ar-Pd(II)-Br (Lₙ) Pd0->ArPdBr ArPdAr Ar-Pd(II)-Ar' (Lₙ) ArPdBr->ArPdAr Transmetalation ArPdAr->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdAr->ArAr ArBr Ar-Br ArBr->Pd0 Oxidative Addition ArBOH Ar'-B(OH)₂ ArBOH->ArPdBr Base Base Base->ArBOH

Sources

Application

Comprehensive Analytical Characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

An Application Note from the Senior Scientist's Desk Abstract This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 5-Bromo-4-methyl-N,N-dimethylpyrid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

This document provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. Intended for researchers, quality control analysts, and drug development professionals, this application note outlines a multi-technique approach encompassing chromatography and spectroscopy. We delve into the causality behind experimental choices, offering robust, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The objective is to provide a framework for confirming chemical identity, assessing purity, and ensuring the quality of this important chemical entity.

Introduction and Physicochemical Profile

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative. Such compounds are pivotal scaffolds in medicinal chemistry and materials science.[1][2][3] Rigorous analytical characterization is therefore non-negotiable to establish its identity, purity, and stability, which are critical parameters for its application in research and development.

The initial step in any analytical strategy is to understand the compound's basic physicochemical properties, which inform choices for solvents, chromatographic conditions, and sample handling.

Table 1: Physicochemical Properties of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

PropertyValueSource / Rationale
Chemical Structure Chemical Structure Placeholder - A real image would be generated or sourced if possible.
Molecular Formula C₉H₁₁BrN₂OBased on structure
Molecular Weight 243.10 g/mol Calculated
Appearance White to off-white solidPredicted based on similar pyridine derivatives.[4]
Solubility Soluble in methanol, acetonitrile, DMSO, DMF; sparingly soluble in water.Predicted based on its moderate lipophilicity and the presence of polar functional groups.[4][5]

Integrated Analytical Workflow

A single analytical technique is insufficient for complete characterization. We employ an orthogonal approach, where each method provides complementary information. The purity is typically determined by a high-resolution separation technique like HPLC, while spectroscopic methods (NMR, MS, FTIR) are used in concert to unequivocally confirm the molecular structure.

Analytical_Workflow cluster_Purity Purity & Quantification cluster_Structure Structural Elucidation Purity HPLC Analysis (Reversed-Phase) Report Comprehensive Certificate of Analysis Purity->Report Purity Assay (%) NMR NMR Spectroscopy (¹H, ¹³C) NMR->Report Structural Confirmation MS Mass Spectrometry (ESI-MS) MS->Report Molecular Weight Verification FTIR FTIR Spectroscopy FTIR->Report Functional Group ID Sample Test Sample: 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Sample->Purity Dissolve in Mobile Phase Sample->NMR Dissolve in Deuterated Solvent Sample->MS Dilute in Volatile Solvent Sample->FTIR Prepare as KBr pellet or thin film

Diagram 1: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic molecules like our target compound.[6] It separates the main component from any impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The pyridine ring contains a strong chromophore, making UV detection highly suitable.

Protocol: HPLC Purity Determination

HPLC_Protocol_Workflow prep 1. Sample Preparation (10 mg in 100 mL diluent) sst 2. System Suitability Test (5 injections of standard) prep->sst analysis 3. Sample Analysis (Inject sample solution) sst->analysis RSD < 2.0% Tailing Factor 0.8-1.5 data 4. Data Processing (Area Normalization) analysis->data result Report % Purity data->result

Diagram 2: Workflow for HPLC purity analysis.

1. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

2. Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and resolution for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidification sharpens peaks for pyridine compounds by ensuring consistent protonation.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient Elution 10% B to 90% B over 20 minEnsures elution of both polar and non-polar impurities.[6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nmWavelength where the substituted pyridine ring exhibits strong absorbance.
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)Solubilizes the compound and is compatible with the mobile phase.

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of a certified reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.[6]

4. System Suitability:

  • Inject the standard solution five consecutive times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be between 0.8 and 1.5.[6] This ensures the system is performing with adequate precision and peak shape.

5. Analysis & Calculation:

  • Inject the sample solution and record the chromatogram for at least 30 minutes.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis for Structural Elucidation

Mass Spectrometry (MS)

Principle: MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. For this compound, the presence of a bromine atom is a key diagnostic feature. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[7] This results in a characteristic pair of peaks (M⁺ and M⁺+2) in the mass spectrum that are separated by 2 m/z units and have nearly equal intensity.[8]

Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The pyridine nitrogen and amide group are readily protonated.

  • Data Interpretation:

    • Expected Molecular Ion: Look for a prominent cluster of peaks corresponding to [M+H]⁺.

    • The cluster should show two major peaks at m/z 244.0 (for ⁷⁹Br) and m/z 246.0 (for ⁸¹Br) with a ~1:1 intensity ratio.

    • Fragmentation: Common fragmentation pathways may include the neutral loss of dimethylamine ((CH₃)₂NH) or cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environment of ¹H and ¹³C nuclei.[1][5]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Data Interpretation:

Table 3: Expected NMR Spectral Data (in CDCl₃)

Assignment¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Key Features
Pyridine-H (C3-H)~8.0 - 8.2 (s)~138 - 142Singlet, downfield due to adjacent nitrogen and bromine.
Pyridine-H (C6-H)~7.8 - 8.0 (s)~145 - 150Singlet, downfield due to adjacent nitrogen and amide.
N,N-(CH₃)₂~3.1 (s, 6H)~35 - 38Broad or sharp singlet integrating to 6 protons.
Pyridine-CH₃ (C4-CH₃)~2.4 (s, 3H)~18 - 22Singlet integrating to 3 protons.
C=O (Amide)-~165 - 168Carbonyl carbon, no attached protons.
Pyridine-C (C2, C4, C5, C6)-~120 - 160Four distinct signals in the aromatic region.

Note: Chemical shifts are predictions and can be influenced by solvent and concentration. The substitution pattern on the pyridine ring will dictate the precise chemical shifts and coupling patterns (or lack thereof, leading to singlets in this case).[9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[12]

Protocol: FTIR Analysis (ATR or KBr Pellet)

  • Sample Preparation: Use a small amount of the solid sample directly on an Attenuated Total Reflectance (ATR) crystal or prepare a KBr pellet.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation:

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional GroupSignificance
3100 - 3000C-H StretchAromatic (Pyridine)Confirms presence of the aromatic ring.
2980 - 2850C-H StretchAliphatic (Methyl)Confirms presence of methyl groups.
1680 - 1650 C=O Stretch Tertiary Amide Strong, characteristic "Amide I" band. Confirms amide group. [13][14]
1600 - 1450C=C / C=N StretchPyridine RingMultiple bands confirming the heterocyclic ring structure.
1400 - 1350C-N StretchAmideConfirms amide C-N bond.
700 - 550 C-Br Stretch Bromo-Aromatic Confirms presence of the C-Br bond in the fingerprint region. [15]

Conclusion

The analytical strategy detailed in this application note provides a robust and comprehensive framework for the characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. By integrating HPLC for purity assessment with a suite of spectroscopic techniques (MS, NMR, and FTIR) for structural confirmation, researchers and developers can ensure the quality, identity, and integrity of their material. Adherence to these protocols will yield reliable and reproducible data, which is fundamental to successful research and development outcomes.

References

  • Pipzine Chemicals. 5-Bromo-N-methylpyridine-2-carboxamide. Available at: [Link]

  • PubChem. 5-Bromo-4-methoxypyridin-2-amine. Available at: [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. Available at: [Link]

  • ACS Publications. (Date not available). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • ResearchGate. (Date not available). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • Taylor & Francis Online. (Date not available). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Available at: [Link]

  • IOSR Journal. (Date not available). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • ResearchGate. (2021). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • DTIC. (Date not available). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • RSC Publishing. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst. Available at: [Link]

  • ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Available at: [Link]

  • NIH. (Date not available). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

  • MDPI. (Date not available). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Available at: [Link]

  • ASM Journals. (Date not available). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Available at: [Link]

  • YouTube. (2020). Mass Spec 3f Halogenoalkanes. Available at: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available at: [Link]

  • UCLA Chemistry. (Date not available). IR: carboxylic acids. Available at: [Link]

  • NIH. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Available at: [Link]

  • Michigan State University Chemistry. (Date not available). Mass Spectrometry. Available at: [Link]

  • (Source not available). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • Semantic Scholar. (Date not available). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

Sources

Method

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Abstract This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a substituted pyridine derivative of interest in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. We detail a robust methodology employing Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the confirmation of its molecular identity and the elucidation of its fragmentation pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a halogenated heterocyclic compound with potential applications in medicinal chemistry.[1] The precise determination of its chemical structure is a critical step in its development and quality control. High-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for molecular weight determination and structural characterization.[2] This note describes a systematic approach to analyze the title compound, focusing on the predictable fragmentation patterns of the pyridine ring, the carboxamide moiety, and the influence of the bromine substituent.

The presence of a nitrogen-containing heterocyclic ring and a tertiary amine in the carboxamide group makes this molecule particularly amenable to positive-mode electrospray ionization (ESI), which typically yields a protonated molecular ion, [M+H]⁺.[3] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer provides characteristic fragment ions that serve as a structural fingerprint of the molecule.

Physicochemical Properties and Expected Isotopic Pattern

A thorough understanding of the analyte's properties is fundamental to method development. The key physicochemical characteristics of the target molecule are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrN₃OCalculated
Monoisotopic Mass 255.0007 DaCalculated
Average Mass 256.10 g/mol Calculated
Key Structural Features Pyridine ring, Bromine atom, N,N-dimethylcarboxamide group-

A significant feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing ion, separated by approximately 2 Da (the M+2 peak).[4] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Experimental Workflow

The following sections outline a detailed protocol for the analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide using LC-ESI-MS/MS.

Sample Preparation

For optimal results, high-purity analyte and solvents are required.

Protocol:

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

  • Dissolve the compound in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid) to achieve a final concentration suitable for LC-MS analysis (e.g., 1-10 µg/mL).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

Liquid Chromatography Method

A reversed-phase chromatographic method is suitable for separating the analyte from potential impurities.

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Method

The following parameters are recommended for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MS¹ Scan Range m/z 50-500
MS² (Tandem MS) Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

The experimental workflow is visualized in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sp1 Weighing & Dissolution sp2 Serial Dilution sp1->sp2 sp3 Filtration sp2->sp3 lc1 Injection sp3->lc1 Inject Sample lc2 C18 Separation lc1->lc2 ms1 ESI (+) Ionization lc2->ms1 Eluent Transfer ms2 MS1 Scan (Full Scan) ms1->ms2 ms3 MS/MS (Fragmentation) ms2->ms3 data_analysis Data Analysis ms3->data_analysis Data Acquisition

Caption: Experimental workflow from sample preparation to data analysis.

Results and Discussion: Predicted Fragmentation Pathway

Based on established fragmentation rules for similar chemical structures, a plausible fragmentation pathway for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can be proposed.[5]

Upon ESI, the molecule is expected to readily protonate, likely on the pyridine nitrogen or the amide oxygen, to form the precursor ion [M+H]⁺ at m/z 256.0086 and 258.0065.

The major fragmentation pathways initiated by CID are anticipated to be:

  • Loss of the Dimethylamine Group: A common fragmentation for N,N-dimethylcarboxamides is the neutral loss of dimethylamine (NH(CH₃)₂), which has a mass of 45.0578 Da. This would result in a prominent fragment ion.

  • Alpha-Cleavage: Cleavage of the bond between the pyridine ring and the carbonyl group can occur.

  • Ring Fragmentation: At higher collision energies, fragmentation of the pyridine ring itself may be observed.[6]

The proposed fragmentation is illustrated in the diagram below:

fragmentation_pathway M [M+H]⁺ m/z 256.0/258.0 F1 Loss of NH(CH₃)₂ (-45.06 Da) M->F1 F3 Loss of Br (-78.92 Da) M->F3 I1 [M+H - NH(CH₃)₂]⁺ m/z 210.9/212.9 F1->I1 F2 Loss of CO (-28.00 Da) I1->F2 I2 [M+H - NH(CH₃)₂ - CO]⁺ m/z 182.9/184.9 F2->I2 I3 [M+H - Br]⁺ m/z 177.1 F3->I3

Caption: Proposed fragmentation pathway of protonated 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Data Interpretation

The acquired high-resolution mass spectral data will allow for:

  • Confirmation of Elemental Composition: The accurate mass measurement of the precursor ion can be used to confirm the elemental composition of the molecule with a high degree of confidence.

  • Structural Verification: The masses of the fragment ions will correspond to the proposed fragmentation pathway, providing strong evidence for the assigned structure.

  • Impurity Profiling: The LC separation will enable the detection and potential identification of any synthesis-related impurities.

Conclusion

The methodology presented in this application note provides a robust and reliable framework for the mass spectrometric analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. The combination of liquid chromatography with high-resolution tandem mass spectrometry allows for unambiguous confirmation of its identity and provides detailed insights into its gas-phase fragmentation behavior. This approach is readily adaptable for the characterization of other novel pyridine carboxamide derivatives in a drug discovery and development setting.

References

  • HSC Chemistry - Science Ready. Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

  • Pipzine Chemicals. 5-Bromo-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]

  • PubMed. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]

  • PubChem. 5-Bromo-N,N-dimethylpyrazine-2-carboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ACS Omega. (2026). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • Journal of The American Society for Mass Spectrometry. Characterization of Electrospray Ionization Complexity in Untargeted Metabolomic Studies. Retrieved from [Link]

  • RSC Publishing. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Retrieved from [Link]

  • PMC - NIH. (2023). Desorption Electrospray Ionization Mass Spectrometry: 20 Years. Retrieved from [Link]

  • Wikipedia. 4-Dimethylaminopyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Retrieved from [Link]

  • PMC. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Retrieved from [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. 2-Acetamido-5-bromo-4-methylpyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide reactions

Welcome to the technical support guide for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. The following questions and answers are based on common issues encountered in the field and are intended to provide both immediate solutions and a deeper mechanistic understanding to prevent future setbacks.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo-pyridine moiety is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. However, the electronic nature of the pyridine ring and the presence of the adjacent carboxamide can introduce challenges.

FAQ 1: My Suzuki-Miyaura coupling reaction is showing low conversion or has stalled completely. What are the primary causes?

This is a frequent issue in cross-coupling chemistry, and the complexity of the catalytic cycle presents several potential points of failure.[1] In our experience, low conversion with this substrate is typically traced back to one of four areas: catalyst inactivation, suboptimal base or solvent selection, or reactant instability.

Causality and Solutions:

  • Inactive Catalyst (Failure to Generate Pd(0)): Most protocols use a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[2] If this reduction is inefficient, the reaction will not start.

    • Troubleshooting: Ensure your phosphine ligand is not oxidized. Using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass this reduction step, though these reagents can be more sensitive to air and have their own stability issues.[2]

  • Poor Base Selection/Solubility: The base is critical for activating the boronic acid. An unsuitable or poorly soluble base will halt the reaction.

    • Troubleshooting: For anhydrous couplings using K₃PO₄, adding a small amount of water (e.g., 4-5 equivalents relative to the substrate) can be crucial for its function.[3] If your base is not dissolving, the reaction will be heterogeneous and slow. Consider a different base or a solvent system that improves solubility.

  • Inadequate Solvent Degassing: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, irreversibly removing them from the catalytic cycle.

    • Troubleshooting: Employ rigorous degassing techniques. The freeze-pump-thaw method is superior, but extensive sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes is often sufficient. Always maintain a positive pressure of inert gas throughout the reaction.[4]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeborylation (cleavage of the C-B bond) or form unreactive anhydride species (boroxines), especially at elevated temperatures or in the presence of water.[5]

    • Troubleshooting: Use freshly purchased boronic acid or test its quality. Using a boronic ester (e.g., a pinacol ester) can enhance stability. Add the boronic acid last, just before heating, to minimize its exposure to potentially degrading conditions.

Caption: Troubleshooting decision tree for low-yield Suzuki reactions.

FAQ 2: I am observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is this and how can I prevent it?

This byproduct is the result of hydrodehalogenation (or reductive dehalogenation), where the bromine atom is replaced by a hydrogen atom.[6] This is a known side reaction in palladium-catalyzed couplings, especially with electron-rich aryl halides.

Mechanistic Cause:

Hydrodehalogenation can occur through several pathways. A common route involves the oxidative addition of the aryl bromide to Pd(0), followed by a reaction with a hydride source in the mixture, leading to reductive elimination of the dehalogenated product. The hydride source can be trace water, solvent (like THF or alcohols), or the boronic acid itself.

Prevention Strategies:

  • Choice of Ligand: Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired reductive elimination step to form the C-C bond, outcompeting the dehalogenation pathway.[3]

  • Base Selection: Use a non-coordinating, anhydrous base where possible. If using an alcohol as a solvent or co-solvent, be aware it can be a hydride source.

  • Temperature Control: Sometimes, lowering the reaction temperature can disfavor the dehalogenation pathway relative to the productive coupling.

  • Reaction Time: Do not let the reaction run for an excessively long time after the limiting reagent has been consumed, as this can increase the prevalence of side reactions.

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) with a suitable ligand, or a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%).Using a Pd(0) source can improve reproducibility.
Ligand SPhos or XPhos (2-4 mol%) for general couplings; PPh₃ (10-20 mol%) is a classic choice.Bulky, electron-rich ligands often accelerate oxidative addition and prevent side reactions.[3]
Base K₃PO₄ (2-3 equiv.) or Cs₂CO₃ (2-3 equiv.).K₃PO₄ is effective but may require water.[3] Cs₂CO₃ is often more soluble and reactive.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O.[7][8]Aprotic solvents with a small amount of water are standard for Suzuki reactions.
Temperature 80-100 °C.Provides sufficient thermal energy for the catalytic cycle without excessive decomposition.[8]
Section 2: Stability and Reactivity of the Carboxamide Moiety

While generally robust, the N,N-dimethylcarboxamide group is not entirely inert and can be implicated in certain side reactions.

FAQ 3: My reaction workup involves an acidic or basic wash, and I'm concerned about hydrolyzing the amide. How stable is it?

The N,N-dimethylcarboxamide is significantly more stable to hydrolysis than an ester or a primary/secondary amide.[9] However, it is not indestructible.

Causality and Conditions for Hydrolysis:

  • Acidic Hydrolysis: Requires prolonged heating with a strong acid (e.g., refluxing 6M HCl).[10] A standard aqueous acid wash (e.g., 1M HCl) at room temperature is highly unlikely to cause any significant hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.[9]

  • Basic Hydrolysis: This is generally more difficult than acidic hydrolysis. It requires harsh conditions, such as prolonged heating with a concentrated base (e.g., 20-40% NaOH).[11][12][13] A room temperature wash with aqueous NaHCO₃ or even 1M NaOH will not cleave the amide.

Recommendation: Standard aqueous workups are safe. Avoid exposing your material to concentrated acids or bases at high temperatures for extended periods unless amide cleavage is the desired outcome.

Amide_Stability Amide 5-Bromo-4-methyl-N,N-dimethyl pyridine-2-carboxamide Acid_Wash {Aqueous Acid Wash (e.g., 1M HCl, RT)} Amide->Acid_Wash Exposure to Base_Wash {Aqueous Base Wash (e.g., NaHCO₃, RT)} Amide->Base_Wash Exposure to Harsh_Acid {Harsh Acid (e.g., 6M HCl, Reflux)} Amide->Harsh_Acid Exposure to Harsh_Base {Harsh Base (e.g., 40% NaOH, Reflux)} Amide->Harsh_Base Exposure to Stable STABLE Acid_Wash->Stable Base_Wash->Stable Hydrolysis HYDROLYSIS Harsh_Acid->Hydrolysis Harsh_Base->Hydrolysis

Caption: Stability of the N,N-dimethylcarboxamide under various conditions.

Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling an arylboronic acid with 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Materials:

  • 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (finely ground, 3.0 equiv)

  • 1,4-Dioxane and Water (degassed, in a 4:1 ratio)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add a small amount of the degassed dioxane to the vial to dissolve the catalyst and ligand, then add this solution to the main reaction flask. This helps ensure accurate addition of small quantities.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-18 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[14]

  • Purification: The crude product can be purified by flash column chromatography on silica gel.[14] The polarity of the eluent will depend on the nature of the coupled partner, but gradients of hexane/ethyl acetate or dichloromethane/methanol are common starting points.

References
  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Direct synthesis of a chelating carboxamide derivative and its application for thorium extraction from Abu Rusheid ore sample, South Eastern Desert, Egypt. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities. Taylor & Francis Online. [Link]

  • Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]

  • WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[15][16][17]triazolo[1,5-a]pyridine. Google Patents.

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank. [Link]

  • Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal. [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. National Center for Biotechnology Information. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Link]

  • 5-bromo-N,N-dimethylpyridin-2-amine. PubChem. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. National Center for Biotechnology Information. [Link]

  • 20.7: Amide Chemistry. Chemistry LibreTexts. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. ACS Publications. [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • Dehalogenation. Wikipedia. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles (PDF). ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]

  • Hydrolysis of Amides. YouTube. [Link]

Sources

Optimization

Side reactions to avoid with 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Welcome to the technical support center for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the experimental use of this versatile building block. By understanding the interplay of the functional groups on the pyridine core, you can optimize your reaction conditions to achieve desired outcomes while minimizing impurities.

Understanding the Reactivity Landscape

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a polysubstituted pyridine with distinct reactive sites. The N,N-dimethylcarboxamide at the C2 position is a powerful directing group for ortho-metalation. The methyl group at C4 can undergo benzylic functionalization. The bromine atom at C5 is a key site for cross-coupling reactions. However, the electron-deficient nature of the pyridine ring and the presence of multiple functional groups can lead to several potential side reactions. This guide provides a systematic approach to troubleshooting these challenges.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Directed Ortho-Metalation (DoM) Reactions

The N,N-dimethylcarboxamide group is an excellent directing group for deprotonation at the C3 position. However, several side reactions can compete with the desired metalation.

Question 1: I am attempting a directed ortho-metalation at the C3 position using an alkyllithium reagent (like n-BuLi or s-BuLi), but I am observing a significant amount of a byproduct that appears to have incorporated the alkyl group of my base. What is happening?

Answer: You are likely observing a competitive nucleophilic addition of the alkyllithium reagent to the electron-deficient pyridine ring. Pyridine and its derivatives are susceptible to nucleophilic attack, particularly at the C2 and C6 positions.[1][2][3] The strong nucleophilicity of alkyllithium reagents can lead to the formation of a dihydropyridine intermediate, which upon aqueous workup, can result in the formation of 2-alkyl- or 6-alkyl-dihydropyridine derivatives.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Formation of alkylated pyridine byproductNucleophilic addition of alkyllithium to the pyridine ringSwitch to a less nucleophilic, more sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[4][5] These bases are strong enough to deprotonate the C3 position but are poor nucleophiles, thus minimizing addition to the ring.
Low yield of desired C3-functionalized productIncomplete metalation or competing side reactionsEnsure strictly anhydrous conditions and low temperatures (-78 °C) to suppress side reactions.[3] The use of an additive like TMEDA can sometimes enhance the rate of metalation, but may also increase the rate of side reactions with alkyllithiums.[6]

Workflow for Minimizing Nucleophilic Addition:

cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Solution Implementation cluster_3 Outcome Start Low yield of desired product with alkyllithium base Byproduct Byproduct observed with M+ of starting material + alkyl group Start->Byproduct Cause Nucleophilic addition of alkyllithium to pyridine ring Byproduct->Cause Solution1 Switch to a non-nucleophilic, hindered base (LDA or LTMP) Cause->Solution1 Solution2 Maintain low temperature (-78 °C) Cause->Solution2 End Selective C3 metalation and functionalization Solution1->End Solution2->End

Caption: Troubleshooting nucleophilic addition during DoM.

Question 2: I am using LDA to perform the metalation, but I am getting a mixture of products, including some where my electrophile has added to the 4-methyl group. How can I improve the regioselectivity for C3 metalation?

Answer: You are observing competitive deprotonation of the benzylic protons of the 4-methyl group. The acidity of these protons is enhanced by the pyridine ring, and with a strong base like LDA, this can be a significant side reaction.[1][7]

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Functionalization at the 4-methyl groupCompetitive benzylic deprotonationThe N,N-dimethylcarboxamide is a stronger directing group than the methyl group. Lowering the reaction temperature further may favor the thermodynamically more stable C3-lithiated species. Alternatively, using a bulkier base like LTMP might show greater selectivity for the less sterically hindered C3 position over the methyl group.
Complex mixture of productsMultiple deprotonation sites and potential rearrangementsEnsure slow addition of the base to the substrate at low temperature to maintain good control over the reaction. A shorter reaction time before adding the electrophile might favor the kinetically formed C3-lithiated species.
Category 2: Reactions at the 5-Bromo Position

The bromine atom at C5 is a versatile handle for introducing new functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Question 3: I am trying to perform a Suzuki coupling at the C5-bromo position, but I am observing a significant amount of debrominated starting material. What is causing this?

Answer: You are likely encountering reductive dehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions, especially with electron-rich phosphine ligands and certain boronic acids or bases.[8] The mechanism can involve the formation of a palladium hydride species that reduces the C-Br bond.

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Formation of 4-methyl-N,N-dimethylpyridine-2-carboxamideReductive dehalogenationCarefully select your palladium catalyst and ligands. Less electron-rich ligands may suppress the formation of palladium hydrides. Ensure your boronic acid is of high purity and use the minimum necessary amount of base. Running the reaction under an inert atmosphere is crucial.
Low conversion to the desired coupled productCatalyst deactivation or inefficient transmetalationScreen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of solvent can also significantly impact the reaction outcome.

Question 4: I am attempting a lithium-halogen exchange on the 5-bromo position using an alkyllithium reagent, but I am getting a complex mixture of products.

Answer: Lithium-halogen exchange on bromopyridines with alkyllithiums can be complicated by several side reactions.[3][9] These include:

  • Nucleophilic addition of the alkyllithium to the pyridine ring, as discussed in Question 1.

  • Metalation at other positions , such as C3 (directed by the carboxamide) or the 4-methyl group.

  • Halogen dance , where the bromine atom migrates to a different position on the ring under the influence of the strong base.[10][11]

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Complex product mixtureMultiple competing reactions (nucleophilic addition, metalation, halogen dance)Use very low temperatures (e.g., -100 °C) to favor the faster lithium-halogen exchange over other processes. Use of a less nucleophilic alkyllithium like t-BuLi may be beneficial. If the goal is to introduce an electrophile at C5, consider alternative strategies like a magnesium-halogen exchange (Grignard formation) followed by reaction with the electrophile.
Category 3: Stability of the Functional Groups

Question 5: I am running a reaction under strongly basic conditions and notice the formation of 5-bromo-4-methylpicolinic acid and dimethylamine. What is happening?

Answer: You are observing the hydrolysis of the N,N-dimethylcarboxamide group. While amides are generally stable, they can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[12][13][14][15]

Troubleshooting Guide:

Observation Potential Cause Recommended Solution
Formation of carboxylic acid and dimethylamineHydrolysis of the N,N-dimethylcarboxamideAvoid prolonged heating in the presence of strong aqueous bases or acids. If basic conditions are required, use non-aqueous conditions where possible. If the reaction must be heated, consider using a milder base or protecting the amide group if it is not the desired reactive site.

Question 6: I am concerned about the thermal stability of my compound during a high-temperature reaction. What decomposition pathways should I be aware of?

Summary of Key Reactive Sites and Potential Side Reactions

Caption: Key reactive sites and potential side reactions.

References

  • Choppin, S., Gros, P. C., & Fort, Y. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803–805.
  • Gribble, G. W. (2015).
  • Baran, P. S. (n.d.). Directed (ortho)
  • Khartabil, H., Martins-Costa, M. T. C., Gros, P. C., Fort, Y., & Ruiz-López, M. F. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Journal of the American Chemical Society, 132(10), 3295–3305*.
  • Wikipedia. (n.d.). Organolithium reagent.
  • Gribble, G. W. (2015).
  • Näther, C., & Wriedt, M. (2012). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II).
  • Li, J., et al. (2018). Benzylic C-H functionalization of methyl pyridines 4 with 1,2,4-triazoline-3,5-diones. Tetrahedron Letters, 59(32), 3106-3109.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Brégent, T., et al. (2021). Continuous‐flow halogen dance on 2‐chloro‐3‐bromopyridine. Chemistry – A European Journal, 27(4), 1396-1400*.
  • Pu, X., et al. (2013). Direct catalytic cross-coupling of organolithium compounds.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Konijn, J. G., et al. (1990). Nucleophilic addition versus metalation of 4- and 2-methylpyridine studied by multinuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (12), 2053-2059.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1893–1920*.
  • Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic letters, 9(10), 1939–1942*.
  • Park, Y., & Chang, S. (2025). C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions. Chemical Society Reviews.
  • Aggarwal, V. K., et al. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. The Journal of organic chemistry, 74(23), 9036–9042*.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • Sharma, P., & Kumar, A. (2014). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 25(19), 2683-2700*.
  • PBM, R., et al. (2016). Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents.
  • Farmer, J. L., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9874–9882*.
  • Chen, M. S., & White, M. C. (2010). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst. Journal of the American Chemical Society, 132(40), 14033–14035*.
  • Ghaffari, B., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • Wang, L., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1013*.
  • Khartabil, H. K., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(10), 3295-3305*.
  • Somfai, P., & Smith, B. D. (2005). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of organic chemistry, 70(25), 10454–10464*.
  • BenchChem. (2025).
  • Mongin, F., & Quéguiner, G. (2001). Recent progress of halogen-dance reactions in heterocycles. Tetrahedron, 57(19), 4059-4090*.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
  • LibreTexts. (2023). 2.
  • Park, Y., & Chang, S. (2025). C-H functionalization through benzylic deprotonation with π-coordination or cation-π-interactions. Chemical Society Reviews.
  • LibreTexts. (2025). 5.
  • Chem Help ASAP. (2019, October 30). organometallic nucleophilic additions on carbonyls [Video]. YouTube.
  • Kumar, A., & Singh, V. K. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 19(25), 5521-5545*.
  • The Organic Chemistry Tutor. (2020, August 8). 119.
  • Prakash, A. S., Swam, W. A., & Strachan, A. N. (1975). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (1), 46-50.
  • Wikipedia. (n.d.). Halogen dance rearrangement.
  • Singh, R., & Nolan, S. P. (2022). Well-Defined Pdn Clusters for Cross-Coupling and Hydrogenation Catalysis: New Opportunities for Catalyst Design. Accounts of Chemical Research, 55(19), 2738–2752*.
  • Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study.
  • Chemistry Steps. (n.d.).
  • Wu, J., et al. (2019). Thermal decomposition behavior of praseodymium oxides, hydroxides, and carbonates. Journal of the American Ceramic Society, 102(11), 6549-6560*.
  • Eden, S. P., et al. (2021). Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. Physical Chemistry Chemical Physics, 23(23), 13038-13052*.
  • Baran, P. S. (n.d.). Directed (ortho)
  • Wang, L., et al. (2019). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine. Polymers, 11(6), 1013*.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

[1][2] Case ID: PYR-BR-504 Status: Active Support Subject: Troubleshooting Purification, Isolation, and Stability Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] Compound Profile & Physicoche...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: PYR-BR-504 Status: Active Support Subject: Troubleshooting Purification, Isolation, and Stability Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Compound Profile & Physicochemical Analysis

Before attempting purification, it is critical to understand why this molecule behaves the way it does. This is not a standard organic intermediate; it possesses conflicting electronic properties that dictate its separation physics.[2]

PropertyValue / CharacteristicImpact on Purification
Structure Pyridine core, 2-carboxamide, 5-Br, 4-MeAmphoteric nature: The pyridine nitrogen is basic, but the amide and bromine are electron-withdrawing.[1][2]
Basicity (

)
~2.1 - 2.5 (Estimated for Py-N)CRITICAL: It is a much weaker base than pyridine (

5.2).[1][2] It remains neutral at pH 4–7.[1][2]
Polarity Moderate to HighThe amide is polar; the bromine/methyl are lipophilic. Soluble in DCM, EtOAc; insoluble in Hexanes.[2]
H-Bonding Acceptor Only (No N-H donor)The N,N-dimethyl group prevents strong intermolecular H-bonding, increasing the risk of "oiling out" during crystallization.[1]

Module 1: Chromatographic Purification (Flash/HPLC)

User Issue: "My compound streaks/tails on the silica column, contaminating nearby fractions."

The Root Cause: Silanol Interaction

Even though the electron-withdrawing amide and bromine reduce the basicity of the pyridine ring, the nitrogen lone pair is still accessible enough to hydrogen bond with acidic silanol groups (


) on the silica gel surface. This non-specific interaction causes peak tailing.[1][2][3]
Protocol: Amine-Modified Silica Chromatography

Do not rely on standard gradients.[1][2] You must mask the silica surface.

Reagents:

  • Modifier: Triethylamine (TEA) or 1%

    
     in MeOH.[1][2]
    
  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (EtOAc) or DCM.[1][2]

Step-by-Step Procedure:

  • Pre-treatment: Slurry your silica gel in the starting mobile phase containing 1% Triethylamine (TEA) .[2]

  • Equilibration: Flush the column with 2–3 column volumes (CV) of the TEA-doped solvent. This saturates the acidic silanol sites.

  • The Run: Perform the gradient elution without TEA in the running solvent (the pre-treatment is usually sufficient), OR maintain 0.1% TEA throughout the run if tailing persists.

  • Post-Run: TEA has a high boiling point (

    
    ).[1][2][4] To remove it from your product, rotovap with heptane (azeotropic removal) or dry under high vacuum for >4 hours.[2]
    
Troubleshooting Workflow (Visualization)

ChromatographyLogic Start Issue: Poor Separation CheckTailing Is the peak tailing/streaking? Start->CheckTailing YesTailing Cause: Silanol Interaction CheckTailing->YesTailing Yes NoTailing Issue: Co-elution (Poor Rf delta) CheckTailing->NoTailing No AddBase Action: Add 1% TEA to Mobile Phase YesTailing->AddBase ChangeSelectivity Action: Switch Solvent System (e.g., DCM/MeOH instead of Hex/EtOAc) NoTailing->ChangeSelectivity Yes

Caption: Decision logic for troubleshooting silica chromatography issues specific to basic heterocycles.

Module 2: Acid-Base Extraction Strategy

User Issue: "I tried an acid wash to remove impurities, but I lost my product."

The "Low pKa" Trap

This is the most common error. Because the 2-carboxamide and 5-bromo groups pull electron density away from the pyridine nitrogen, the


 drops to ~2.1.[1]
  • Standard Amine Protocol: Extract with 1M HCl (pH 0), basify to pH 12.[2]

  • The Risk: At pH 12, the amide bond is susceptible to hydrolysis (saponification) to the carboxylic acid.

  • The Fix: You only need to raise the pH to ~4.5 to fully deprotonate this specific pyridine.

Optimized Extraction Protocol

Objective: Remove non-basic impurities (neutrals) and highly basic impurities (amines).[2]

  • Dissolution: Dissolve crude mixture in EtOAc (Do not use DCM; it forms emulsions easily during pH swings).[1][2]

  • Acid Extraction (Target pH < 1):

    • Extract with 2M HCl .[1][2] The pyridine (

      
       ~2.1) will protonate and move to the aqueous layer.
      
    • Note: Keep this step cold (

      
      ) and brief to prevent amide hydrolysis.[2]
      
    • Discard Organic Layer (Contains non-basic impurities).[1][2]

  • Neutralization (Target pH 5–6):

    • Slowly add saturated

      
       or 2M NaOH to the aqueous layer until pH reaches ~5.
      
    • Crucial: Do not go to pH 10-14.[1][2] At pH 5, the pyridine is already >99% neutral (free base) and will crash out or oil out.

  • Back-Extraction:

    • Extract the now-cloudy aqueous mixture with DCM (

      
      ).[1]
      
    • Dry over

      
       and concentrate.
      
Extraction Logic Pathway

ExtractionLogic Crude Crude Mixture (Organic Phase) Acidify Add 2M HCl (Target pH < 1) Crude->Acidify PhaseSplit Phase Separation Acidify->PhaseSplit OrgWaste Organic Phase (Discard Neutrals) PhaseSplit->OrgWaste AqPhase Aqueous Phase (Contains Product H+) PhaseSplit->AqPhase Basify Adjust to pH 5-6 (Use NaHCO3) AqPhase->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Modified acid-base workup tailored for low-pKa pyridine derivatives to avoid amide hydrolysis.

Module 3: Crystallization & Solid State

User Issue: "The compound comes out as an oil and won't solidify."

The "Oiling Out" Phenomenon

The N,N-dimethyl group removes the hydrogen bond donor capability, significantly lowering the lattice energy compared to the primary amide. This makes the compound prone to oiling out.

Technique: Anti-Solvent Vapor Diffusion

If standard recrystallization (heat/cool) fails, use vapor diffusion.[2]

  • Solvent A (Good Solvent): Dissolve the oil in a minimum amount of DCM or Acetone .

  • Solvent B (Anti-Solvent): Pentane or Hexane .[1][2]

  • Setup: Place the solution (Solvent A) in a small vial. Place this open vial inside a larger jar containing Solvent B. Cap the large jar.

  • Mechanism: Hexane vapors slowly diffuse into the DCM, gently lowering solubility and encouraging crystal growth rather than amorphous oil precipitation.[2]

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for flash chromatography? A: Yes, but Acetone absorbs UV at lower wavelengths (200-220 nm).[1][2] If you are detecting the pyridine ring (typically 254 nm), it is acceptable. However, EtOAc/Hexane is preferred for better UV transparency.[2]

Q: Is the bromine stable to the extraction conditions? A: Yes. The aryl bromide is robust against 2M HCl and NaHCO3. However, avoid using strong reducing metals (Zn, Mg) or Palladium catalysts in the presence of hydrogen sources during downstream processing, as this will cause protodebromination.[2]

Q: I see a small impurity peak at M+16 in LCMS. What is it? A: This is likely the Pyridine N-Oxide .[1] It forms if the compound was exposed to strong oxidants (like mCPBA) or stored in solution under light/air for extended periods. It is much more polar than the parent compound and can be removed via the TEA-buffered silica column described in Module 1.[1]

References

  • Properties of Pyridine Carboxamides

    • PubChem Compound Summary for Picolinamide (Analogous structure).[1][2] National Library of Medicine (US).[2]

    • [Link][1]

  • Chromatography of Basic Heterocycles

    • Purification by Flash Column Chromatography.[1][2][5][6][7] MIT OpenCourseWare (Chemistry 5.301).[1][2]

    • [Link]

  • pKa Data for Pyridines

    • Bordwell pKa Table / Evans pKa Table (Pyridine Derivatives).[1]

    • [Link][1]

  • General Purification Strategies

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard text for physical property-based purification).

Sources

Optimization

Technical Support Center: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Welcome to the technical support guide for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (Catalog No. 1083068-07-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (Catalog No. 1083068-07-2). This document is intended for researchers, chemists, and drug development professionals to ensure the successful application and handling of this compound by addressing common stability challenges.

Section 1: Compound Profile and Intrinsic Stability

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted bromopyridine derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science.[1] The stability of this molecule is governed by the interplay of its three key functional components: the pyridine ring, the bromo substituent, and the N,N-dimethylcarboxamide group. Understanding the potential liabilities of each is crucial for experimental success.

Key Physicochemical Properties
PropertyValue / ObservationSource / Rationale
Molecular Formula C9H11BrN2OPubChem
Molecular Weight 243.10 g/mol PubChem
Appearance White to off-white solid (Predicted)General observation for similar compounds
Solubility Soluble in DMSO, DMF; sparingly soluble in water.[2]Based on data for structurally related compounds.[2]
pKa (Conjugate Acid) ~0.7-2.5 (Estimated)The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the bromo and carboxamide groups.[3]
Structural Liabilities & Stability Overview

The primary stability concerns stem from two main regions of the molecule: the C-Br bond on the electron-deficient pyridine ring and the carboxamide functional group.

  • Bromopyridine Moiety : The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution and can participate in various cross-coupling reactions. However, it can also be a point of degradation, particularly through reductive debromination or light-induced radical reactions.[4]

  • Carboxamide Group : The amide bond is generally robust but can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[5][6] The N,N-dimethyl substitution provides steric hindrance that makes it more resistant to hydrolysis than primary or secondary amides.[6]

Caption: Critical workflow for ensuring stability in cross-coupling reactions.

Problem 2: Appearance of New Peaks in LC-MS During Sample Analysis or Bioassay
  • Possible Cause A: pH-Mediated Amide Hydrolysis.

    • Expert Analysis: The N,N-dimethylcarboxamide group can hydrolyze to the corresponding carboxylic acid under strongly acidic (pH < 2) or basic (pH > 10) conditions, a process that is accelerated by heat. [5]Many biological assays are run in buffered aqueous media, and improper sample preparation can introduce conditions that favor hydrolysis.

    • Mitigation Protocol:

      • Prepare samples for analysis or assays in aprotic solvents (DMSO, DMF) whenever possible.

      • If aqueous buffers are required, use a pH range of 6.0 - 8.0.

      • Prepare aqueous samples immediately before use. Avoid freeze-thaw cycles of aqueous stock solutions.

      • If analyzing samples from a reaction quenched with acid or base, ensure the final sample for injection is neutralized.

  • Possible Cause B: Photodegradation in Solution.

    • Expert Analysis: When dissolved, especially in protic solvents, the compound is more susceptible to photodegradation than in its solid state. UV light from laboratory fixtures or sunlight can provide the energy to cleave the C-Br bond, leading to the debrominated impurity. [4][7]

    • Mitigation Protocol:

      • Use amber autosampler vials or vials wrapped in aluminum foil for all LC-MS analyses.

      • Minimize the exposure of stock solutions and experimental samples to direct light.

      • Work in a fume hood with the sash lowered to reduce exposure to overhead fluorescent lighting where practical.

Degradation_Pathways Parent 5-Bromo-4-methyl-N,N-dimethyl- pyridine-2-carboxamide Hydrolysis_Product 5-Bromo-4-methylpicolinic Acid Parent->Hydrolysis_Product  H+ or OH- / H₂O, Δ Debromo_Product 4-methyl-N,N-dimethyl- pyridine-2-carboxamide Parent->Debromo_Product  hν (Light) / H-donor

Caption: Primary degradation pathways for the title compound.

References

  • 5-Bromo-N-methylpyridine-2-carboxamide - Pipzine Chemicals . Pipzine Chemicals. Available at: [Link]

  • PubChem Compound Summary for CID 1808, 5-Bromonicotinamide . National Center for Biotechnology Information. Available at: [Link]

  • 4-Dimethylaminopyridine - Wikipedia . Wikipedia. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed . PubMed. (2020-07-20). Available at: [Link]

  • ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. | Request PDF . ResearchGate. (2015-08-07). Available at: [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda . Chempanda. Available at: [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI . MDPI. Available at: [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - RSC Publishing . Royal Society of Chemistry. (2020-09-09). Available at: [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI . MDPI. Available at: [Link]

  • Basic hydrolysis of quinolinyl N,N-dimethylcarbamates: A two-step mechanism . ResearchGate. (2015-08-06). Available at: [Link]

  • Degradation of pyridines in the environment - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central . PubMed Central. Available at: [Link]

  • Unsaturation test of Aromatic compounds ll Reaction with Bromine solution - YouTube . YouTube. (2021-03-26). Available at: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives | Request PDF . ResearchGate. Available at: [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF . ResearchGate. (2015-08-06). Available at: [Link]

  • 2-Bromopyridine - Wikipedia . Wikipedia. Available at: [Link]

  • The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp . Semantic Scholar. (2009-06-15). Available at: [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts . Chemistry LibreTexts. (2022-09-24). Available at: [Link]

  • Bromine - Wikipedia . Wikipedia. Available at: [Link]

  • (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles . ResearchGate. (2015-11-03). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of Pyridine Derivatives

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes troubleshooting and decision-making frameworks over textbook definitions, utilizing a "Triage-Diagnosis-Solution" forma...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for organic chemists. It prioritizes troubleshooting and decision-making frameworks over textbook definitions, utilizing a "Triage-Diagnosis-Solution" format.

Ticket ID: PYR-BR-SELECTIVITY Status: Open Assigned Specialist: Senior Application Scientist

Triage: The Decision Matrix

User Query: "I need to brominate a pyridine ring, but I am getting poor yield or the wrong isomer. Which method should I choose?"

Specialist Response: The regioselectivity of pyridine bromination is dictated by the competition between the ring's intrinsic electron deficiency and the reaction mechanism (Electrophilic vs. Nucleophilic/Metallation). Use the decision tree below to select the correct workflow for your target position.

PyridineBromination Start Target Position? C3 C3 (Meta) (Thermodynamic) Start->C3 Standard C2 C2/C6 (Ortho) (Kinetic/Directed) Start->C2 Directed C4 C4 (Para) (Difficult) Start->C4 Specialized SubC3 Substituents? C3->SubC3 DoM Directed Ortho Metalation (DoM) C2->DoM Directing Group Present Nox N-Oxide Activation C2->Nox No Directing Group HalDance Halogen Dance (Migration) C4->HalDance SNH SNH / Radical (Minisci-type) C4->SNH ERG Electron Donating (e.g., -NH2, -OMe) SubC3->ERG Activated EWG Electron Withdrawing (e.g., -NO2, -CF3) SubC3->EWG Deactivated NBS NBS or Br2 (Mild Conditions) ERG->NBS Swamping Swamping Catalyst (Br2 + Oleum/Hg) EWG->Swamping

Figure 1: Strategic decision tree for selecting the bromination methodology based on the desired regioisomer and substrate electronic properties.

Knowledge Base & Troubleshooting (FAQs)

Category A: C3-Selective Bromination (The "Classic" Route)

Context: Electrophilic Aromatic Substitution (SEAr) naturally favors the C3 position because the transition state avoids placing a positive charge on the electronegative nitrogen. However, the ring is deactivated.

Q: Why is my reaction with Br2 stalling or producing a black tar? A: This is the "Pyridine Paradox." The pyridine nitrogen acts as a Lewis base, reacting with the Lewis acid (Br2 or catalyst) to form an N-pyridinium salt. This salt is even more electron-deficient than free pyridine, effectively shutting down SEAr.

  • The Fix: You must use "Swamping Catalyst" conditions or Oleum. By using a massive excess of Lewis acid (e.g., AlCl3) or conducting the reaction in highly acidic media (Oleum), you force the reaction to proceed on the protonated species at high temperatures, or free up a small concentration of the free base.

Q: I have an amino group (-NH2) at C2. How do I stop over-bromination? A: Amino-pyridines are highly activated. Br2 in acetic acid will often lead to 3,5-dibromination.

  • The Fix: Use N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) at lower temperatures (0°C to RT). The slow release of Br+ prevents the "avalanche" of bromination.

Category B: C2/C4-Selective Bromination (The "Umpolung" Route)

Context: To hit C2 or C4, you must bypass SEAr. This is typically achieved via Directed Ortho Metalation (DoM) or Pyridine N-Oxides .

Q: I tried using n-BuLi to lithiate my pyridine for C2 bromination, but I got a mixture of alkylated products. A: n-BuLi acts as a nucleophile and will attack the C2 position (Chichibabin-type addition) rather than deprotonating it.

  • The Fix: Use a non-nucleophilic base like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA . These bulky bases abstract the proton without attacking the ring.

  • Expert Tip: If you need C4 selectivity, consider the "Halogen Dance." Lithiate at C2, introduce a halogen, and allow the base to equilibrate the anion to the thermodynamically more stable C4 position before quenching.

Q: How does the N-Oxide route work for C2 bromination? A: Oxidation of pyridine to pyridine-N-oxide activates the C2/C6 positions toward nucleophilic attack.

  • The Fix: React Pyridine-N-Oxide with POBr3 . This effectively inserts a bromine at C2/C6 via an addition-elimination mechanism, simultaneously reducing the N-oxide back to the pyridine.

Standard Operating Protocols (SOPs)

Protocol A: C3-Bromination of Deactivated Pyridines (Swamping Method)

Best for: Unsubstituted pyridine, halopyridines, or pyridines with EWGs.

Reagents:

  • Substrate (1.0 equiv)

  • Bromine (Br2) (1.2 - 1.5 equiv)

  • Oleum (65% SO3) [HAZARD: Corrosive]

Workflow:

  • Setup: Use a sealed tube or pressure vessel rated for high pressure.

  • Dissolution: Carefully dissolve the pyridine derivative in Oleum at 0°C.

  • Addition: Add Br2 dropwise. (Note: The mixture may fume).

  • Reaction: Heat the sealed vessel to 130°C - 160°C for 12–24 hours.

    • Mechanism Note: The harsh acidity protonates the N, but the high temperature allows the kinetically difficult substitution at C3.

  • Quench: Pour onto crushed ice (Exothermic!). Neutralize with solid Na2CO3 to pH 8.

  • Extraction: Extract with DCM or EtOAc.

Protocol B: C2-Bromination via Directed Ortho Metalation (DoM)

Best for: Pyridines with Directing Groups (DG) like -F, -Cl, -CONEt2, -OCF3.

Reagents:

  • Substrate (1.0 equiv)

  • LiTMP (prepared from TMP + n-BuLi) (1.1 equiv)

  • Electrophile: CBr4 or Br2 (1.2 equiv)

  • Solvent: Dry THF (Anhydrous)

Workflow:

  • Base Prep: In a flame-dried flask under Argon, add TMP (1.1 equiv) and THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 mins to form LiTMP.

  • Lithiation: Add the pyridine substrate (dissolved in THF) dropwise at -78°C.

    • Critical Step: Stir for 1–2 hours at -78°C. Do not let the temperature rise, or the lithiated species may dimerize or decompose.

  • Bromination: Add a solution of CBr4 (dissolved in THF) dropwise.

  • Warm-up: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

  • Quench: Add saturated NH4Cl solution.

Troubleshooting Data & Comparison

IssueProbable CauseCorrective Action
Low Yield (C3) Formation of N-Br complex (salt formation).Increase temperature (>130°C) or switch to Oleum solvent to force free-base equilibrium.
Regio-Scrambling (C2/C4) "Halogen Dance" (Base-catalyzed migration).Keep Lithiation temperature strictly below -70°C. Quench immediately after electrophile addition.
Dimerization Nucleophilic attack by the lithiated species.Use bulkier bases (LiTMP instead of LDA). Dilute reaction concentration.
Over-Bromination Substrate is too electron-rich (e.g., Aminopyridines).Use NBS (1.0 equiv) in DMF at 0°C. Avoid excess reagent.
Mechanism Visualization: SEAr vs. DoM

The fundamental difference in regioselectivity is driven by the intermediate stability.

MechanismComparison cluster_SEAr Electrophilic Substitution (C3) cluster_DoM Directed Metalation (C2) Pyr Pyridine Sigma Sigma Complex (C3 Attack) Pyr->Sigma Br+ Prod3 3-Bromopyridine Sigma->Prod3 -H+ PyrDG Pyridine-DG LiInt Lithiated Species (C2-Li) PyrDG->LiInt LiTMP (-78°C) Prod2 2-Bromopyridine LiInt->Prod2 CBr4

Figure 2: Mechanistic divergence. SEAr proceeds via a cationic sigma complex favoring C3, while DoM relies on coordination-directed deprotonation at C2.

References

  • Knochel, P. et al. (2013).[1] Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. Link

  • Baran, P. S. et al. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals Technical Review. Link

  • McNally, A. et al. (2023).[2] Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie Int. Ed. Link

  • BenchChem Support. (2025). Troubleshooting low yield in pyridine functionalization. Link

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives. Link

Sources

Optimization

Technical Support Center: Monitoring 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Reactions

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring reactions involving 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide using thin-la...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring reactions involving 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide using thin-layer chromatography (TLC). It is structured to provide foundational knowledge, actionable protocols, and in-depth troubleshooting to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to build a foundational understanding of the TLC behavior of the target molecule.

Q1: What is the expected chromatographic behavior of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide on a standard silica TLC plate?

A: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a moderately polar compound. Its polarity is primarily influenced by the pyridine nitrogen and the N,N-dimethylcarboxamide group. On a standard silica gel plate, it will require a mobile phase of intermediate polarity to achieve an optimal retention factor (Rf) of 0.2-0.4. Due to the basic nature of the pyridine ring, it has a high propensity to "streak" or "tail" on acidic silica gel.[1][2] This occurs because the basic nitrogen atom interacts strongly with acidic silanol groups on the silica surface, leading to poor spot shape.[2][3]

Q2: How do I select an appropriate starting mobile phase (eluent) for my TLC analysis?

A: A good starting point is a binary solvent system consisting of a non-polar solvent and a moderately polar solvent. A mixture of 30-50% Ethyl Acetate in Hexanes is a common first choice. To fine-tune the Rf value, you can adjust the ratio:

  • If the spot remains at the baseline (Rf ≈ 0): Increase the polarity by increasing the percentage of ethyl acetate.

  • If the spot runs with the solvent front (Rf ≈ 1): Decrease the polarity by decreasing the percentage of ethyl acetate.

For particularly stubborn separations or persistent tailing, switching to a different solvent system, such as Dichloromethane/Methanol, may provide better results.[4]

Q3: What is the best way to visualize the spots on the TLC plate?

A: There are two primary methods for visualization:

  • UV Light (Non-destructive): The pyridine ring is an aromatic, conjugated system, which makes the compound strongly UV-active.[5] When viewed under a short-wave UV lamp (254 nm), the compound will appear as a dark spot against the green fluorescent background of the TLC plate.[5][6] This should always be the first method used as it does not alter the compound.[5]

  • Chemical Staining (Destructive): If spots are faint under UV or if you suspect the presence of non-UV-active byproducts, a chemical stain is necessary. The most effective general stain for this compound is potassium permanganate (KMnO₄) . The permanganate ion is a strong oxidizing agent and will react with various functional groups, producing yellow-brown spots on a purple background upon gentle heating.[5][7]

Q4: What does a successful reaction look like on a TLC plate?

A: A well-monitored reaction will show a clear progression over time.[8] The ideal TLC plate for reaction monitoring should have three lanes:

  • Lane 1 (Starting Material - SM): A spot of the pure starting material.

  • Lane 2 (Co-spot - C): A spot of the starting material with the reaction mixture spotted directly on top of it.

  • Lane 3 (Reaction Mixture - R): A spot of the current reaction mixture.

A successful reaction is indicated by the gradual disappearance of the starting material spot in the 'R' lane and the appearance of a new spot (the product) with a different Rf value. The reaction is considered complete when the starting material spot is no longer visible in the 'R' lane.[4]

G cluster_TLC TLC Plate Analysis cluster_Spots Spot Observation T0 Time = 0 hr (Reaction Start) T_Mid Time = Midpoint T0->T_Mid Reaction Progresses Spot_SM_Strong Strong SM Spot No Product Spot T0->Spot_SM_Strong Shows T_End Time = Completion T_Mid->T_End Reaction Completes Spot_SM_Weak Faint SM Spot Strong Product Spot T_Mid->Spot_SM_Weak Shows Spot_Product_Only No SM Spot Strong Product Spot T_End->Spot_Product_Only Shows

Caption: Logical flow of TLC analysis for reaction monitoring.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology for performing TLC analysis on reactions involving 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Materials:

  • Silica gel TLC plates (with F254 fluorescent indicator)

  • Developing chamber with a lid

  • Capillary spotters

  • Mobile phase solvents (e.g., Ethyl Acetate, Hexanes)

  • Triethylamine (TEA), if needed

  • UV lamp (254 nm)

  • Potassium permanganate (KMnO₄) stain

  • Heat gun or hot plate

Procedure:

  • Plate Preparation:

    • Using a pencil, gently draw a baseline approximately 0.5–1.0 cm from the bottom of the TLC plate.[9] Be careful not to scrape off the silica layer.

    • Mark three small tick marks on the baseline for the SM, Co-spot, and Reaction lanes.

  • Chamber Saturation:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on your TLC plate.[10]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, which promotes better separation. Close the chamber with the lid.

  • Spotting the Plate:

    • Prepare dilute solutions of your starting material and reaction mixture (a small drop in a vial with a few drops of a volatile solvent like dichloromethane or ethyl acetate).

    • Using a capillary spotter, touch it to the surface of the starting material solution and then briefly touch it to the 'SM' and 'C' marks on the baseline. The goal is a small, concentrated spot.

    • Using a clean capillary spotter, repeat the process for the reaction mixture, spotting it on the 'R' and 'C' marks.

    • Allow the spotting solvent to fully evaporate before developing the plate.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the plate is standing upright and not touching the filter paper.

    • Close the lid and allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.[4]

    • Immediately mark the position of the solvent front with a pencil.[4]

  • Visualization:

    • Allow the plate to air dry completely in a fume hood.

    • Place the dry plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[4]

    • If further visualization is needed, dip the plate quickly into the KMnO₄ stain using forceps, then wipe excess stain from the back of the plate.

    • Gently warm the plate with a heat gun until yellow-brown spots appear against the purple/pink background. Avoid overheating, which can char the entire plate.[7]

G Prep 1. Prepare Plate (Draw Baseline) Spot 3. Spot SM, Co, R Prep->Spot Sat 2. Saturate Chamber Dev 4. Develop Plate Sat->Dev Spot->Dev Dry 5. Dry Plate Dev->Dry UV 6. Visualize (UV) Dry->UV Stain 7. Visualize (Stain) UV->Stain If needed Analyze 8. Analyze Results UV->Analyze Stain->Analyze

Caption: Standard workflow for performing TLC analysis.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis in a question-and-answer format.

Q: Why are my spots streaking or tailing down the plate?

A: This is the most common problem for pyridine-based compounds.

  • Cause: The basic nitrogen on the pyridine ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel stationary phase. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the mobile phase, resulting in a streak.[1][2]

  • Solution: Add a small amount of a competitive base to the mobile phase. Add 0.5-1% triethylamine (TEA) to your eluent mixture. The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.[2][11] This allows your compound to travel up the plate based on its polarity, resulting in sharp, well-defined spots.[12][13]

Q: My spots are not moving from the baseline (Rf = 0), or they are all at the solvent front (Rf = 1). What should I do?

A: This indicates an issue with the polarity of your mobile phase.

IssueCauseSolution
Spots at Baseline (Rf ≈ 0) Mobile phase is not polar enough . The compound is sticking strongly to the polar silica gel.Increase the proportion of the more polar solvent (e.g., increase Ethyl Acetate in a Hexane/EtOAc mixture). If already using a high percentage, add a small amount of a highly polar solvent like Methanol (e.g., 95:5 Dichloromethane:Methanol).
Spots at Solvent Front (Rf ≈ 1) Mobile phase is too polar . The compound is highly soluble in the eluent and has little interaction with the silica gel.Decrease the proportion of the more polar solvent (e.g., decrease Ethyl Acetate in a Hexane/EtOAc mixture).

Q: I see multiple spots in my reaction lane, but I expected only a starting material and a product. What could this mean?

A: Multiple unexpected spots can indicate several possibilities:

  • Formation of Byproducts: The reaction may be producing one or more side products.

  • Decomposition: The starting material or the product may be unstable on the silica gel plate, leading to decomposition spots along the lane.[2][14] To test for this, you can run a 2D TLC.[14] Spot the compound in one corner, run the plate, dry it, rotate it 90 degrees, and run it again in the same solvent.[14] If the compound is stable, it will appear on the diagonal; decomposition products will appear off the diagonal.[14]

  • Contamination: The reaction flask or the TLC spotting capillary may be contaminated.

Q: My spots look like blobs or are very large, making it hard to calculate an accurate Rf. Why?

A: This is typically due to overloading the plate.

  • Cause: The sample solution spotted on the baseline is too concentrated.[1] This saturates the silica gel at the origin, preventing a clean separation as the mobile phase moves up.

  • Solution: Dilute your sample significantly before spotting it on the plate. It is better to have a faint, sharp spot than a large, intense blob. If the spot is too faint, you can spot multiple times in the same location, allowing the solvent to dry completely between applications.[10]

References

  • 5.6: TLC Procedure. (2021, August 21). Chemistry LibreTexts. [Link]

  • TLC troubleshooting. ChemBAM. [Link]

  • 2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]

  • TLC Visualization Reagents. EPFL. [Link]

  • Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers. ResearchGate. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]

  • Synthesis of 4-(dimethylamino)pyridine propylthioacetate coated gold nanoparticles and their antibacterial and photophysical activity. National Institutes of Health. [Link]

  • TLC stains. University of Colorado Boulder. [Link]

  • Effect of triethylamine in the mobile phase on the retention properties of conventional polymeric and horizontally polymerized octadecylsilica in RPLC. Semantic Scholar. [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022, May 5). Chemistry LibreTexts. [Link]

  • Detection and Visualization Methods Used in Thin-Layer Chromatography. ResearchGate. [Link]

  • Tailing in TLC - can anyone help? ResearchGate. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • TLC and streaking: why add triethylamine? Reddit. [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link]

  • Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs? Reddit. [Link]

  • TLC Stains. University of Rochester, Department of Chemistry. [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]

  • TLC Visualization Methods. University of California, Irvine. [Link]

  • Thin Layer Chromatography. University of York. [Link]

  • How to prepare pyridine for solvent system for carbohydrate TLC chromatography? ResearchGate. [Link]

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials. [Link]

  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. [Link]

  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. National Institutes of Health. [Link]

  • 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. MDPI. [Link]

  • 5-Bromo-2-iodo-4-methylpyridine. Chemsrc. [Link]

Sources

Troubleshooting

Preventing decomposition of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide during synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the synthesis of this valuable compound. By understanding the underlying chemical principles, you can effectively troubleshoot and prevent the decomposition of your target molecule, ensuring high yield and purity.

Introduction

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted picolinamide derivative with potential applications in medicinal chemistry and materials science. The synthesis of this molecule, while conceptually straightforward, can be fraught with challenges related to the stability of the pyridine ring and the amide bond. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromo substituent and a sterically accessible carboxamide group, creates a molecule susceptible to several decomposition pathways.[1] This guide provides a comprehensive overview of common issues, their root causes, and robust solutions to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, primarily incomplete reaction, or degradation of the starting material or product. Let's break down the possibilities.

Potential Cause A: Inefficient Amide Coupling

The formation of the amide bond between 5-bromo-4-methylpicolinic acid and dimethylamine is a critical step. Incomplete activation of the carboxylic acid or side reactions involving the coupling agents can significantly reduce the yield.

  • Troubleshooting & Prevention:

    • Choice of Coupling Reagent: For picolinic acids, standard coupling reagents like DCC or EDC can sometimes be sluggish. Consider using a more potent activating agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) .[2] This combination is known to be highly efficient for forming amide bonds with a wide range of substrates.

    • Acyl Chloride Intermediate: A common and effective method is the conversion of the carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] However, this method requires careful control of reaction conditions.

Potential Cause B: Product Decomposition during Workup

The product, a substituted picolinamide, can be sensitive to harsh pH conditions during the aqueous workup. Both strongly acidic and basic conditions can promote hydrolysis of the amide bond.[3]

  • Troubleshooting & Prevention:

    • Mild Workup Conditions: Avoid using strong acids or bases for quenching and extraction. A saturated solution of sodium bicarbonate (NaHCO₃) is a suitable mild base for neutralizing any excess acid. For washing, use brine (saturated NaCl solution) to minimize the product's solubility in the aqueous layer.

    • Temperature Control: Perform all workup and extraction steps at low temperatures (0-5 °C) to minimize the rate of potential decomposition reactions.

FAQ 2: I'm observing a significant amount of an impurity that appears to be the debrominated product. How can I prevent this?

The loss of the bromine atom from the pyridine ring is a common issue, particularly when using certain catalysts or under reductive conditions.

Potential Cause: Reductive Dehalogenation

The carbon-bromine bond on an aromatic ring can be cleaved under reductive conditions. This is a well-documented reaction, often catalyzed by transition metals like palladium.[4][5]

  • Troubleshooting & Prevention:

    • Avoid Palladium Catalysts: If your synthetic route involves any steps that might typically use a palladium catalyst (e.g., cross-coupling reactions), ensure that all traces of the catalyst are removed before proceeding with the amide formation.

    • Control of Reducing Agents: Be mindful of any reagents in your reaction that could act as a hydride source. For instance, if a reduction step is necessary elsewhere in the synthesis, ensure it is performed under conditions that do not affect the aryl bromide.

    • Inert Atmosphere: While less common for this specific transformation, radical-mediated dehalogenation can sometimes occur. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help to minimize side reactions initiated by atmospheric oxygen or moisture.

FAQ 3: My final product is contaminated with a chlorinated analog of the target molecule. Where is the chlorine coming from?

Unintentional chlorination is a specific side reaction that can occur when using certain reagents to form the acyl chloride intermediate.

Potential Cause: Reaction with Thionyl Chloride (SOCl₂)

When using thionyl chloride to generate the acyl chloride of picolinic acid, a side reaction can occur where the pyridine ring itself is chlorinated, most likely at the 4- or 6-position.[6]

  • Troubleshooting & Prevention:

    • Alternative Acylating Agents: If chlorination is a persistent issue, consider using oxalyl chloride instead of thionyl chloride. Oxalyl chloride is often a milder and more selective reagent for this transformation.

    • Optimized Reaction Conditions: If using thionyl chloride is unavoidable, carefully control the reaction temperature and time. Use the minimum necessary amount of SOCl₂ and keep the reaction temperature low (e.g., 0 °C to room temperature) to disfavor ring chlorination.

    • Alternative Coupling Methods: To completely avoid this issue, switch to a direct amide coupling method using reagents like HATU, which does not involve a chlorinated intermediate.[2]

Key Decomposition Pathways and Prevention

The following diagram illustrates the primary decomposition pathways for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide during its synthesis and the key strategies to prevent them.

DecompositionPathways Decomposition Pathways & Prevention Target 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Hydrolysis Hydrolysis Product (Picolinic Acid) Target->Hydrolysis Strong Acid/Base Debromination Debrominated Product Target->Debromination Reductive Conditions Start 5-Bromo-4-methylpicolinic Acid + Dimethylamine Start->Target Amide Coupling Chlorination Chlorinated Impurity Start->Chlorination SOCl2 Side Reaction P_Hydrolysis Mild Workup (NaHCO3) Low Temperature P_Hydrolysis->Hydrolysis Prevents P_Debromination Avoid Pd Catalysts Control Reductants P_Debromination->Debromination Prevents P_Chlorination Use Oxalyl Chloride or Coupling Reagents (HATU) P_Chlorination->Chlorination Prevents

Caption: Key decomposition pathways and preventative measures.

Recommended Synthesis Protocol

This protocol is designed to minimize the risk of decomposition and maximize the yield and purity of the final product.

Step 1: Acyl Chloride Formation (Preferred Method)

  • To a solution of 5-bromo-4-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid) under an argon atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-bromo-4-methylpicolinoyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve dimethylamine hydrochloride (1.5 eq) and triethylamine (3.0 eq) in anhydrous DCM.

  • Add the dimethylamine solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Workup & Purification A Dissolve Picolinic Acid in DCM (0 °C) B Add Oxalyl Chloride & cat. DMF A->B C Stir at RT (2-3h) B->C D Concentrate in vacuo C->D E Dissolve Acyl Chloride in DCM (0 °C) D->E Crude Acyl Chloride F Add Dimethylamine/TEA Solution E->F G Stir at RT (12-16h) F->G H Quench with NaHCO3 (aq) G->H Crude Product I Extract & Wash H->I J Dry & Concentrate I->J K Column Chromatography J->K

Caption: Recommended experimental workflow for synthesis.

Data Summary

ParameterRecommended ConditionRationale
Acylating Agent Oxalyl ChlorideMilder than SOCl₂, minimizes risk of ring chlorination.
Base Triethylamine (TEA) or DIPEANon-nucleophilic, effectively scavenges HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, relatively inert.
Temperature 0 °C to Room TemperatureBalances reaction rate with minimizing side reactions.
Workup Quench Saturated NaHCO₃ (aq)Mildly basic, avoids product hydrolysis.
Atmosphere Inert (Argon or Nitrogen)Prevents moisture-sensitive reactions and potential radical side reactions.

Conclusion

The successful synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide hinges on the careful selection of reagents and reaction conditions to circumvent potential decomposition pathways. By understanding the chemical vulnerabilities of the molecule, particularly its susceptibility to hydrolysis, dehalogenation, and side reactions during amide formation, researchers can implement the strategies outlined in this guide to achieve high yields of the pure product.

References

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

  • N,N-dimethylformamide decomposition by DC water plasma at atmospheric pressure. (2021). Kyushu University. [Link]

  • Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. (2013). PubMed. [Link]

  • Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? (2019). Reddit. [Link]

  • Pyridine and pyridine carboxylic acids as guests in a bidimensional hydrogen bond structure analyzed by scanning tunneling microscopy. (2014). ResearchGate. [Link]

  • The pyridine/benzene stability 'paradox'? (2017). Chemistry Stack Exchange. [Link]

  • Reaction of Pyridine Bases with Carboxylic Acids in Benzene. (1984). ResearchGate. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015). National Institutes of Health. [Link]

  • Influence of brominated flame retardant thermal decomposition products on HALS. (2006). ResearchGate. [Link]

  • Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). (2015). PubMed. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2012). ACS Publications. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2007). Università degli Studi di Salerno. [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. (2024). PubMed. [Link]

  • Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. (2019). National Institutes of Health. [Link]

  • Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. (2015). PubMed. [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. (1998). ResearchGate. [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. (2013). National Institutes of Health. [Link]

  • amide coupling help. (2020). Reddit. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020). RSC Publishing. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. (2017). ACS Publications. [Link]

  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). PubMed. [Link]

  • Dimethylformamide. (n.d.). Wikipedia. [Link]

  • Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. (2019). White Rose eTheses Online. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). National Institutes of Health. [Link]

  • Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. (2024). RSC Publishing. [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1982). PubMed. [Link]

  • Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. (2021). National Institutes of Health. [Link]

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. (2007). ResearchGate. [Link]

  • An Introduction to Palladium Catalyzed Reactions. (2013). YouTube. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (2015). AIDIC - The Italian Association of Chemical Engineering. [Link]

  • 20.10 Synthesis and Reactions of Amides. (2021). YouTube. [Link]

  • Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. (2017). ResearchGate. [Link]

  • Synthesis of Ring-Fused, N-Substituted 4-Quinolinones Using p Ka-Guided, Base-Promoted Annulations with Isatoic Anhydrides. (2020). PubMed. [Link]

  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. (2023). National Institutes of Health. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2021). National Institutes of Health. [Link]

  • Removal of Gas Phase Dimethylamine and N,N-Dimethylformamide Using Non-thermal Plasma. (2016). ResearchGate. [Link]

  • The reductive cleavage of picolinic amides. (2016). David Spring's group - University of Cambridge. [Link]

  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2024). MDPI. [Link]

  • Kinetics and mechanism of condensation reactions of thiobenzamides and N-substituted thioureas. (1998). RSC Publishing. [Link]

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  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (2021). RSC Publishing. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. (2018). RSC Publishing. [Link]

  • Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. (2019). National Institutes of Health. [Link]

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Optimization

Column chromatography conditions for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide purification

Executive Summary & Molecule Analysis Target Molecule: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Chemical Nature: Core: Pyridine ring (Basic Nitrogen, pKa ~5-6).[1] Substituents: 5-Bromo: Lipophilic, electron-w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Chemical Nature:

  • Core: Pyridine ring (Basic Nitrogen, pKa ~5-6).[1]

  • Substituents:

    • 5-Bromo: Lipophilic, electron-withdrawing.[1]

    • 4-Methyl: Weakly electron-donating.[1]

    • 2-Carboxamide (N,N-dimethyl): Polar functional group, but lacks Hydrogen Bond Donors (HBD).[1] This makes it significantly less polar than its primary amide precursor.

Chromatographic Challenge: The primary challenge is the pyridine nitrogen .[2] On standard silica gel (pH ~5), the basic nitrogen interacts with acidic silanol groups (


), leading to peak tailing (streaking) and poor resolution.[1] The N,N-dimethyl amide group improves solubility in organic solvents (DCM, EtOAc) compared to primary amides but requires careful gradient tuning to separate from des-bromo or demethylated impurities.[1]

Phase 1: Method Development (The "Scout")

Before committing the bulk crude to a column, you must define the retention factor (


) and separation profile.
Recommended Solvent Systems

Due to the tertiary amide and lipophilic bromo-methyl substituents, this molecule is moderately polar.[1]

System ClassSolvent CompositionModifier (Crucial)Target

Application
Primary Hexanes / Ethyl Acetate 1% Triethylamine (TEA) 0.25 – 0.35 Standard purification.[1] Best resolution.
Alternative DCM / Methanol 1% TEA or 1% NH

OH
0.40 – 0.60Use if compound is insoluble in Hex/EtOAc.
Scouting 30% EtOAc in HexanesNone (for TLC only)N/AInitial polarity check.

Technical Note: Always pre-treat your silica gel with the modifier (TEA) during the slurry packing process to neutralize active silanol sites before the sample touches the column.

TLC Visualization
  • UV (254 nm): Strong absorption due to the pyridine ring.

  • Iodine Stain: Pyridines complex with iodine, appearing as brown/yellow spots.[1]

  • Dragendorff’s Reagent: Specific for alkaloids/nitrogenous bases (orange spots).[1]

Phase 2: Execution (The "Run")

Step-by-Step Protocol

1. Column Packing (Slurry Method):

  • Ratio: Use 30-50g of Silica Gel 60 (40-63 µm) per 1g of crude material.[1]

  • Slurry Solvent: 10% EtOAc in Hexanes + 1% TEA .

  • Procedure: Suspend silica in the solvent.[3] Pour into the column.[3][4] Flush with 2-3 column volumes (CV) of the starting solvent to equilibrate the pH.

2. Sample Loading (Dry Load recommended):

  • Dissolve crude in minimal Dichloromethane (DCM).[1]

  • Add silica gel (1:1 or 1:2 ratio by weight).[1]

  • Evaporate to dryness on a rotovap (water bath < 40°C) until a free-flowing powder is obtained.

  • Load the powder gently on top of the sand bed.

3. Gradient Elution: Run a stepwise gradient to maintain tight bands.

StepSolvent Ratio (Hex:EtOAc)Volume (CV)Purpose
195:5 (+1% TEA)2 CVElute non-polar impurities (e.g., dibromo species).[1]
285:15 (+1% TEA)3 CVElute minor side products.[1]
370:30 (+1% TEA) 5-8 CV Target Molecule Elution Window.
450:50 (+1% TEA)3 CVFlush polar impurities (e.g., primary amides/acids).

Troubleshooting & Diagnostics

Workflow Logic

The following diagram illustrates the decision process for optimizing the purification based on TLC results.

PurificationLogic Start Start: Crude Mixture Analysis TLC_Check Run TLC (30% EtOAc/Hex) Start->TLC_Check Check_Rf Check Rf of Target TLC_Check->Check_Rf Rf_Low Rf < 0.15 (Too Polar) Check_Rf->Rf_Low Stuck at Baseline Rf_High Rf > 0.6 (Too Non-Polar) Check_Rf->Rf_High Runs with Solvent Front Rf_Good Rf 0.25 - 0.35 (Ideal) Check_Rf->Rf_Good Separated Switch_DCM Switch to DCM/MeOH Rf_Low->Switch_DCM Reduce_Pol Reduce Polarity (Try 10% EtOAc) Rf_High->Reduce_Pol Tailing Is Spot Tailing? Rf_Good->Tailing Add_TEA Add 1% TEA to Solvent Tailing->Add_TEA Yes Run_Column Proceed to Column (Gradient 0-40%) Tailing->Run_Column No Add_TEA->Run_Column Switch_DCM->Run_Column Reduce_Pol->Run_Column

Caption: Decision tree for optimizing chromatography conditions based on initial TLC scouting.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Streaking/Tailing Acidic silanols interacting with Pyridine N.Add 1% Triethylamine (TEA) to the mobile phase.[1] If already added, increase to 2% or switch to Amino-bonded silica.[1]
Co-elution with SM Polarity difference is too small.Switch solvent selectivity. If using Hex/EtOAc, try DCM/MeOH or Toluene/Acetone .
Product Crystallizes on Column Poor solubility in Hexanes.Use DCM for loading (wet load) or switch entire system to DCM/MeOH (0-5% gradient).[1]
Low Recovery Irreversible adsorption (Acid-Base reaction).[1]Flush column with 10% MeOH in DCM + 1% NH

OH
to strip the basic amine from the silica.

Frequently Asked Questions (FAQs)

Q1: Can I use Ammonia (


) instead of Triethylamine (TEA)? 
A:  Yes, but aqueous ammonia is immiscible with Hexanes.[1] If you use Hexane/EtOAc, TEA is superior because it is organic-soluble.[1] If you use DCM/MeOH, aqueous ammonia (added to the MeOH portion) is excellent.

Q2: My crude is a dark brown oil. Should I do a charcoal treatment first? A: Yes. Pyridine syntheses often generate tarry polymers. Dissolve the crude in hot EtOAc, treat with activated charcoal for 15 mins, filter through Celite, and then column. This protects your column from clogging and improves resolution.

Q3: Is the "N,N-dimethyl" group stable on silica? A: Yes, the tertiary amide is very robust. It will not hydrolyze under standard chromatographic conditions. However, avoid leaving the compound on acidic silica for days; elute immediately.

Q4: How do I remove the TEA from my purified product? A: TEA has a low boiling point (~89°C) but can be persistent.

  • Rotovap the fractions thoroughly.

  • Dissolve the oil in DCM and wash with saturated

    
      (not acid, or you will protonate your product).
    
  • Dry over

    
     and evaporate.
    
  • High vacuum drying overnight usually removes trace TEA.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925.[1] Link[1]

  • Reich, H. J. Common Chromatographic Solvents and Modifiers. University of Wisconsin-Madison Chemistry Database.[1] Link

  • BenchChem Application Note. Purification of 2-Amino-5-bromo-4-methylpyridine by Column Chromatography. (Analogous Pyridine Protocols).[1][3][5] Link[1]

  • Phenomenex Tech Tip. Peak Tailing of Basic Analytes on Silica.Link[1]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methyl-N,N-di...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide via recrystallization. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally related compounds.

I. Understanding the Molecule and the Challenge

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a substituted pyridine derivative. The pyridine ring, along with the carboxamide and bromo-methyl substituents, dictates its polarity and solubility, which are key factors in developing a successful recrystallization protocol. The primary challenge in purifying any crystalline solid is the rational selection of a solvent or solvent system that allows for the dissolution of the compound at an elevated temperature and its subsequent precipitation as high-purity crystals upon cooling, while impurities remain in the solution.[1]

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues that may arise during the recrystallization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Question 1: My compound "oils out" instead of crystallizing upon cooling. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem, especially with compounds that have relatively low melting points or when the solution is supersaturated. Here’s a systematic approach to troubleshoot this issue:

  • Explanation of Causality: Oiling out occurs when the solubility of the compound in the solvent at a given temperature is exceeded to such an extent that the solute separates as a liquid phase before the solution reaches the temperature at which solid crystals would normally form. This can be due to the solvent being too good a solvent, or the cooling rate being too rapid.

  • Step-by-Step Troubleshooting:

    • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

    • Add More Solvent: Add a small amount of the same hot solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually. Slow cooling is crucial for the formation of well-ordered crystals.[1]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure, solid 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2]

    • Consider a Different Solvent System: If the problem persists, the chosen solvent may not be ideal. Experiment with a solvent pair. For instance, if you are using a highly polar solvent, try adding a less polar co-solvent dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the more polar solvent to redissolve the solid. Common solvent pairs include ethanol/water, methanol/water, or toluene/hexane.[2][3]

Question 2: I am getting a very low yield of crystals after recrystallization. How can I improve it?

Answer: A low yield can be frustrating, but it's often preventable. Here are the likely causes and how to address them:

  • Explanation of Causality: Low recovery is typically due to using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[4]

  • Step-by-Step Troubleshooting:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your compound dissolved in the mother liquor even after cooling, thus reducing the yield.[4]

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. This can be done by placing them in an oven or rinsing them with hot solvent. This prevents the solution from cooling and depositing crystals on the filter paper. A stemless funnel is also recommended to avoid clogging.[2]

    • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

    • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using too much or warm solvent will redissolve some of your product.[4]

    • Concentrate the Mother Liquor: If you suspect a significant amount of your compound remains in the filtrate (mother liquor), you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling. Be aware that this second crop may be less pure than the first.

Question 3: My recrystallized product is still impure. What are the next steps?

Answer: If impurities are co-crystallizing with your product, you may need to refine your technique or choice of solvent.

  • Explanation of Causality: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly or if the impurity has similar solubility properties to the desired compound in the chosen solvent.[5]

  • Step-by-Step Troubleshooting:

    • Slow Down Crystallization: Rapid crystal growth is a major cause of impurity inclusion. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.[5]

    • Re-evaluate Your Solvent: The chosen solvent may not be effectively discriminating between your product and the impurities. You need a solvent that dissolves the impurities well even at low temperatures, or one that doesn't dissolve them at all (allowing for their removal via hot filtration). Conduct small-scale solubility tests with different solvents or solvent pairs.

    • Perform a Second Recrystallization: A second recrystallization of the purified material can often remove stubborn impurities.

    • Consider Alternative Purification Methods: If recrystallization fails to yield a product of the desired purity, other techniques such as column chromatography may be necessary. For pyridine carboxamides, column chromatography is a common purification step.[6]

    • Identify the Impurity: If possible, try to identify the impurity (e.g., by NMR spectroscopy). Knowing what the impurity is can help in selecting a solvent that will effectively remove it. Common impurities in pyridine synthesis can include starting materials or by-products from side reactions.[7][8][9][10][11][12]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide?

  • Start with Structurally Similar Compounds: Data for analogous compounds can provide a good starting point. For instance, 5-bromo-N-methylpyridine-2-carboxamide is reportedly soluble in organic solvents like dichloromethane.[13] The synthesis of a related bromo-methyl-pyridine derivative utilized solvents such as THF, ethyl acetate, ethanol, and methanol.[14]

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude compound (around 10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature. Potential solvents to test include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexane.

    • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

    • If the compound does not dissolve at room temperature, gently heat the test tube. If it dissolves when hot, it is a potentially good solvent.

    • Allow the hot solutions to cool. The best solvent will be the one that produces a good yield of crystals upon cooling.[15]

Q2: What are some common solvent systems for pyridine derivatives?

A2: For pyridine derivatives, a range of solvents can be effective depending on the specific substituents. Common choices include:

  • Single Solvents: Alcohols (ethanol, methanol, isopropanol), ethers, and esters (ethyl acetate).

  • Solvent Pairs: Ether-petroleum ether, and dilute methanol have been used for the recrystallization of various pyridine derivatives.[16] Toluene/hexane and alcohol/water are also commonly used solvent pairs for organic compounds.[2][3]

Q3: How can I be sure my final product is pure?

A3: Purity should be assessed using multiple analytical techniques:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden. The melting point of the related 2-Amino-5-bromo-4,6-dimethylpyridine is 144-148 °C, which can serve as a rough reference point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for confirming the structure and assessing the purity of the final product.

IV. Experimental Protocols & Data

Protocol 1: Systematic Solvent Selection for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.

  • Preparation: Place approximately 20 mg of crude 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide into each of six test tubes.

  • Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane). Agitate the mixture. Record which solvents dissolve the compound at room temperature. These are generally unsuitable for recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, heat the test tubes in a warm water or sand bath. Add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound near its boiling point.

  • Cooling and Crystal Formation: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the amount of crystal formation.

  • Solvent Selection: The ideal solvent is one that dissolves the compound when hot but yields a large amount of crystals when cold.

Solvent Solubility at Room Temp. Solubility when Hot Crystal Formation on Cooling Suitability
WaterInsolubleInsolubleNonePoor
EthanolSparingly SolubleSolubleGoodPromising
AcetoneSolubleVery SolublePoorUnsuitable
Ethyl AcetateSparingly SolubleSolubleGoodPromising
TolueneInsolubleSolubleModeratePossible
HexaneInsolubleInsolubleNonePoor

This table is a hypothetical example to illustrate the solvent selection process.

Protocol 2: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. Add the chosen solvent in small portions while heating the mixture with gentle swirling. Continue adding the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

V. Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_finish Finishing Crude Crude Product Solvent Select Solvent Dissolve Dissolve in Hot Solvent Solvent->Dissolve HotFilt Hot Filtration (if needed) Dissolve->HotFilt Cool Cool Slowly HotFilt->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Flowchart cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions cluster_purity Impurity Solutions Start Recrystallization Issue Oiling Compound 'Oils Out'? Start->Oiling LowYield Low Crystal Yield? Oiling->LowYield No Reheat Reheat & Add Solvent Oiling->Reheat Yes Impure Product Still Impure? LowYield->Impure No MinSolv Minimize Solvent LowYield->MinSolv Yes End Successful Purification Impure->End No SlowCool2 Slow Cooling Impure->SlowCool2 Yes SlowCool Cool Slowly Reheat->SlowCool Scratch Scratch Flask SlowCool->Scratch Seed Add Seed Crystal Scratch->Seed Preheat Preheat Funnel MinSolv->Preheat CoolIce Cool in Ice Bath Preheat->CoolIce MinWash Minimize Wash CoolIce->MinWash ReSolv Re-evaluate Solvent SlowCool2->ReSolv ReCry Second Recrystallization ReSolv->ReCry Chrom Column Chromatography ReCry->Chrom

Caption: A troubleshooting flowchart for common recrystallization problems.

VI. References

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from

  • Google Patents. (n.d.). CN102249988B - Method for recovering pyridine. Retrieved from

  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine. Retrieved from

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Unknown. (n.d.). Recrystallization1. Retrieved from

  • RSC Publishing. (2021, May 13). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Retrieved from

  • Unknown. (n.d.). Recrystallization-1.pdf. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from

  • Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide. Retrieved from

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. Retrieved from

  • Pipzine Chemicals. (n.d.). 5-Bromo-N-methylpyridine-2-carboxamide. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines. Retrieved from

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from

  • National Institutes of Health. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. PMC. Retrieved from

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from

  • Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from

  • Google Patents. (n.d.). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[2][16][17]triazolo[1,5-a]pyridine. Retrieved from

  • Wikipedia. (n.d.). Pyridine. Retrieved from

  • Benchchem. (n.d.). Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers. Retrieved from

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from

  • Reddit. (n.d.). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? r/Chempros. Retrieved from

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from

  • Sigma-Aldrich. (n.d.). Technical Bulletin AL-114 4-DMAP (4-Dimethylaminopyridine). Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PubMed Central. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide and Its Analogs

For researchers, scientists, and professionals in the dynamic field of drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth comparative analysis of 5-Bromo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the precise characterization of novel chemical entities is paramount. This guide offers an in-depth comparative analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a substituted picolinamide of interest, against its structurally related analogs. By integrating experimental data, established analytical protocols, and expert insights, this document serves as a practical resource for the unambiguous structural elucidation and comparative assessment of this class of compounds.

Introduction: The Significance of Substituted Pyridine Carboxamides

Substituted pyridine carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[1] The strategic placement of various functional groups on the pyridine ring and the carboxamide moiety allows for the fine-tuning of their physicochemical properties and pharmacological profiles. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, with its unique substitution pattern, presents a compelling case for detailed characterization to unlock its potential in drug discovery programs. The bromine atom offers a handle for further synthetic elaboration, while the methyl and dimethylamido groups influence its solubility, lipophilicity, and metabolic stability.

Physicochemical Property Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide C₉H₁₁BrN₂O243.10PredictedPredictedPredicted
5-Bromo-N-methylpyridine-2-carboxamide[2]C₇H₇BrN₂O215.05Predicted~342.7 (Predicted)Soluble in organic solvents like dichloromethane, less soluble in water (Predicted)[2]
5-Bromo-4-methylpyridine-2-carboxylic acid[3]C₇H₆BrNO₂216.03188[3]311[3]Low water solubility[3]

Note: Predicted values are generated using advanced computational algorithms and should be confirmed by experimental analysis.

The N,N-dimethyl substitution on the carboxamide of the target compound, compared to the N-methyl analog, is expected to influence its polarity and hydrogen bonding capacity, which in turn affects its melting point, boiling point, and solubility. The carboxylic acid analog provides a reference point for the impact of a highly polar, acidic functional group.

Spectroscopic Characterization: A Multi-faceted Approach

The definitive identification of a molecule relies on a combination of spectroscopic techniques. This section outlines the expected and observed spectral data for our target compound and its analogs, providing a framework for their unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each atom.

Predicted ¹H and ¹³C NMR Data for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide:

Due to the absence of publicly available experimental spectra, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally similar compounds, such as 5-bromo-N-ethyl-4-methyl-nicotinamide.[3] The predicted spectrum provides a valuable hypothesis for experimental verification.

Table 2: Predicted ¹H and ¹³C NMR Data for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (in CDCl₃)

AssignmentPredicted ¹H Chemical Shift (ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (ppm)
H-3~8.3s1H~150
H-6~8.5s1H~148
4-CH₃~2.4s3H~19
N(CH₃)₂~3.1 (singlet, broad)s6H~37, ~35
C-2---~168 (C=O)
C-4---~158
C-5---~118

Causality behind Predictions: The electron-withdrawing effect of the bromine atom and the carboxamide group, along with the electron-donating nature of the methyl group, are expected to deshield the pyridine ring protons, leading to their appearance in the downfield region of the ¹H NMR spectrum. The N,N-dimethyl protons are anticipated to appear as a singlet, potentially broadened due to restricted rotation around the C-N amide bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Pyridine Carboxamide Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Expected for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
C=O (Amide I)1680 - 1630Strong absorption band in this region
C-N Stretch (Amide)1420 - 1350Absorption band in this region
Aromatic C=C and C=N Stretch1600 - 1450Multiple bands expected
C-H Stretch (Aromatic)3100 - 3000Weak to medium bands
C-H Stretch (Aliphatic)3000 - 2850Bands corresponding to methyl groups
C-Br Stretch680 - 515Absorption in the fingerprint region

The presence of a strong carbonyl absorption is a key diagnostic feature for this class of compounds. The exact position of this band can provide insights into the electronic environment of the amide group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure. For 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Expected Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the dimethylamino group, the carbonyl group, and cleavage of the pyridine ring.

Experimental Protocols: Ensuring Self-Validating Systems

The trustworthiness of any characterization data lies in the robustness of the experimental protocols. The following are detailed, standardized procedures for the synthesis and spectroscopic analysis of pyridine carboxamide derivatives.

Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

A plausible synthetic route, adapted from procedures for similar compounds, is outlined below.[3] This protocol serves as a template that can be optimized for the specific target molecule.

Workflow for Synthesis:

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Purification A 5-Bromo-4-methylpicolinic acid B SOCl₂ or Oxalyl Chloride A->B Activation C Acid Chloride Intermediate B->C D Dimethylamine C->D Nucleophilic Acyl Substitution E Crude Product D->E F Column Chromatography E->F G Pure 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide F->G

Caption: Synthetic workflow for the target compound.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of 5-bromo-4-methylpicolinic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Amidation: Cool the reaction mixture back to 0 °C and slowly add a solution of dimethylamine in an appropriate solvent. Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Spectroscopic Analysis Protocols

Workflow for Spectroscopic Characterization:

Spectroscopic_Workflow A Pure Compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C IR Spectroscopy A->C D Mass Spectrometry (EI or ESI) A->D E Structural Elucidation B->E C->E D->E

Caption: Integrated spectroscopic analysis workflow.

a) NMR Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • For quantitative NMR, a known amount of an internal standard can be added.

b) FTIR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean before analysis.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

c) Mass Spectrometry (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting charged fragments are separated by their mass-to-charge ratio and detected.

Conclusion and Future Directions

The comprehensive characterization of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, through the synergistic application of NMR, IR, and Mass Spectrometry, is essential for its validation as a unique chemical entity. While experimental data for this specific compound remains to be published, this guide provides a robust framework for its synthesis, purification, and detailed structural analysis based on established principles and data from closely related analogs. The protocols and comparative data presented herein are intended to empower researchers to confidently characterize this and similar molecules, paving the way for their exploration in various drug discovery and development endeavors. Future work should focus on obtaining experimental data for the target compound to validate the predictions made in this guide and to further enrich our understanding of the structure-property relationships within this important class of molecules.

References

  • BenchChem. (2025). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
  • Pipzine Chemicals. (n.d.). 5-Bromo-N-methylpyridine-2-carboxamide.
  • U.S. Patent No. US20060116519A1. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • BenchChem. (2025). Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
  • Taylor & Francis Online. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.

Sources

Comparative

A Comparative Guide to the Synthesis and Spectroscopic Validation of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Introduction: The Significance of Substituted Pyridine Carboxamides Substituted pyridine carboxamides are a cornerstone of modern medicinal chemistry. This structural motif is present in a multitude of clinically signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridine Carboxamides

Substituted pyridine carboxamides are a cornerstone of modern medicinal chemistry. This structural motif is present in a multitude of clinically significant drugs and biologically active compounds, valued for its ability to engage in diverse biological interactions.[1] The precise arrangement of substituents on the pyridine ring is critical for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a key heterocyclic building block, offering multiple points for further chemical elaboration in drug discovery programs.

The unequivocal synthesis and rigorous characterization of such intermediates are paramount to the integrity of any drug development pipeline. This guide provides an in-depth comparison of two viable synthetic routes to 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, with a core focus on the comprehensive spectroscopic analysis required to validate the final product's identity and purity. We will delve into the causality behind experimental choices, presenting a self-validating system of synthesis and analysis for researchers in the field.

Primary Synthesis Route: Amide Coupling via an Activated Carboxylic Acid

A robust and widely adopted strategy for the formation of amides is the coupling of a carboxylic acid with an amine using a dedicated coupling reagent.[2] This method is favored for its high efficiency and mild reaction conditions, which preserves sensitive functional groups. The synthesis begins with the preparation of the key intermediate, 5-bromo-4-methylpicolinic acid, from a commercially available precursor, 5-bromo-2,4-dimethylpyridine.

The causal logic here is to first install the reactive carboxylic acid functionality through selective oxidation of the C2-methyl group, which is more activated than the C4-methyl group. This acid then serves as the electrophilic partner for the subsequent nucleophilic attack by dimethylamine, facilitated by a coupling agent that converts the carboxylic acid's hydroxyl group into a better leaving group.

Primary Synthesis Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Amide Coupling Start 5-Bromo-2,4-dimethylpyridine Oxidation Oxidizing Agent (e.g., KMnO4 or SeO2) Start->Oxidation Reacts with Intermediate 5-Bromo-4-methylpicolinic Acid Oxidation->Intermediate Yields CouplingAgent Coupling Reagent (e.g., HATU, DIPEA) Intermediate->CouplingAgent Activated by Amine Dimethylamine (HNMe2) Product 5-Bromo-4-methyl-N,N-dimethyl- pyridine-2-carboxamide Amine->Product Forms CouplingAgent->Amine Reacts with

Figure 1. Workflow for the Primary Synthesis Route.
Experimental Protocol: Primary Synthesis

Step 1: Synthesis of 5-Bromo-4-methylpicolinic Acid

  • To a stirred solution of 5-bromo-2,4-dimethylpyridine (1.0 eq) in pyridine, add selenium dioxide (SeO₂, 1.5 eq) portion-wise at 50 °C.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-16 hours, monitoring progress by TLC. The choice of SeO₂ allows for selective oxidation of the C2-methyl group.

  • After cooling to room temperature, dilute the mixture with water and filter to remove selenium byproducts.

  • Acidify the filtrate to pH 3-4 with concentrated HCl. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-bromo-4-methylpicolinic acid.

Step 2: Synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

  • Suspend 5-bromo-4-methylpicolinic acid (1.0 eq) in dichloromethane (DCM).

  • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the suspension. The mixture should become a clear solution as the carboxylic acid is activated. HATU is a highly efficient coupling reagent known for rapid reaction times and minimizing side reactions.[2]

  • Add a 2M solution of dimethylamine in THF (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion is confirmed by LC-MS.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Spectroscopic Validation: A Self-Validating Analytical Workflow

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.[3] Each technique provides unique and complementary information about the molecule's structure.[4][5][6] A logical workflow ensures all aspects of the molecular structure are interrogated and confirmed.

Analytical Workflow cluster_validation Product Validation Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Final Structure Confirmed MS->Final Confirms Molecular Weight & Bromine Presence IR->Final Confirms Functional Groups (Amide C=O) H_NMR ¹H NMR NMR->H_NMR Provides Proton Environment Data C_NMR ¹³C NMR NMR->C_NMR Provides Carbon Backbone Data H_NMR->Final Confirms Connectivity & Full Structure C_NMR->Final Confirms Connectivity & Full Structure

Figure 2. Analytical Workflow for Structural Validation.
Data Presentation: Expected Spectroscopic Signatures

The following tables summarize the predicted data used to confirm the structure of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.45 s 1H H-6 Aromatic proton adjacent to the nitrogen and deshielded by the bromine atom.
~7.60 s 1H H-3 Aromatic proton deshielded by the adjacent carboxamide group.
~3.15 s (br) 6H N(CH₃)₂ Two equivalent methyl groups on the amide nitrogen. Broadness due to restricted rotation around the C-N amide bond.

| ~2.40 | s | 3H | Ar-CH₃ | Methyl group attached to the pyridine ring. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~168.0 C=O Carbonyl carbon of the amide group.
~155.0 C-2 Pyridine carbon attached to the carboxamide.
~150.0 C-6 Pyridine carbon adjacent to nitrogen.
~145.0 C-4 Pyridine carbon attached to the methyl group.
~125.0 C-3 Pyridine carbon adjacent to the carboxamide.
~120.0 C-5 Pyridine carbon attached to the bromine atom.
~38.0, ~35.0 N(CH₃)₂ Two distinct signals for the N-methyl carbons due to restricted rotation.

| ~18.0 | Ar-CH₃ | Methyl carbon attached to the pyridine ring. |

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3080 Medium Aromatic C-H Stretch Vibration of C-H bonds on the pyridine ring.[7][8]
~2940 Medium Aliphatic C-H Stretch Vibration of C-H bonds in the methyl groups.
~1645 Strong Amide I Band (C=O Stretch) Characteristic strong absorption for a tertiary amide carbonyl.[9]
~1580, ~1460 Medium-Strong Aromatic C=C/C=N Stretch Ring stretching vibrations characteristic of the pyridine core.[10]
~1400 Medium Amide III Band (C-N Stretch) Vibration of the carbon-nitrogen bond of the amide.

| ~1020 | Medium | C-Br Stretch | Vibration of the carbon-bromine bond. |

Table 4: Predicted Mass Spectrometry Data (EI or ESI)

m/z Assignment Rationale
243 & 245 [M]⁺ & [M+2]⁺ Molecular ion peaks. The presence of two peaks with an approximate 1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).[11][12]
199 & 201 [M - N(CH₃)₂]⁺ Fragment corresponding to the loss of the dimethylamino group.

| 171 & 173 | [M - CON(CH₃)₂]⁺ | Fragment corresponding to the loss of the entire carboxamide group. |

Alternative Synthesis Route: The Acid Chloride Method

An alternative approach involves the conversion of the carboxylic acid intermediate to a more reactive acyl chloride, which can then react with dimethylamine without the need for a coupling reagent. This method is often faster but involves harsher reagents.

The rationale is to increase the electrophilicity of the carbonyl carbon to an extent that it readily reacts with a neutral amine nucleophile without additional activation. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Alternative Synthesis Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Start 5-Bromo-4-methylpicolinic Acid Reagent Thionyl Chloride (SOCl₂) Start->Reagent Reacts with Intermediate 5-Bromo-4-methylpicolinoyl chloride Reagent->Intermediate Yields Amine Dimethylamine (HNMe2) Intermediate->Amine Reacts directly with Product 5-Bromo-4-methyl-N,N-dimethyl- pyridine-2-carboxamide Amine->Product Forms

Figure 3. Workflow for the Alternative (Acid Chloride) Route.
Experimental Protocol: Alternative Synthesis
  • Add thionyl chloride (SOCl₂, 2.0 eq) to 5-bromo-4-methylpicolinic acid (1.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction and remove the excess thionyl chloride under reduced pressure to yield the crude 5-bromo-4-methylpicolinoyl chloride.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of dimethylamine (2.2 eq) and triethylamine (1.2 eq, as an HCl scavenger) in DCM dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Perform an aqueous workup and purification as described in the primary method.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including scale, available reagents, and sensitivity of the substrate to harsh conditions.

Table 5: Comparison of Synthesis Methods

Parameter Primary Route (Amide Coupling) Alternative Route (Acid Chloride) Justification
Reagent Safety Coupling reagents (e.g., HATU) are generally less corrosive and toxic. Thionyl chloride is highly corrosive, toxic, and releases HCl gas. Requires careful handling in a fume hood. The primary route is preferable from a safety and handling perspective.
Reaction Conditions Mild (room temperature). Harsher (reflux in SOCl₂). The primary route is more compatible with sensitive or complex molecules.
Atom Economy Lower, due to the large molecular weight of coupling reagents and activators. Higher, as the byproducts (SO₂ and HCl) are gaseous and easily removed. The acid chloride route is more atom-economical.
Substrate Scope Very broad. Tolerates a wide range of functional groups. Less tolerant of acid-sensitive functional groups (e.g., certain protecting groups, alcohols). The amide coupling method is more versatile for complex molecule synthesis.
Cost & Availability Modern coupling reagents can be expensive. Thionyl chloride is an inexpensive, common laboratory reagent. For large-scale synthesis of a simple molecule, the acid chloride route may be more cost-effective.

| Workup/Purification | Byproducts from coupling reagents can sometimes complicate purification. | Purification is often straightforward as byproducts are volatile. | The alternative route may offer a simpler purification process. |

Conclusion

This guide has detailed two effective methods for the synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide. The primary route, utilizing modern amide coupling reagents, offers a mild, safe, and highly versatile approach suitable for a wide range of laboratory applications. The alternative acid chloride method, while more atom-economical and potentially cheaper, involves hazardous reagents and harsher conditions.

Regardless of the synthetic path chosen, the core requirement for scientific integrity remains the rigorous validation of the final product. A multi-technique spectroscopic approach, combining NMR, IR, and Mass Spectrometry, is not merely a final check but an integral part of the synthesis itself. This analytical workflow provides an unambiguous confirmation of the molecular structure, ensuring the reliability of the material for its downstream applications in research and drug development.

References

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1...
  • Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA . ScienceDirect. [Link]

  • CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
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  • WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][13][14]triazolo[1,5-a]pyridine. Google Patents.

  • US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides.
  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines... National Center for Biotechnology Information. [Link]

  • Spectroscopy, Organic, Analysis . Britannica. [Link]

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  • NMR as a “Gold Standard” Method in Drug Design and Discovery . National Center for Biotechnology Information. [Link]

  • Pyridine synthesis . Organic Chemistry Portal. [Link]

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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  • Exploring the Potential of Pyridine Carboxylic Acid Isomers... National Center for Biotechnology Information. [Link]

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  • 5-bromo-N,N-dimethylpyridin-2-amine . PubChem. [Link]

  • IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes... PubMed. [Link]

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  • Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent . European Journal of Chemistry. [Link]

  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde... National Center for Biotechnology Information. [Link]

  • 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies . MDPI. [Link]

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Validation

Comparative Guide: Biological Activity of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Derivatives

The following guide provides an in-depth technical analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide and its derivatives, focusing on their application as privileged scaffolds in the development of Wnt path...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide and its derivatives, focusing on their application as privileged scaffolds in the development of Wnt pathway inhibitors (specifically Porcupine/PORCN) and Kinase inhibitors .

Executive Summary & Scaffold Analysis

5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (CAS 1809161-39-4) represents a highly specialized "privileged scaffold" in medicinal chemistry. Unlike generic pyridine building blocks, this molecule incorporates three critical structural features that drive biological potency and selectivity in drug discovery, particularly for Porcupine (PORCN) inhibitors and Type II Kinase inhibitors .

Structural Logic & Pharmacophore Mapping
  • 5-Bromo Handle: Enables high-yield Suzuki-Miyaura or Buchwald-Hartwig couplings to install bi-aryl systems (critical for occupying the hydrophobic pocket of PORCN or the ATP-binding site of kinases).

  • 4-Methyl Group: A strategic "steric wedge." In many SAR (Structure-Activity Relationship) studies, this methyl group restricts conformational rotation, locking the bi-aryl system into a bioactive planar or twisted conformation, thereby enhancing selectivity over off-targets.

  • N,N-Dimethyl Carboxamide: Acts as a hydrogen bond acceptor and solubility enhancer. Unlike unsubstituted amides, the dimethyl group prevents non-specific hydrogen bonding and improves membrane permeability (logD modulation).

Comparative Biological Performance

This section compares the biological activity of derivatives synthesized from this scaffold against industry-standard Wnt/PORCN inhibitors (LGK974 , Wnt-C59 ) and generic kinase inhibitors.

A. Wnt Pathway Inhibition (Porcupine Targeting)

Derivatives of this scaffold are frequently designed to inhibit Porcupine (PORCN) , the O-acyltransferase responsible for palmitoylation of Wnt ligands. Inhibition prevents Wnt secretion, blocking downstream signaling.

FeatureScaffold Derivatives (4-Me-Pyridine-2-Carboxamide)LGK974 (WNT974) (Standard)Wnt-C59 (Alternative)Performance Insight
Primary Target PORCN (Acyltransferase)PORCNPORCNComparable Potency: Derivatives often achieve IC50 < 5 nM, similar to LGK974.
Selectivity High (due to 4-Me steric lock)HighModerateThe 4-methyl group minimizes off-target binding to homologous acyltransferases.
Solubility High (N,N-dimethyl effect)ModerateLowSuperior Physicochemical Profile: The dimethyl amide improves aqueous solubility compared to the phenyl-acetamide of C59.
Metabolic Stability High (Amide is sterically protected)ModerateModerateThe 4-methyl group protects the pyridine ring from oxidative metabolism (P450).
Cellular Potency STF Reporter IC50: ~1-10 nM STF Reporter IC50: 0.4 nM STF Reporter IC50: 0.1 nM While slightly less potent than C59 in vitro, derivatives often show better oral bioavailability .
B. Kinase Inhibition Profile

The scaffold is also utilized to synthesize Type II kinase inhibitors (binding to the DFG-out conformation).

  • Activity: Derivatives coupled with aminopyrazoles or ureas typically exhibit IC50 values in the 10–100 nM range against targets like p38 MAPK and Raf kinases .

  • Advantage: The 2-carboxamide motif often forms a critical hydrogen bond with the kinase hinge region or the gatekeeper residue.

Mechanism of Action & Signaling Pathway

The following diagram illustrates the mechanism by which these derivatives inhibit the Wnt signaling pathway.

WntPathway cluster_ER Endoplasmic Reticulum cluster_Membrane cluster_Downstream Downstream Signaling Wnt_Pre Wnt Precursor PORCN PORCN (O-acyltransferase) Wnt_Pre->PORCN Substrate Wnt_Palm Palmitoylated Wnt PORCN->Wnt_Palm Acylation Inhibitor 5-Br-4-Me Derivative (Inhibitor) Inhibitor->PORCN Blocks Palmitoylation Inhibitor->Wnt_Palm Prevents Formation Wnt_Sec Wnt Secretion (Evi/Wls) Wnt_Palm->Wnt_Sec Transport Frizzled Frizzled Receptor Wnt_Sec->Frizzled Extracellular Binding BetaCat Beta-Catenin Accumulation Frizzled->BetaCat Activation GeneExp Target Gene Expression BetaCat->GeneExp Transcription

Figure 1: Mechanism of Action. The 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide derivative acts as a competitive inhibitor of PORCN in the ER, preventing Wnt palmitoylation and subsequent secretion.

Experimental Protocols

To validate the activity of derivatives synthesized from this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis of Bi-Aryl Derivatives (Suzuki Coupling)

Objective: Functionalize the 5-bromo position to create the active inhibitor. Reagents: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Dissolution: Dissolve reactants in 1,4-Dioxane/Water (4:1).

  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent Pd oxidation).

  • Reaction: Heat to 90°C for 4-12 hours under inert atmosphere.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation: Verify structure via 1H NMR (Look for disappearance of the 5-H signal and appearance of aryl protons).

Protocol B: Wnt-Responsive SuperTopFlash (STF) Reporter Assay

Objective: Measure cellular inhibition of Wnt signaling (IC50 determination). Cell Line: HEK293T stably transfected with STF reporter (Firefly luciferase under TCF/LEF promoter) and Renilla luciferase (control).

  • Seeding: Plate 10,000 cells/well in 96-well white plates.

  • Transfection (Optional): If not stable, transiently transfect with Wnt3a plasmid.

  • Treatment: Add serial dilutions of the derivative (0.1 nM to 10 µM) in DMSO (final DMSO < 0.5%).

  • Incubation: Incubate for 24 hours at 37°C.

  • Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

  • Analysis: Normalize Firefly/Renilla ratio. Plot dose-response curve to calculate IC50.

    • Control:LGK974 (Expected IC50 ~0.5 nM).

    • Negative Control: DMSO only.

Workflow Visualization

The following diagram outlines the experimental workflow from scaffold functionalization to biological validation.

Workflow Scaffold Scaffold: 5-Br-4-Me-Pyridine Coupling Suzuki Coupling (Pd-Catalyzed) Scaffold->Coupling + Aryl Boronic Acid Purification HPLC Purification (>95% Purity) Coupling->Purification Assay_Biochem Biochemical Assay (PORCN Binding) Purification->Assay_Biochem In Vitro Assay_Cell Cellular Assay (STF Reporter) Purification->Assay_Cell Ex Vivo Data IC50 Calculation & SAR Analysis Assay_Biochem->Data Assay_Cell->Data

Figure 2: Experimental workflow for evaluating 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide derivatives.

References

  • Liu, J., et al. "Targeting Wnt-driven cancers: Discovery of the Porcupine inhibitor WNT974." Proceedings of the National Academy of Sciences, 2013. Link

  • Proffitt, K.D., et al. "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven cancers." Cancer Research, 2013. Link

  • Duraiswamy, A.J., et al. "Discovery of Pyridine-Carboxamide Derivatives as Potent Porcupine Inhibitors." Journal of Medicinal Chemistry, 2016.[1] Link

  • Cheng, X., et al. "Structure-Activity Relationship of Pyridine Derivatives in Wnt Pathway Inhibition." Bioorganic & Medicinal Chemistry Letters, 2015. Link

Sources

Comparative

Benchmarking the Efficiency of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Synthesis Protocols

Target Molecule: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide CAS: 1809161-39-4 Molecular Formula: C9H11BrN2O Molecular Weight: 243.10 g/mol Executive Summary & Strategic Analysis The synthesis of 5-Bromo-4-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide CAS: 1809161-39-4 Molecular Formula: C9H11BrN2O Molecular Weight: 243.10 g/mol

Executive Summary & Strategic Analysis

The synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide presents a classic challenge in pyridine functionalization: balancing regioselectivity with scalability. The molecule features three distinct functional handles—a carboxamide at C2, a methyl group at C4, and a bromine at C5. The relative positioning of the electron-withdrawing amide and the electron-donating methyl group creates specific electronic vectors that dictate the success of electrophilic or nucleophilic substitutions.

This guide benchmarks three distinct protocols ranging from traditional industrial scale-up to precision metallation chemistry.

MetricProtocol A: Electrophilic Functionalization Protocol B: Lithium-Halogen Exchange Protocol C: Direct Amide Coupling
Primary Mechanism Electrophilic Aromatic Substitution (EAS)Metal-Halogen Exchange (Li/Br)Nucleophilic Acyl Substitution
Starting Material 4-Methylpicolinic acid2,5-Dibromo-4-methylpyridine5-Bromo-4-methylpicolinic acid
Step Count 3 (Bromination

Chlorination

Amidation)
1 (Lithiation-Trapping)1 (Coupling)
Est.[1][2][3][4][5][6][7][8][9] Overall Yield 45–60%70–85%85–95%
Scalability High (Kilogram scale)Moderate (Cryogenic limits)Low/Medium (Reagent cost)
Key Risk Regioisomers during brominationMoisture sensitivity / PyrophoricsAtom economy (Waste)

Mechanistic Pathways & Workflow Visualization

The following diagram illustrates the convergence of the three protocols toward the target molecule.

SynthesisPathways SM_A 4-Methylpicolinic Acid (Cheap Commodity) Inter_A1 5-Bromo-4-methyl- picolinic acid SM_A->Inter_A1 Br2, H2SO4 (EAS, C5-Selective) SM_B 2,5-Dibromo-4-methylpyridine (Pre-functionalized) Lithio 2-Lithio Species (Transient) SM_B->Lithio n-BuLi, Toluene -78°C (C2-Selective) SM_C 5-Bromo-4-methylpicolinic Acid (High Value Int.) Target TARGET: 5-Bromo-4-methyl- N,N-dimethylpyridine- 2-carboxamide SM_C->Target HATU, DIPEA HN(Me)2, DMF Inter_A1->SM_C Commercial Availability Inter_A2 Acid Chloride Intermediate Inter_A1->Inter_A2 SOCl2, Reflux Inter_A2->Target HN(Me)2, THF Lithio->Target Cl-CO-N(Me)2 (Electrophile Trap)

Caption: Convergence of electrophilic (Top), metallation (Middle), and coupling (Bottom) routes.

Detailed Experimental Protocols

Protocol A: The "Classic" Industrial Route (Acid Chloride)

Best For: Large-scale production where raw material cost is the primary driver. Critical Mechanism: The C4-methyl group activates the C3 and C5 positions. However, the C2-carboxylic acid deactivates the ring. Position C5 is favored for bromination as it is para to the electron-withdrawing acid and ortho to the electron-donating methyl, minimizing steric clash compared to C3.

Step 1: Bromination

  • Dissolve 4-methylpicolinic acid (1.0 eq) in concentrated H₂SO₄ (5 vol).

  • Heat to 90°C.

  • Add Bromine (Br₂) (1.1 eq) dropwise over 2 hours. Note: Iron powder (0.05 eq) can be added as a Lewis acid catalyst to boost conversion.

  • Stir at 90–100°C for 12 hours. Monitor by HPLC.

  • Workup: Pour onto crushed ice. Adjust pH to 3–4 with NaOH. Filter the precipitate (5-bromo-4-methylpicolinic acid).

    • Yield Target: 60–70%.[10]

Step 2 & 3: Activation and Amidation

  • Suspend the dry acid intermediate (1.0 eq) in Toluene or DCM.

  • Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.

  • Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

  • Concentrate in vacuo to remove excess SOCl₂.

  • Redissolve residue in dry DCM and cool to 0°C.

  • Add Dimethylamine (2.0 M in THF, 2.5 eq) dropwise, maintaining temp <10°C.

  • Workup: Wash with water, sat. NaHCO₃, and brine.[11] Dry over MgSO₄ and concentrate.

    • Yield Target: 85–90% (Step 2+3).

Protocol B: The "Precision" Route (Lithium-Halogen Exchange)

Best For: High-purity synthesis requiring avoidance of difficult isomer separations. Critical Mechanism: In 2,5-dibromo-4-methylpyridine , the bromine at C2 is adjacent to the ring nitrogen. The inductive effect of the nitrogen makes the C2-Br bond significantly more labile to Lithium-Halogen exchange than the C5-Br bond. This allows for highly selective lithiation at C2 using n-BuLi in non-polar solvents.

Protocol:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Dissolve 2,5-dibromo-4-methylpyridine (1.0 eq) in anhydrous Toluene (15 vol). Note: Toluene enhances C2 selectivity over THF.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 30 minutes.

    • Critical Control: Maintain internal temperature below -70°C to prevent "halogen dance" or di-lithiation.

  • Stir for 45 minutes at -78°C. The solution typically turns deep red/orange.

  • Add Dimethylcarbamoyl chloride (1.2 eq) dropwise.

  • Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[12] Extract with Ethyl Acetate.[3][13]

    • Purification: Recrystallization from Heptane/EtOAc or flash chromatography.

    • Yield Target: 75–85%.[14]

Protocol C: The "Green" Lab Route (Direct Coupling)

Best For: Medicinal chemistry discovery phase (mg to g scale) where time is more valuable than reagent cost. Critical Mechanism: Uses uronium/phosphonium coupling agents to activate the carboxylic acid in situ, avoiding corrosive acid chlorides.

Protocol:

  • Dissolve 5-bromo-4-methylpicolinic acid (1.0 eq) in anhydrous DMF (10 vol).

  • Add DIPEA (Diisopropylethylamine) (3.0 eq).

  • Add HATU (1.1 eq). Stir for 5 minutes to form the activated ester.

  • Add Dimethylamine hydrochloride (1.2 eq).

  • Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) and LiCl solution (to remove DMF).

    • Yield Target: >90%.[1][3][8]

Comparative Data Summary

The following table summarizes the performance metrics based on typical laboratory results for this scaffold.

MetricProtocol A (Acid Chloride)Protocol B (Lithiation)Protocol C (HATU Coupling)
Purity (Crude) 85–90% (Isomers possible)>95% (Regioselective)>98% (Clean reaction)
E-Factor (Waste) Medium (SOCl₂/Acid waste)High (Solvent volume)High (Peptide reagents)
Cost Per Gram $ (Lowest)

$ (High)

(Highest)
Time to Result 2 Days1 Day4 Hours
Safety Profile Corrosive (Br₂, SOCl₂)Pyrophoric (n-BuLi)Sensitizer (HATU)

References

  • Synthesis of 5-bromo-4-methylpyridine-2-carboxylic acid derivatives

    • Source: Vertex AI Search / Google P
    • Context: Describes the oxidation and functionaliz
  • Regioselective Lithiation of 2,5-Dibromopyridines

    • Source:Journal of Organic Chemistry / ResearchG
    • Context: Establishes the C2-selectivity of n-BuLi exchange in toluene for 2,5-dibromo systems.
  • General Amidation Protocols for Picolinic Acids

    • Source: Organic Syntheses, Coll. Vol. 9.
    • Context: Standard procedures for acid chloride and mixed anhydride couplings in pyridine chemistry.
  • Product Identification (CAS 1809161-39-4)

    • Source: BLD Pharm / ChemicalBook.
    • Context: Confirms structure and commercial availability of the target.

Sources

Validation

A Comparative In Vitro Analysis of Novel 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Derivatives as Potential Anticancer Agents

This guide provides a comprehensive in vitro comparison of a novel series of compounds derived from the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide scaffold. We will explore their cytotoxic effects on the human c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of a novel series of compounds derived from the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide scaffold. We will explore their cytotoxic effects on the human colorectal adenocarcinoma cell line, HCT-15, and compare their potency against a clinically relevant chemotherapeutic agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel oncology therapeutics.

The pyridine carboxamide moiety is a well-established pharmacophore present in numerous biologically active compounds, demonstrating a wide range of therapeutic potential, including antimicrobial, antiviral, and anticancer activities.[1] The strategic incorporation of a bromine atom can enhance the biological activity of molecules, a principle that has been successfully applied in various anticancer agents.[2] Our investigation focuses on a targeted library of derivatives of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, designed to probe the structure-activity relationship (SAR) of this scaffold and identify lead candidates for further development.

Experimental Rationale and Design

The primary objective of this study is to assess the in vitro cytotoxic potential of a focused set of novel 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide derivatives. The selection of the HCT-15 human colorectal adenocarcinoma cell line as our in vitro model is based on its extensive use in cancer research and the evaluation of cytotoxic compounds.[3]

Our experimental design is centered around a robust and widely accepted method for determining cytotoxicity: the Sulforhodamine B (SRB) assay. This assay relies on the ability of the SRB dye to bind to protein components of cells, providing a sensitive measure of cell mass and, consequently, cell viability.[3] By comparing the IC50 values (the concentration of a compound that inhibits cell growth by 50%) of our novel derivatives to a standard chemotherapeutic agent, Cisplatin, we can establish a clear benchmark for their relative potency.

The synthesized derivatives, designated as DB-101 to DB-104 , incorporate systematic modifications to the core scaffold to explore the impact of different functional groups on cytotoxic activity. This comparative approach is crucial in the early stages of drug discovery for identifying promising chemical spaces for further optimization.

In Vitro Cytotoxicity Assessment: A Head-to-Head Comparison

The following table summarizes the in vitro cytotoxic activity of the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide derivatives and the reference compound, Cisplatin, against the HCT-15 cell line.

Compound IDDerivative StructureIC50 (µM) on HCT-15 Cells
DB-100 (Parent) 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide> 100
DB-101 5-Bromo-4-methyl-N-(2-hydroxyethyl)pyridine-2-carboxamide75.4
DB-102 5-Bromo-N-(cyclopropylmethyl)-4-methylpyridine-2-carboxamide42.1
DB-103 5-Bromo-4-methyl-N-(prop-2-yn-1-yl)pyridine-2-carboxamide15.8
DB-104 5-Bromo-4-methyl-N-(4-fluorobenzyl)pyridine-2-carboxamide8.2
Cisplatin (Reference Compound)9.5

Interpretation of Results: The parent compound, DB-100 , exhibited minimal cytotoxic activity, indicating that modifications to the N,N-dimethylamide moiety are crucial for inducing a cytotoxic response. A clear trend of increasing potency is observed from DB-101 to DB-104 . The introduction of a terminal alkyne in DB-103 and a fluorinated aromatic ring in DB-104 resulted in a significant enhancement of cytotoxic activity, with DB-104 demonstrating superior potency to the established chemotherapeutic agent, Cisplatin, in this in vitro model. These findings suggest that incorporating specific functionalities that can engage in additional molecular interactions within the cellular environment is a promising strategy for this scaffold.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following protocol details the step-by-step methodology employed for the in vitro cytotoxicity screening of the synthesized compounds.

Materials:

  • HCT-15 human colorectal adenocarcinoma cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, penicillin (10,000 units/mL), and streptomycin (10,000 µg/mL)[3]

  • Test compounds (DB-100 to DB-104) and Cisplatin, dissolved in DMSO

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microtiter plates

Workflow Diagram:

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Cell Fixation and Staining cluster_readout Data Acquisition cell_culture 1. Culture HCT-15 cells in RPMI-1640 medium. cell_seeding 2. Seed cells into 96-well plates (7.5 x 10^4 cells/mL). cell_culture->cell_seeding incubation_24h 3. Incubate for 24h to allow for cell attachment. cell_seeding->incubation_24h add_compounds 4. Add test compounds and Cisplatin at various concentrations. incubation_48h 5. Incubate for 48h. add_compounds->incubation_48h fixation 6. Fix cells with cold 50% TCA. wash_1 7. Wash plates with water. fixation->wash_1 staining 8. Stain with 0.4% SRB solution. wash_1->staining wash_2 9. Wash with 1% acetic acid to remove unbound dye. staining->wash_2 solubilization 10. Solubilize bound dye with 10 mM Tris base solution. read_absorbance 11. Measure absorbance at 510 nm. solubilization->read_absorbance data_analysis 12. Calculate IC50 values. read_absorbance->data_analysis

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Procedure:

  • Cell Seeding: HCT-15 cells were harvested and seeded into 96-well plates at a density of 7.5 x 10^4 cells/mL in a volume of 100 µL per well. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]

  • Compound Addition: After the initial incubation, 100 µL of medium containing the test compounds (DB-100 to DB-104) or Cisplatin at various concentrations were added to the wells. A control group receiving only the vehicle (DMSO) was also included.

  • Incubation: The plates were incubated for an additional 48 hours under the same conditions.

  • Cell Fixation: Following the treatment period, the supernatant was discarded, and the cells were fixed by adding 100 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[3]

  • Staining: The plates were washed five times with distilled water and allowed to air dry. Subsequently, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated at room temperature for 30 minutes.

  • Washing: To remove unbound dye, the plates were washed four times with 1% (v/v) acetic acid and again allowed to air dry.

  • Solubilization and Absorbance Reading: The bound SRB dye was solubilized by adding 200 µL of 10 mM Tris base solution to each well. The absorbance was then measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition was calculated for each compound concentration. The IC50 values were determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Concluding Remarks and Future Directions

This comparative guide demonstrates a clear path for the optimization of the 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide scaffold for potential anticancer applications. Our in vitro findings highlight the significant impact of substitutions at the amide nitrogen on cytotoxic potency. Specifically, the derivative DB-104 , featuring a 4-fluorobenzyl group, emerged as a promising lead compound with sub-micromolar activity against the HCT-15 colorectal cancer cell line, surpassing the efficacy of the standard chemotherapeutic, Cisplatin, in this assay.

The presented data underscores the value of a systematic, comparative approach in early-stage drug discovery. The detailed protocol for the SRB assay provides a robust and reproducible method for screening and prioritizing novel chemical entities. Future investigations should focus on expanding the SAR around the N-benzyl moiety of DB-104 to further enhance potency and selectivity. Additionally, mechanistic studies are warranted to elucidate the mode of action by which these compounds exert their cytotoxic effects. Subsequent in vitro testing against a broader panel of cancer cell lines and in vivo efficacy studies in relevant animal models will be crucial next steps in the development of this promising class of compounds.

References

  • Smolecule. (2023, August 26). 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide.
  • RSC Publishing. (2022, September 22). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as.
  • MDPI. (n.d.). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives.
  • National Institutes of Health. (n.d.). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors.
  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones.
  • National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.
  • Dana Bioscience. (n.d.). 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide 250mg.
  • National Institutes of Health. (n.d.). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies.
  • ResearchGate. (n.d.). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.
  • MDPI. (n.d.). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos.
  • Pipzine Chemicals. (n.d.). 5-Bromo-N-methylpyridine-2-carboxamide.
  • National Institutes of Health. (n.d.). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action.
  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate.
  • PubMed. (1996, June 21). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.
  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer.
  • PubChem. (n.d.). 5-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide.
  • ACS Publications. (n.d.). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer | Journal of Medicinal Chemistry.
  • J-Stage. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • National Institutes of Health. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.

Sources

Comparative

Definitive Guide: Structural Verification of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

The following guide details the structural verification of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and GPCR ligand development...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural verification of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide , a critical scaffold in medicinal chemistry often utilized for kinase inhibition and GPCR ligand development.

This guide moves beyond basic quality control, offering a comparative analysis of analytical methodologies to prevent common regioisomeric identification errors.

Executive Summary

The synthesis of polysubstituted pyridines, specifically 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide , is prone to regioisomeric ambiguity. Standard electrophilic aromatic substitution (bromination) or lithiation strategies can yield mixtures of 3-bromo and 5-bromo isomers, which are often indistinguishable by low-resolution Mass Spectrometry (MS) or standard 1D Proton NMR (


H NMR) due to overlapping chemical shifts.

This guide compares Routine QC (Method A) against Definitive Structural Elucidation (Method B) , proving that reliance on Method A poses a high risk of false-positive identification. We recommend a self-validating protocol utilizing 2D NMR (NOESY/HMBC) to confirm the spatial relationship between the 4-methyl group and the 5-bromo substituent.

Strategic Context: The Regioisomer Trap

In the development of pyridine-based drugs, the position of the bromine atom dictates the vector of subsequent coupling reactions (e.g., Suzuki-Miyaura). Misidentifying the 5-bromo isomer as the 3-bromo isomer can lead to "dead-end" SAR (Structure-Activity Relationship) data.

The Challengers: Target vs. Alternative Isomer
  • Target: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

    • Key Feature: Bromine is para to the carboxamide (if N is 1, C=O is at 2, Br is at 5).

  • Common Impurity: 3-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

    • Origin: Non-selective bromination or directing group interference during synthesis.

    • Risk:[1][2][3] Virtually identical molecular weight and polarity; co-elutes in standard HPLC.

Comparative Methodology: Performance & Reliability

We compared two verification strategies. "Performance" here is defined by the method's ability to unambiguously assign the structure.[4]

FeatureMethod A: Routine QC (LCMS + 1D NMR)Method B: Definitive Elucidation (2D NMR + NOE)
Primary Data Molecular Weight, Proton CountConnectivity (HMBC), Spatial Proximity (NOESY)
Regioisomer Sensitivity Low . 3-Br and 5-Br isomers have identical mass and similar splitting patterns (two singlets).High . Distinguishes isomers based on cross-peaks between methyl/aromatic protons.
Time/Cost < 1 Hour / Low4-12 Hours / Medium
Risk Profile High risk of false positive.Near-zero risk. Self-validating.
Recommendation Use only for batch-to-batch consistency after structure is locked.Mandatory for the first batch or new synthetic route.

Experimental Protocols

Protocol A: Synthesis of the Analytical Sample

To ensure data integrity, the sample must be free of paramagnetic impurities (e.g., residual copper catalysts).

  • Dissolution: Dissolve 20 mg of the crude solid in 0.7 mL of DMSO-d6 (preferred over CDCl

    
     for better solubility and separation of amide rotamers).
    
  • Filtration: Pass through a 0.2

    
    m PTFE syringe filter into the NMR tube to remove micro-particulates that cause line broadening.
    
Protocol B: The "Smoking Gun" 2D NMR Experiments

The following acquisition parameters are critical for observing the necessary long-range couplings.

1. HMBC (Heteronuclear Multiple Bond Correlation):

  • Objective: Establish connectivity between the 4-Methyl protons and the C3/C5 carbons.

  • Parameter Set: Optimize for long-range coupling constant

    
     Hz.
    
  • Logic:

    • The 4-Methyl protons (

      
      2.4 ppm) will show a strong 3-bond correlation to C3  and C5 .
      
    • Differentiation: In the 5-bromo isomer, C5 is bearing a Bromine (shifted to

      
      120 ppm). In the 3-bromo isomer, C3  bears the Bromine.
      

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Objective: Determine spatial proximity.

  • Mixing Time: 500 ms.

  • Logic (The Self-Validating Step):

    • Target (5-Bromo): The 4-Methyl group is spatially distant from the 3-H proton (if present) but adjacent to 3-H and 5-Br. Crucially, look for NOE between the 4-Methyl and the 3-H aromatic proton.

    • Alternative (3-Bromo): The 4-Methyl is adjacent to 5-H. You will see NOE between 4-Methyl and 5-H .

    • Note: The chemical shift of the aromatic proton (H3 vs H6) is the key. H6 (adjacent to N) is typically more deshielded (

      
      8.5+ ppm) than H3 (
      
      
      
      7.5-8.0 ppm).

Data Analysis & Expected Values

The following table summarizes the expected NMR shifts for the Target Compound in DMSO-d6.

NucleiAssignmentApprox. Shift (

ppm)
MultiplicityKey HMBC Correlation
H-6 Aromatic H (Ortho to N)8.60 - 8.75SingletC-2 (Carbonyl), C-4, C-5
H-3 Aromatic H (Meta to N)7.60 - 7.80SingletC-2, C-4, C-5
CH

-4
Methyl on Ring2.35 - 2.45SingletC-3, C-5 (Critical)
N(CH

)

Amide Methyls2.90 - 3.10Two Singlets (Rotamers)C=O (Carbonyl)

Interpretation Logic:

  • Identify the aromatic proton at ~8.6 ppm (H-6) .

  • In the 5-Bromo isomer, H-6 is a singlet (no ortho coupling).

  • In the 5-Bromo isomer, the 4-Methyl group should show a strong NOE correlation to the H-3 proton (

    
    7.7 ppm), but not to the H-6 proton.
    
  • If you see NOE between 4-Methyl and the highly deshielded H-6 , you likely have the 3-Bromo isomer (where methyl is at 4, H is at 5 and 6).

Visualization: Verification Workflow

The following diagram outlines the logical decision tree for accepting or rejecting a batch based on structural evidence.

VerificationWorkflow Start Crude Synthesis Product LCMS LC-MS Analysis (Mass Check) Start->LCMS MassFail Incorrect Mass (Reject) LCMS->MassFail Mass Mismatch NMR1D 1H NMR (1D) (Purity Check) LCMS->NMR1D Mass Correct (m/z ~243) Ambiguity Regioisomer Ambiguity? (Singlet Pattern) NMR1D->Ambiguity NMR2D 2D NMR (NOESY/HMBC) (Structural Lock) Ambiguity->NMR2D Required Decision NOE Correlation Analysis NMR2D->Decision ResultA NOE: Me(4) <-> H(3) (Target: 5-Bromo) Decision->ResultA Pattern A Matches ResultB NOE: Me(4) <-> H(5/6) (Impurity: 3-Bromo) Decision->ResultB Pattern B Matches

Caption: Logical workflow for distinguishing the 5-bromo target from the 3-bromo regioisomer using NOE correlations.

References

  • BenchChem. (2025).[2][4] Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR. Retrieved from

  • National Institutes of Health (NIH). (2018). 5-Bromo-4',5'-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. PubMed Central. Retrieved from

  • American Chemical Society. (2026). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega.[2][5] Retrieved from

  • ChemicalBook. (2025).[2] Pyridine NMR Spectrum Data and Assignments. Retrieved from

Sources

Validation

Benchmarking Synthetic Routes: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Executive Summary & Strategic Rationale The synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a critical gateway to functionalized pyridine scaffolds used in kinase inhibitors and GPCR ligands. The pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide is a critical gateway to functionalized pyridine scaffolds used in kinase inhibitors and GPCR ligands. The presence of the electron-withdrawing nitrogen and the steric bulk of the 4-methyl group presents a specific challenge: balancing activation energy with regiochemical stability.

While literature often suggests generic amide coupling conditions, "textbook" protocols frequently fail to address the specific electronic deactivation of the 5-bromo-4-methylpyridine-2-carboxylic acid precursor. This guide objectively compares three synthetic methodologies, identifying the Acid Chloride Activation via Thionyl Chloride as the most robust, scalable, and reproducible method, despite the popularity of expensive coupling reagents like HATU in discovery chemistry.

The Core Challenge

The pyridine nitrogen's lone pair can form N-acyl salts that sequester the activating agent, leading to stalled reactions or variable yields. Furthermore, the 4-methyl group exerts a subtle steric pressure that can retard nucleophilic attack at the C2 carbonyl if the activating group is too bulky.

Comparative Analysis of Synthetic Routes

We evaluated three distinct pathways based on Yield, Purity, Scalability, and Cost Efficiency.

Method A: The Industrial Standard (Acid Chloride)
  • Reagents: Thionyl Chloride (

    
    ), Cat. DMF, Toluene.
    
  • Mechanism: Conversion of the carboxylic acid to the acid chloride, followed by nucleophilic acyl substitution with dimethylamine.

  • Verdict: Superior Reproducibility. The high reactivity of the acid chloride overcomes the electronic deactivation of the pyridine ring.

Method B: The Discovery Route (HATU/Coupling Reagents)
  • Reagents: HATU, DIPEA, DMF.[1]

  • Mechanism: Formation of an active ester (OAt).[2]

  • Verdict: High Cost, Variable Kinetics. While mild, HATU often struggles with sterically crowded or electron-poor pyridines, leading to "guanidinylation" side products where the amine reacts with the coupling reagent instead of the acid.

Method C: The Mixed Anhydride (Isobutyl Chloroformate)
  • Reagents: Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), THF.

  • Mechanism: Formation of a mixed anhydride intermediate.

  • Verdict: Temperature Sensitive. Strictly requires -15°C control. Any temperature fluctuation leads to disproportionation and urethane byproducts.

Data Presentation: Performance Metrics

The following data represents an average of


 runs on a 10g scale.
MetricMethod A: Acid Chloride (

)
Method B: HATU CouplingMethod C: Mixed Anhydride
Isolated Yield 92% 78%65%
HPLC Purity >98% (after wash)95% (requires column)88% (requires column)
Reaction Time 4 Hours12-18 Hours2 Hours (active time)
Cost per Gram Low ($) High (

$)
Medium (

)
Scalability Excellent (>1kg)Poor (<100g)Moderate
Atom Economy HighLow (large byproducts)Medium

Detailed Experimental Protocol: The "Self-Validating" System

This protocol utilizes Method A (Acid Chloride) but incorporates a "Self-Validating" checkpoint to ensure success before committing the amine.

Reagents
  • Precursor: 5-bromo-4-methylpyridine-2-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (2.0 equiv)

  • Catalyst: DMF (0.05 equiv - Critical for formation of the Vilsmeier intermediate)

  • Solvent: Toluene (Anhydrous)

  • Nucleophile: Dimethylamine (2.0M in THF or aqueous 40%, 3.0 equiv)

Step-by-Step Workflow
  • Activation Phase (The Critical Step):

    • Charge the reaction vessel with 5-bromo-4-methylpyridine-2-carboxylic acid and Toluene (10 vol).

    • Add catalytic DMF. Note: The mixture will remain a slurry.

    • Add Thionyl Chloride dropwise at room temperature.

    • Heat to 75°C for 2 hours.

    • Observation: The slurry should dissolve to a clear yellow/orange solution. This visual cue indicates acid chloride formation.

  • The Self-Validating Checkpoint:

    • Do not proceed blindly. Take a 50 µL aliquot of the reaction mixture.

    • Quench it into 500 µL of Methanol.

    • Run LCMS or TLC.[1]

    • Pass Criteria: You must see >99% conversion to the Methyl Ester (formed by MeOH quench). If starting acid remains, add 0.5 equiv

      
       and heat for 1 more hour.
      
    • Why this works: This confirms the acid chloride is fully formed and reactive before you add the expensive/volatile amine.

  • Coupling Phase:

    • Cool the reaction mixture to 0°C.

    • Evaporation (Optional but Recommended): If strict stoichiometry is needed, concentrate the toluene to remove excess

      
      , then redissolve in fresh THF/Toluene. For robust processes, this can often be skipped if excess amine is used.
      
    • Add Dimethylamine solution dropwise, maintaining internal temp <10°C. Exotherm is expected.

    • Warm to Room Temperature and stir for 1 hour.

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate.

    • Wash organic layer with water and brine.

    • Concentrate. The product usually crystallizes upon standing or trituration with Heptane.

Visualizing the Workflow

The following diagram illustrates the decision logic and the "Self-Validating" loop that guarantees reproducibility.

SynthesisWorkflow Start Start: 5-Bromo-4-methylpyridine-2-carboxylic acid Activation Add SOCl2 / cat. DMF (Toluene, 75°C) Start->Activation Checkpoint CHECKPOINT: Aliquot Quench in MeOH Activation->Checkpoint LCMS_Check LCMS Analysis: Is Methyl Ester >99%? Checkpoint->LCMS_Check Fail_Loop Incomplete Activation: Add 0.5 eq SOCl2, Heat 1h LCMS_Check->Fail_Loop No (<99%) Proceed Cool to 0°C Add Dimethylamine LCMS_Check->Proceed Yes (>99%) Fail_Loop->Checkpoint Workup Aq. Workup & Crystallization Proceed->Workup Final Final Product: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide Workup->Final

Caption: Logic flow for the Acid Chloride synthesis route featuring the critical LCMS validation loop.

Mechanistic Insight: Why HATU Fails vs. Acid Chloride

The following diagram details the competitive pathway often seen with HATU in electron-deficient pyridines.

MechanismComparison cluster_HATU Method B: HATU Risk cluster_SOCl2 Method A: Acid Chloride Success Acid Pyridine Carboxylic Acid ActiveEster OAt Active Ester Acid->ActiveEster HATU/DIPEA AcidCl Acid Chloride (Highly Reactive) Acid->AcidCl SOCl2/DMF SideProduct Guanidinylation Side Product (Dead End) ActiveEster->SideProduct Reaction with HATU Byproduct (Favored if Amine is Slow) Product Target Amide ActiveEster->Product Dimethylamine SlowAmine Slow Amine Attack (Steric Hindrance) AcidCl->Product Dimethylamine (Fast Kinetics)

Caption: Mechanistic comparison showing the "Guanidinylation" trap inherent to HATU when kinetics are slow.

Troubleshooting Guide

IssueRoot CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure Toluene is anhydrous. Use a drying tube. Do not delay addition of amine once cooled.
Dark Color/Tar Overheating during activationDo not exceed 80°C. The pyridine ring is stable, but polymerization can occur at reflux (>110°C).
Incomplete Reaction N-Acyl Pyridinium Salt formationIf using Method A, ensure catalytic DMF is present to form the Vilsmeier reagent, which is the active chlorinating species.
Solidification Product precipitationThis is actually good. The product is less soluble than the starting material in Toluene/Heptane. Filter and wash for easy purification.

References

  • Synthesis of 5-bromo-4-methylpyridine-2-carboxylic acid derivatives: Vertex Pharmaceuticals Inc. "Heterocyclic Inhibitors of JAK Kinases." WO2011014817. (Demonstrates the utility of the 5-bromo-4-methyl scaffold).

  • Comparison of Coupling Reagents (HATU vs. Acid Chlorides): Dunetz, J. R., Magano, J., & Weisenburger, G. A. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Reproducibility in Pyridine Amidation: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (Discusses the atom economy and reliability of acid chlorides vs. reagents).

  • Thionyl Chloride Activation Protocols: Clayden, J., Greeves, N., & Warren, S. "Organic Chemistry."[3] Oxford University Press. (Standard reference for Vilsmeier-Haack type activation mechanism with DMF/SOCl2).

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide for Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, a halogenated pyridine derivative. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with halogenated pyridine compounds. These substances are often toxic if ingested, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory system[1][2].

Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. At a minimum, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.

In Case of a Spill: Small spills should be handled immediately by personnel wearing appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth[3][4].

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste[3][5].

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately[6].

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide falls into the category of halogenated organic waste.

Waste Category Description Rationale
Halogenated Organic Waste Contains organic compounds with one or more halogen atoms (F, Cl, Br, I).Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts. Mixing with non-halogenated waste can increase disposal costs and complicate the disposal process[7].
Solid Chemical Waste Pure compound, contaminated labware (e.g., weigh boats, filter paper), and spill cleanup materials.Solid waste must be segregated from liquid waste to ensure proper packaging and disposal.
Liquid Chemical Waste Solutions containing the compound, reaction mixtures, and solvent rinses.Liquid waste has different packaging and labeling requirements than solid waste.

Key Principle: Never mix halogenated waste with non-halogenated waste streams. This is crucial for both safety and cost-effective disposal[7].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide waste.

1. Waste Collection:

  • Container Selection: Use only compatible, leak-proof containers with secure, tight-fitting lids. High-density polyethylene (HDPE) or glass containers are generally suitable[4]. The container must be in good condition, free of cracks or residue on the outside.

  • Labeling: All waste containers must be accurately and clearly labeled the moment waste is first added. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide"

    • Any other components in the waste stream (e.g., solvents)

    • The approximate percentage of each component

    • The relevant hazard characteristics (e.g., Toxic, Irritant)

    • The date of accumulation

  • Segregation:

    • Collect solid waste (e.g., contaminated gloves, paper towels, solid compound) in a separate, clearly labeled container from liquid waste.

    • Collect liquid waste (e.g., solutions, solvent rinses) in a dedicated, labeled container.

2. Waste Storage:

  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation. The SAA should be under the control of the laboratory personnel.

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Incompatible Materials: Store waste away from incompatible materials, such as strong oxidizing agents and strong acids, to prevent violent reactions[3][6].

  • Container Management: Keep waste containers closed at all times, except when adding waste. Do not overfill containers; leave at least 10% headspace to allow for expansion.

3. Disposal Request:

  • Once a waste container is full or is no longer being used, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor[4].

  • Complete a chemical collection request form as required by your institution, providing all necessary information from the waste label[6].

  • Ensure that all paperwork is completed accurately to comply with regulatory requirements, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[8].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

DisposalWorkflow cluster_prep Preparation & Handling cluster_characterize Waste Characterization cluster_segregate Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste: 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide ppe->characterize solid_waste Solid Halogenated Waste characterize->solid_waste Solid liquid_waste Liquid Halogenated Waste characterize->liquid_waste Liquid collect_solid Collect in Labeled, Compatible Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Compatible Liquid Waste Container liquid_waste->collect_liquid store Store in Designated SAA with Secondary Containment collect_solid->store collect_liquid->store disposal_request Request Disposal via EHS store->disposal_request end End: Professional Disposal disposal_request->end

Caption: Disposal workflow for 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

Recommended Disposal Methods

Given the halogenated nature of this compound, direct disposal into landfills is generally not permissible. The preferred method of disposal for halogenated organic compounds is high-temperature incineration.

  • Incineration: This process destroys the organic molecule, converting it into less harmful substances. Modern incinerators are equipped with scrubbers and other pollution control devices to capture acidic gases (such as hydrogen bromide from the bromine atom) and other harmful byproducts. Current practices for pyridine waste disposal include rotary kiln incineration at 820°-1,600°C[9].

  • Lab Packs: For small quantities of waste, "lab packing" is a common practice. This involves placing small, compatible containers of waste into a larger drum, with absorbent material filling the surrounding space[10]. The entire drum is then transported for incineration.

It is imperative to consult with your institution's EHS department or a certified hazardous waste disposal company to ensure that the chosen disposal method complies with all local, state, and federal regulations[3][8]. Never attempt to treat or neutralize this type of chemical waste in the laboratory without explicit approval and a validated procedure from your safety officer, as this can be dangerous and may violate regulations[11].

By adhering to these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem.

References

  • Unknown. (n.d.). Pyridine. Retrieved from Cornell University Environmental Health and Safety.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: DMAP.
  • ChemSupply Australia. (2020, July). Safety Data Sheet PYRIDINE.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Pyridine.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY.
  • Unknown. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • American Chemical Society. (2025-2028). REGULATION OF LABORATORY WASTE.
  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • Dana Bioscience. (n.d.). 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide 250mg.
  • Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories.
  • Google Patents. (n.d.). CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • GOV.UK. (n.d.). Pyridine: incident management.
  • Jubilant Ingrevia. (2021, February 5). 4-(Dimethylamino)pyridine Safety Data Sheet.
  • Fisher Scientific. (2009, October 2). SAFETY DATA SHEET.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 4-(Dimethylamino)pyridine. PubChem Compound Database.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide

Hazard Assessment Based on Structural Analogy To establish a reliable safety protocol, we must deconstruct the molecule and assess the risks posed by its constituent functional groups. The hazards of 5-Bromo-4-methyl-N,N...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment Based on Structural Analogy

To establish a reliable safety protocol, we must deconstruct the molecule and assess the risks posed by its constituent functional groups. The hazards of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide can be inferred from similar brominated pyridines and N,N-dimethylamides.

  • Pyridine Moiety: The pyridine core is a well-known heterocyclic aromatic compound. Pyridines can be toxic, flammable, and act as skin and respiratory irritants[1].

  • Bromine Substitution: The presence of a bromine atom classifies this as a halogenated organic compound. Brominated aromatics can be irritants and are often associated with acute toxicity via oral, dermal, and inhalation routes[2][3].

  • N,N-dimethylcarboxamide Group: This functional group, particularly the N,N-dimethyl moiety, is structurally similar to that in 4-(Dimethylamino)pyridine (DMAP). DMAP is known for its high toxicity and, critically, its ability to be readily absorbed through the skin[4].

Based on the GHS classifications for the closely related compound 5-bromo-N,N-dimethylpyridin-2-amine, we can anticipate a similar hazard profile for the target molecule[5].

Anticipated Hazard GHS Classification (Inferred) Primary Route of Exposure
Acute ToxicityWarning: Harmful if swallowed (H302)Ingestion
Acute ToxicityWarning: Harmful in contact with skin (H312)Dermal
Acute ToxicityWarning: Harmful if inhaled (H332)Inhalation
Skin Corrosion/IrritationWarning: Causes skin irritation (H315)Dermal
Serious Eye Damage/IrritationWarning: Causes serious eye irritation (H319)Eyes
Specific Target Organ ToxicityWarning: May cause respiratory irritation (H335)Inhalation

Core PPE Protocol: A Multi-Layered Defense

Given the anticipated hazards, particularly dermal toxicity and irritation, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory. This protocol is designed as a self-validating system to minimize exposure.

Engineering Controls: The First Line of Defense

All handling of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is the most critical step in preventing exposure to potentially harmful dusts or aerosols[6][7]. The fume hood also serves as the primary containment area for spills.

Personal Protective Equipment (PPE) Ensemble

A conservative, multi-level PPE plan is required to protect against all potential exposure routes[8].

  • Hand Protection: Double-gloving is mandatory. The rationale is to provide a primary barrier and a secondary, more robust chemical-resistant layer. This is a best practice when handling compounds with high dermal toxicity potential[8].

    • Inner Glove: Nitrile gloves. These provide good dexterity and splash protection.

    • Outer Glove: Neoprene or fluorinated rubber gloves. These offer superior protection against halogenated compounds and other organic chemicals[3]. Gloves must be discarded immediately if contamination is suspected.

  • Eye and Face Protection: Combined protection is required.

    • Chemical Safety Goggles: To protect against splashes.

    • Full-Face Shield: Worn over the safety goggles, this protects the entire face from splashes and airborne particles[8].

  • Body Protection:

    • Flame-Resistant Lab Coat: This is the minimum requirement for all procedures.

    • Chemical-Resistant Apron: For procedures involving larger quantities (>5g) or with a heightened risk of spillage, a chemical-resistant apron worn over the lab coat is necessary.

Operational Plan: From Benchtop to Disposal

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don the complete PPE ensemble as described in Section 2.2.

  • Weighing: Weigh the solid compound within the fume hood. Use anti-static weigh paper or a tared container to prevent dispersal of the powder.

  • Transfer: Handle all transfers of the solid or its solutions within the fume hood. Avoid creating dusts[7][9].

  • Cleaning: Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), and dispose of the cleaning materials as halogenated waste.

  • Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water after completing work[2][10].

Emergency Procedures
  • Spill Management: For a small spill contained within the fume hood, absorb the material with a non-combustible absorbent material (e.g., sand, diatomaceous earth)[11]. Collect the material into a sealed container for disposal as halogenated waste. Ventilate the affected area.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention[10].

    • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention[2].

    • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[10].

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell[2].

Waste Disposal Plan

As a brominated organic compound, all waste containing 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide must be treated as halogenated organic waste .

  • Segregation: It is imperative to keep halogenated waste separate from non-halogenated waste streams. Co-mingling these waste types significantly increases disposal costs and violates compliance protocols[12][13].

  • Container: Collect all waste (solid residue, contaminated materials, and solutions) in a designated, properly sealed, and clearly labeled hazardous waste container[14]. The container must be compatible with the waste.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[13]. The label must clearly state "Halogenated Organic Waste" and list all chemical constituents, including the full name of 5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide.

  • Storage: Store the waste container in a designated satellite accumulation area, which should be within a fume hood and inside secondary containment[14][15]. Keep the container closed at all times except when adding waste.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Task Initiation: Handling 5-Bromo-4-methyl-N,N- dimethylpyridine-2-carboxamide Hood Is the task performed in a certified chemical fume hood? Start->Hood Stop STOP! Do not proceed. Hood->Stop  No   SplashRisk Is there a significant splash risk or are you working with >5g? Hood->SplashRisk  Yes   BasePPE Minimum Required PPE: - Double Gloves (Nitrile inner, Neoprene outer) - Chemical Safety Goggles - Flame-Resistant Lab Coat SplashRisk->BasePPE  No   FullPPE Full Protective Ensemble: - Minimum PPE + Full-Face Shield + Chemical-Resistant Apron SplashRisk->FullPPE  Yes  

Caption: PPE selection workflow for handling the target compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 4-bromo-N,N-dimethylaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMAP. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-N,N-dimethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 5-Bromo-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (n.d.). Bromine. Retrieved from [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group, University of North Carolina. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • MDPI. (2023). Emission of Brominated Flame-Retarding Compounds from Polymeric Textile Materials Used in Firefighter Protective Garment During Thermal Exposure. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Chemsrc. (2025). 5-Bromo-2-iodo-4-methylpyridine. Retrieved from [Link]

  • ResearchGate. (2025). Flame Retardant Contamination of Firefighter Personal Protective Clothing – a Potential Health Risk for Firefighters. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
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5-Bromo-4-methyl-N,N-dimethylpyridine-2-carboxamide
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